ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-acetyl-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8-5-7(6(2)12)10-11(8)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKCNTHLJQQWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179716 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-acetyl-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350475-31-8 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-acetyl-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-acetyl-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document delineates a robust and well-established two-step synthetic route, commencing with the synthesis of the precursor ethyl 2,4-dioxohexanoate via a Claisen condensation, followed by a regioselective Knorr pyrazole synthesis. This guide offers a detailed, step-by-step experimental protocol for each stage, underpinned by a thorough discussion of the reaction mechanisms and the critical factors governing the regiochemical outcome of the cyclization step. The causality behind experimental choices is explained to provide field-proven insights. All protocols are designed as self-validating systems, and all mechanistic claims are supported by authoritative sources.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties, have made their synthesis a subject of significant interest.[1] This guide focuses on the synthesis of a specific, highly functionalized pyrazole, this compound. The presence of multiple reactive sites—an ester, a ketone, and a methylated pyrazole ring—makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures. The synthetic strategy detailed herein is based on the classical Knorr pyrazole synthesis, a reliable and efficient method for the construction of the pyrazole ring system from 1,3-dicarbonyl compounds and hydrazine derivatives.[2][3]
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, ethyl 2,4-dioxohexanoate, via a Claisen condensation. The second step is the cyclocondensation of this 1,3-dicarbonyl compound with methylhydrazine to form the target pyrazole.
Caption: Overall two-step synthesis pathway for this compound.
Step 1: Synthesis of Ethyl 2,4-dioxohexanoate via Claisen Condensation
The initial step in the synthesis is the preparation of the 1,3-dicarbonyl precursor, ethyl 2,4-dioxohexanoate. This is achieved through a Claisen condensation of 2-butanone and diethyl oxalate using a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent.
Reaction Mechanism
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this specific case, the enolate of 2-butanone, formed by deprotonation with sodium ethoxide, acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate yields the desired β-keto ester.
Experimental Protocol: Preparation of Ethyl 2,4-dioxohexanoate
This protocol is adapted from a procedure described in a U.S. Patent.
Materials:
-
Anhydrous Ethyl Alcohol
-
Sodium Ethoxide
-
2-Butanone
-
Diethyl Oxalate
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Sodium Sulfate (anhydrous)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask (1000 mL)
-
Mechanical stirrer
-
Water-cooled condenser
-
Addition funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the three-necked flask with the mechanical stirrer, condenser, addition funnel, and thermometer. Ensure the system is under a nitrogen atmosphere.
-
Distill 236 g of anhydrous ethyl alcohol directly into the flask.
-
With agitation, add 68 g of anhydrous sodium ethoxide to the ethanol.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Prepare a mixture of 144 g of 2-butanone and 146 g of diethyl oxalate. Add this mixture dropwise to the cooled sodium ethoxide solution over a period of 2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 3 hours.
-
Slowly add the reaction mixture to a stirred mixture of 500 g of crushed ice and 100 g of concentrated hydrochloric acid.
-
Extract the aqueous mixture with three 200 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 2,4-dioxohexanoate.
-
The crude product can be further purified by vacuum distillation.
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl 2,4-dioxohexanoate | C₈H₁₂O₄ | 172.18 | ~110-112 @ 10 mmHg |
Step 2: Knorr Pyrazole Synthesis of this compound
The second and final step is the cyclocondensation of the synthesized ethyl 2,4-dioxohexanoate with methylhydrazine to form the target pyrazole. This reaction is an example of the Knorr pyrazole synthesis and is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.
Reaction Mechanism and Regioselectivity
The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. The mechanism begins with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of ethyl 2,4-dioxohexanoate to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring.
A critical aspect of this reaction is regioselectivity. Since methylhydrazine is an unsymmetrical hydrazine and ethyl 2,4-dioxohexanoate is an unsymmetrical 1,3-dicarbonyl, two regioisomeric pyrazoles can potentially be formed. The desired product is this compound, where the methyl group is on the nitrogen adjacent to the ester group.
The regiochemical outcome is influenced by several factors, including the relative reactivity of the two carbonyl groups in the dicarbonyl compound and the nucleophilicity of the two nitrogen atoms in methylhydrazine. Generally, the more nucleophilic nitrogen of methylhydrazine (the one not attached to the methyl group) will preferentially attack the more electrophilic carbonyl group of the dicarbonyl compound. In ethyl 2,4-dioxohexanoate, the ketone carbonyl is generally more reactive than the ester carbonyl. The reaction conditions, such as the solvent and the presence of an acid catalyst, can also influence the regioselectivity. The use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in some Knorr pyrazole syntheses.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
"ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate" chemical properties
An In-depth Technical Guide to Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a functionalized N-methylated pyrazole, this compound represents a valuable scaffold in medicinal chemistry and materials science. Direct experimental data for this specific molecule is limited in public literature; therefore, this document synthesizes information from closely related structural analogs to provide scientifically grounded predictions and proposed experimental protocols. We will delve into its predicted physicochemical properties, a detailed, plausible synthetic pathway with explanations for methodological choices, its expected chemical reactivity, and its potential as a building block in drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile heterocyclic compound.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs due to its favorable metabolic stability and its ability to act as a versatile pharmacophore engaging in various biological interactions.[1] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2]
The subject of this guide, this compound, incorporates several key functional groups onto this privileged scaffold:
-
An N-methylated pyrazole ring , which blocks tautomerization and provides a specific vector for substitution, often improving pharmacokinetic properties.
-
A C3-acetyl group , which can act as a hydrogen bond acceptor or a reactive handle for further chemical modification.
-
A C5-ethyl carboxylate group , another key site for hydrogen bonding or for derivatization into amides, hydrazides, or other functional groups.
This unique combination of features makes it a highly attractive, yet underexplored, building block for the synthesis of complex molecular architectures and novel therapeutic agents.
Physicochemical and Spectroscopic Profile
The precise experimental data for this compound is not widely published. However, we can predict its properties with a high degree of confidence based on established data from its structural analogs, such as ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate and various acetyl-pyrazole esters.[3][4][5]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Source |
| Molecular Formula | C₉H₁₂N₂O₃ | Based on structure |
| Molecular Weight | 196.21 g/mol | Calculated from formula |
| Appearance | White to light yellow solid | Analogy to similar pyrazole esters.[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO); limited solubility in water. | General property of pyrazole esters.[7] |
| Predicted pKa | ~11-12 (for the pyrazole C-H proton) | The N1 position is methylated, so there is no acidic N-H proton. |
| Predicted Boiling Point | >300 °C (Predicted) | Analogy to similar structures.[6] |
| Predicted Melting Point | 110-120 °C | Based on the melting point of the non-methylated regioisomer (114-115 °C).[5] |
Predicted Spectroscopic Data
-
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ ~4.4 ppm (q, 2H): Quartet for the -OCH₂ CH₃ of the ethyl ester.
-
δ ~4.1 ppm (s, 3H): Singlet for the N-CH₃ group.
-
δ ~2.7 ppm (s, 3H): Singlet for the acetyl -COCH₃ group.
-
δ ~1.4 ppm (t, 3H): Triplet for the -OCH₂CH₃ of the ethyl ester.
-
δ ~7.4 ppm (s, 1H): Singlet for the C4 proton on the pyrazole ring. (Justification: Chemical shifts are estimated from data for ethyl 5-acetyl-1H-pyrazole-3-carboxylate and other N-methylated pyrazoles. The N-methylation typically shifts the ring proton downfield slightly compared to the N-H analog).[5]
-
-
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
δ ~190 ppm: Acetyl carbonyl carbon.
-
δ ~160 ppm: Ester carbonyl carbon.
-
δ ~148 ppm, ~142 ppm: C3 and C5 carbons of the pyrazole ring.
-
δ ~115 ppm: C4 carbon of the pyrazole ring.
-
δ ~62 ppm: -O CH₂CH₃ carbon.
-
δ ~38 ppm: N-C H₃ carbon.
-
δ ~28 ppm: Acetyl C H₃ carbon.
-
δ ~14 ppm: -OC H₂CH₃ carbon.
-
-
IR (KBr, cm⁻¹):
-
~1720-1730 cm⁻¹: Strong C=O stretch (ester).
-
~1680-1690 cm⁻¹: Strong C=O stretch (ketone).
-
~1550-1580 cm⁻¹: C=N and C=C stretching of the pyrazole ring.
-
~2900-3000 cm⁻¹: C-H stretching.
-
-
Mass Spectrometry (EI):
-
m/z (M⁺): 196.
-
Key Fragments: m/z 181 ([M-CH₃]⁺), 168 ([M-CO]⁺), 151 ([M-OC₂H₅]⁺), 123 ([M-CO₂C₂H₅]⁺).
-
Proposed Synthesis and Purification
A robust and logical synthesis for this compound can be proposed as a two-step process, beginning with the synthesis of the N-H pyrazole precursor followed by a selective N-methylation. This approach offers high yields and utilizes standard, well-understood organic chemistry transformations.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate (Precursor)
This step involves the cyclocondensation reaction of a β-diketoester with hydrazine, a classic method for pyrazole synthesis.[2]
-
Reagents and Materials:
-
Ethyl 2,4-dioxohexanoate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, ice bath
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxohexanoate (1 eq.) in absolute ethanol (5 mL per gram of ester).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.1 eq.) in ethanol, maintaining the temperature below 5 °C. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.
-
Add cold water to the residue to precipitate the product.
-
Filter the resulting solid, wash with a small amount of cold water, and dry under vacuum to yield the crude ethyl 3-acetyl-1H-pyrazole-5-carboxylate.
-
Step 2: N-Methylation to Yield this compound
This step utilizes a standard N-alkylation reaction on the pyrazole ring. The use of dimethyl carbonate is proposed as a greener alternative to traditional toxic methylating agents like dimethyl sulfate.[8]
-
Reagents and Materials:
-
Ethyl 3-acetyl-1H-pyrazole-5-carboxylate (from Step 1)
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, heating mantle
-
-
Procedure:
-
To a flame-dried round-bottom flask, add the precursor from Step 1 (1 eq.), anhydrous potassium carbonate (2.0 eq.), and DMF.
-
Add dimethyl carbonate (1.5 eq.) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. The product spot should be less polar than the starting material.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification and Characterization
-
Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Characterization: The structure and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.1 (¹H NMR, ¹³C NMR, IR, and MS).
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Chemical Reactivity and Derivatization Potential
The trifunctional nature of this compound makes it a versatile intermediate for further chemical synthesis. The reactivity of each functional group can be selectively addressed.
-
Acetyl Group (C3):
-
Reduction: Can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding a chiral center. This alcohol is a key feature in molecules like the anti-androgen drug Darolutamide.[9]
-
Condensation: The α-protons are acidic and can participate in aldol or Claisen-Schmidt condensations to form α,β-unsaturated ketones.
-
Halogenation: Can undergo α-halogenation under standard conditions.
-
-
Ethyl Ester Group (C5):
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidification will yield the corresponding carboxylic acid.[10]
-
Amidation: Can be converted directly to amides by heating with amines or via the acid chloride intermediate. This is a common strategy for library synthesis in drug discovery.
-
Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Pyrazole Ring:
Potential Derivatization Pathways
Caption: Key reactive sites and potential derivative structures.
Potential Applications in Research and Development
Given the pharmacological importance of the pyrazole core, this molecule is a prime candidate for use in drug discovery and development programs.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to anchor into the ATP-binding site of enzymes. The functional groups on this molecule provide vectors for building out side chains to target specific kinases.
-
Anti-inflammatory Agents: Pyrazole derivatives, such as Celecoxib, are well-known anti-inflammatory agents. The structural motifs of this compound could be explored for the development of new NSAIDs or other inflammation modulators.[2]
-
Antiviral Research: Pyrazole-containing compounds have been investigated as inhibitors of viral enzymes, such as proteases. This scaffold could serve as a starting point for developing inhibitors against emerging viral threats.[12]
-
Precursor for Agrochemicals: Functionalized pyrazoles are also prevalent in modern agrochemicals, acting as potent herbicides, insecticides, and fungicides.[13] The reactivity of this compound allows for the synthesis of diverse analogs for screening.
Safety and Handling
As a novel chemical, a full toxicological profile is not available. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[3]
-
In case of exposure:
-
Skin contact: Wash thoroughly with soap and water.[15]
-
Eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Seek medical attention if irritation or other symptoms persist.
-
References
-
Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022-11-14). [Link]
-
PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]
-
Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
ChemBK. ethyl 5-acetyl-1H-pyrazole-3-carboxylate. [Link]
-
ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025-07-10). [Link]
-
PrepChem.com. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. [Link]
-
PubMed Central (PMC). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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- 3. 37622-89-2|Ethyl 3-acetyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. tdcommons.org [tdcommons.org]
- 10. 3-Methylpyrazole-5-carboxylic acid 97 402-61-9 [sigmaaldrich.com]
- 11. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] This guide focuses on a specific, functionally rich derivative: ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. While a dedicated CAS number for this exact molecule is not readily found in public databases, its synthesis and potential utility can be extrapolated from established chemical principles and the known reactivity of its precursors. This document serves as a technical primer, offering insights into its synthesis, characterization, and potential applications for researchers engaged in drug discovery and development.
Molecular Structure and Properties
The structure of this compound incorporates several key functional groups that contribute to its chemical reactivity and potential biological activity: a pyrazole core, an N-methyl group, an acetyl moiety, and an ethyl ester. These features provide multiple points for further chemical modification, making it an attractive intermediate for combinatorial chemistry and the development of compound libraries.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H12N2O3 | (Predicted) |
| Molecular Weight | 196.21 g/mol | (Predicted) |
| LogP | 0.8 | (Predicted) |
| Hydrogen Bond Donors | 0 | (Predicted) |
| Hydrogen Bond Acceptors | 4 | (Predicted) |
Synthesis Pathway
The synthesis of this compound can be logically approached through a two-step process, starting from the readily available precursor, ethyl 3-acetyl-1H-pyrazole-5-carboxylate (CAS No. 37622-89-2).[2]
Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
A common and effective method for constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, the synthesis would likely involve the reaction of a suitable diketoester with hydrazine hydrate.
Step 2: N-Methylation of the Pyrazole Ring
The subsequent step involves the selective methylation of the nitrogen atom on the pyrazole ring. This is a crucial step to arrive at the target molecule. Various methylating agents can be employed, with the choice often depending on factors like yield, safety, and scalability. A patent for a similar compound, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, describes the use of dimethyl carbonate as a green methylating agent, which avoids the use of more hazardous reagents like dimethyl sulfate.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
A plausible laboratory-scale synthesis, adapted from similar procedures, is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting diketoester in a suitable solvent such as ethanol.
-
Reagent Addition: Cool the solution in an ice bath and add hydrazine hydrate dropwise while maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
N-Methylation Protocol
-
Reaction Setup: Dissolve the synthesized ethyl 3-acetyl-1H-pyrazole-5-carboxylate in an appropriate aprotic solvent like DMF or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole nitrogen.
-
Methylation: Introduce the methylating agent (e.g., methyl iodide or dimethyl carbonate) and stir the reaction at room temperature or with gentle heating.
-
Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated. The final product should be purified using column chromatography to ensure high purity.
Characterization
The successful synthesis of this compound would be confirmed through a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The appearance of a new singlet corresponding to the N-methyl protons would be a key indicator of successful methylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the carbonyl groups of the acetyl and ester functions.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
Potential Applications in Drug Discovery
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific structural motifs in this compound suggest several avenues for its potential application in drug discovery:
-
Enzyme Inhibition: The pyrazole core is a common feature in various enzyme inhibitors. This compound could be screened against a panel of kinases, proteases, or other enzymes relevant to disease pathways.
-
Scaffold for Library Synthesis: The acetyl and ester groups provide reactive handles for further chemical modifications, allowing for the creation of a diverse library of compounds for high-throughput screening.
-
Fragment-Based Drug Discovery: The molecule itself could serve as a fragment for screening against protein targets. A recent study highlighted the utility of a methyl pyrazole moiety in developing inhibitors for SARS-CoV-2 PLPro.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For related compounds, hazards include skin and eye irritation.[3]
Conclusion
This compound represents a promising, yet underexplored, molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its rich functionality offers numerous possibilities for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the applications of this versatile pyrazole derivative.
References
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PrepChem. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Available from: [Link].
-
ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link].
-
ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Available from: [Link].
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A Guide to the Spectroscopic Characterization of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. In the dynamic landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Pyrazole derivatives, in particular, are of significant interest due to their diverse biological activities. This document addresses the critical need for robust analytical methodologies by presenting a detailed analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide employs a predictive approach, grounded in established spectroscopic principles and data from analogous structures. Furthermore, it offers detailed, field-proven protocols for data acquisition, providing researchers, scientists, and drug development professionals with a practical and self-validating workflow for the characterization of this and similar pyrazole-based compounds.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive building block for designing molecules with tailored biological functions. The title compound, this compound, incorporates several key functional groups—an ester, a ketone, and a substituted N-methyl pyrazole ring—making it a versatile intermediate for further chemical elaboration.
Accurate structural confirmation is the first and most critical step in the development of any new chemical entity. A multi-technique spectroscopic approach is not merely a procedural formality but a necessary, self-validating system to ensure the identity, purity, and stability of the compound . This guide will deconstruct the molecule's structure to predict its spectroscopic signatures and provide standardized protocols to obtain and interpret this data.
Molecular Structure and Predicted Spectroscopic Profile
The logical first step in any characterization workflow is a thorough analysis of the molecule's structure to anticipate its spectroscopic behavior.
Structure:
(Simplified representation)
Based on this structure, we can predict the key features of each spectrum.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. For this compound, we anticipate five unique signals.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Pyrazole-H | ~7.0 - 7.5 | Singlet (s) | 1H | The lone proton on the pyrazole ring is in an electron-deficient environment, shifting it downfield. It has no adjacent protons, resulting in a singlet. |
| Ethyl (-O-CH₂ -CH₃) | ~4.3 - 4.5 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, causing a significant downfield shift. They are split into a quartet by the three neighboring methyl protons (n+1=4). |
| N-Methyl (-N-CH₃ ) | ~3.9 - 4.1 | Singlet (s) | 3H | The methyl group attached to the pyrazole nitrogen is deshielded. With no adjacent protons, it appears as a sharp singlet. |
| Acetyl (-CO-CH₃ ) | ~2.6 - 2.8 | Singlet (s) | 3H | The methyl protons of the acetyl group are adjacent to a carbonyl, which is deshielding. This signal is a singlet as there are no neighboring protons. |
| Ethyl (-O-CH₂-CH₃ ) | ~1.3 - 1.5 | Triplet (t) | 3H | These protons are in a typical alkyl environment. They are split into a triplet by the two neighboring methylene protons (n+1=3). |
Note: Predictions are based on standard chemical shift tables and data from structurally similar pyrazole derivatives. The exact values will depend on the solvent and experimental conditions.[1][2][3]
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The wide chemical shift range allows for clear resolution of each carbon signal.[4][5]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted δ (ppm) | Rationale |
| Ester Carbonyl (C =O) | ~160 - 165 | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |
| Acetyl Carbonyl (C =O) | ~190 - 195 | The ketone carbonyl carbon is even more deshielded than the ester carbonyl. |
| Pyrazole C3 | ~145 - 150 | The carbon bearing the acetyl group is deshielded due to its position in the heterocyclic ring and attachment to the carbonyl. |
| Pyrazole C4 | ~110 - 115 | This carbon, bonded to the pyrazole proton, is expected to be the most upfield of the ring carbons. |
| Pyrazole C5 | ~138 - 143 | The carbon bearing the carboxylate group is deshielded by both the ring nitrogens and the carbonyl group. |
| Ethyl (-O-CH₂ -CH₃) | ~60 - 65 | The methylene carbon is attached to an electronegative oxygen atom, shifting it downfield. |
| N-Methyl (-N-CH₃ ) | ~35 - 40 | The N-methyl carbon is in a typical range for methyl groups attached to nitrogen in a heterocyclic system. |
| Acetyl (-CO-CH₃ ) | ~25 - 30 | The acetyl methyl carbon is adjacent to a carbonyl group. |
| Ethyl (-O-CH₂-CH₃ ) | ~13 - 15 | The terminal methyl carbon of the ethyl group is in a standard upfield alkyl region. |
Note: These predictions are based on established ranges for functional groups and are a guide for spectral interpretation.[6]
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is invaluable for identifying the presence of specific functional groups based on their vibrational frequencies.[7]
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| ~3100 - 3150 | Aromatic C-H | Stretch | Weak to medium intensity band, characteristic of the C-H bond on the pyrazole ring. |
| ~2900 - 3000 | Aliphatic C-H | Stretch | Medium to strong bands from the methyl and ethyl groups. |
| ~1720 - 1740 | Ester C=O | Stretch | Very strong, sharp absorption. A key diagnostic peak. [8][9][10] |
| ~1680 - 1700 | Ketone C=O | Stretch | Very strong, sharp absorption. Conjugation with the pyrazole ring lowers its frequency relative to a simple aliphatic ketone. [11] |
| ~1500 - 1600 | C=N / C=C | Stretch | Medium intensity bands from the pyrazole ring skeletal vibrations. |
| ~1200 - 1300 | Ester C-O | Stretch | Strong intensity band, often broad.[9] |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and fragmentation pattern, which offers crucial structural information. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule.[12][13][14]
-
Molecular Formula: C₉H₁₂N₂O₃
-
Molecular Weight: 196.21 g/mol
-
Predicted Molecular Ion (ESI-MS): m/z = 197.09 ([M+H]⁺)
-
Key Fragmentation Pathways:
Experimental Protocols: A Self-Validating Workflow
The following protocols describe standardized procedures for acquiring high-quality spectroscopic data. Adherence to these methodologies ensures reproducibility and trustworthiness of the results.
Workflow for Spectroscopic Analysis
The overall process follows a logical sequence to ensure comprehensive characterization.
Caption: Workflow for the complete spectroscopic characterization of a novel compound.
Protocol for NMR Sample Preparation and Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Glass Pasteur pipette
-
Small vial for dissolution
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.[19][20][21]
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high-quality spectra.[21]
-
Using a glass Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrument Setup & Acquisition (General Parameters for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
For ¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and typically 8-16 scans.
-
For ¹³C NMR: Acquire data with a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum correctly.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard. Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H spectrum and pick all peaks in both spectra.
-
Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Materials:
-
This compound (1-2 mg, solid)
-
ATR-FTIR Spectrometer
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes (e.g., Kimwipes)
Procedure:
-
Background Scan:
-
Ensure the ATR crystal (e.g., diamond) is clean. Clean with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.[22]
-
Acquire a background spectrum. This is a crucial step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself.[23][24][25]
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Lower the instrument's anvil or press to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[26]
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing & Cleaning:
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking as needed.
-
Thoroughly clean the sample from the ATR crystal using a suitable solvent and lint-free wipes, preparing the instrument for the next user.
-
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the accurate molecular weight of the compound.
Materials:
-
This compound (~0.1 mg)
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a dilute stock solution of the compound (~1 mg/mL) in an appropriate HPLC-grade solvent.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.
-
-
Instrument Setup & Acquisition:
-
Set up the ESI-MS instrument to operate in positive ion mode. ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.[27][28]
-
Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Verify that the isotopic distribution pattern matches the theoretical pattern for the molecular formula C₉H₁₂N₂O₃.
-
Conclusion
The structural characterization of novel compounds like this compound is a foundational activity in chemical and pharmaceutical research. This guide establishes a comprehensive, predictive, and procedural framework for this task. By integrating the predictive power of ¹H NMR, ¹³C NMR, and IR spectroscopy with the definitive mass determination of MS, researchers can achieve an unambiguous and trustworthy structural assignment. The detailed protocols provided herein serve as a robust, self-validating system, ensuring that subsequent research and development efforts are built upon a solid analytical foundation.
References
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An In-depth Technical Guide to Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1] This document details the molecular structure, a plausible synthetic route, and modern analytical techniques for the characterization of this specific pyrazole derivative. Furthermore, it explores the potential therapeutic applications of this compound class, drawing on the established biological profiles of structurally related pyrazoles. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, capable of engaging in various biological interactions.[1] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The presence of the pyrazole moiety in blockbuster drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) underscores its therapeutic importance.
This guide focuses on a specific, functionalized pyrazole, this compound. The strategic placement of acetyl, methyl, and ethyl carboxylate groups on the pyrazole core offers multiple points for further chemical modification, making it an attractive building block for the synthesis of diverse compound libraries in the quest for new drug candidates.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any chemical entity is a thorough characterization of its molecular structure and properties.
Structural Elucidation
The molecular structure of this compound is depicted below. The core is a 1-methyl-1H-pyrazole ring, substituted at the 3-position with an acetyl group and at the 5-position with an ethyl carboxylate group.
Molecular Formula: C8H10N2O3[3]
Molecular Weight: 182.18 g/mol [3]
CAS Number: 37622-89-2[3]
A summary of key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C8H10N2O3 | [3] |
| Molecular Weight | 182.18 g/mol | [3] |
| IUPAC Name | This compound | Inferred from structure |
| SMILES | O=C(C1=CC(C(C)=O)=NN1C)OCC | Inferred from structure |
Synthesis of this compound: A Plausible Synthetic Protocol
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two key starting materials: a functionalized 1,3-dicarbonyl compound and methylhydrazine.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol
This protocol is a proposed method and should be optimized for specific laboratory conditions.
Step 1: Synthesis of the Pyrazole Ring
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl 2,4-dioxopentanoate (1.0 eq) dissolved in ethanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylhydrazine (1.1 eq) in ethanol dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield this compound.
Rationale Behind Experimental Choices
-
Solvent: Ethanol is a common solvent for this type of condensation as it readily dissolves both reactants and is relatively unreactive under the reaction conditions.
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction between the hydrazine and the dicarbonyl compound, minimizing the formation of side products.
-
Stoichiometry: A slight excess of methylhydrazine is used to ensure the complete consumption of the more valuable dicarbonyl starting material.
-
Aqueous Workup: The sodium bicarbonate wash is performed to neutralize any acidic impurities, and the brine wash helps to remove any remaining water from the organic layer.
Caption: Proposed synthesis workflow diagram.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic and Chromatographic Methods
The following techniques are standard for the characterization of novel organic molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the methyl group on the nitrogen, the acetyl methyl group, the ethyl ester protons, and the pyrazole ring proton.
-
13C NMR: Will show the number of different types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, such as the carbonyl groups of the acetyl and ester functions.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak is indicative of a pure substance.
Expected Analytical Data
While experimental data for the title compound is not available in the searched literature, a table of expected characteristic data is presented below based on the analysis of similar structures.[4]
| Analytical Technique | Expected Observations |
| 1H NMR | Signals corresponding to N-CH3, COCH3, OCH2CH3, and a pyrazole ring proton. |
| 13C NMR | Resonances for carbonyl carbons, aromatic carbons of the pyrazole ring, and aliphatic carbons. |
| Mass Spec (ESI+) | [M+H]+ peak at m/z 183.07. |
| IR Spectroscopy | Strong absorption bands around 1700-1750 cm-1 corresponding to the C=O stretching of the ester and ketone. |
| HPLC | A single major peak indicating high purity. |
Potential Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1]
Anti-inflammatory and Analgesic Activity
Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The structural features of this compound make it a candidate for investigation as a novel anti-inflammatory or analgesic agent.
Anticancer Potential
Recent research has highlighted the potential of pyrazole derivatives as anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer cells. The functional groups on the title compound provide handles for the synthesis of analogs that could be screened for activity against a panel of cancer cell lines.
Antimicrobial Activity
The pyrazole nucleus is also found in compounds with antibacterial and antifungal properties.[2] this compound could serve as a starting point for the development of new antimicrobial agents, which are urgently needed to combat the rise of drug-resistant pathogens.
Caption: Potential therapeutic applications of the pyrazole core.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the proven therapeutic potential of the pyrazole scaffold, makes it an attractive target for further investigation. Future research should focus on the optimization of the proposed synthetic protocol, full analytical characterization of the compound, and a comprehensive evaluation of its biological activities. The insights gained from such studies could pave the way for the development of novel drug candidates with improved efficacy and safety profiles.
References
- Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
- ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved January 19, 2026, from [Link]
-
Chongqing Kemai Material Technology Co., Ltd. (n.d.). ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Synthesis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate: Starting Materials and Strategic Considerations
Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. We will dissect the primary synthetic strategies, focusing on the critical selection of starting materials and the underlying chemical principles that govern reaction outcomes. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering field-proven insights into process optimization, mechanistic causality, and protocol execution for the reliable synthesis of this target molecule.
Introduction and Retrosynthetic Analysis
Pyrazole derivatives are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] The specific molecule, this compound, incorporates multiple functional groups that make it a versatile intermediate for further chemical elaboration.
A logical approach to designing its synthesis begins with a retrosynthetic analysis. The core of the molecule is a polysubstituted pyrazole ring. The most robust and widely adopted method for constructing such a ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This primary disconnection strategy reveals the essential starting materials required.
Caption: Retrosynthetic analysis of the target pyrazole.
This analysis identifies two key precursor fragments: a hydrazine that provides the N1 and N2 atoms of the ring, and a 1,3-dicarbonyl compound that forms the C3, C4, and C5 carbon backbone. The specific substituents on our target molecule dictate the precise structures of these starting materials.
Core Synthetic Strategy: Cyclocondensation Pathways
The cyclocondensation reaction is the most direct and efficient method for assembling the pyrazole core.[5][6] The primary choice of starting materials revolves around a key 1,3-dicarbonyl compound and two potential hydrazine derivatives, leading to two distinct strategic pathways.
The Essential 1,3-Dicarbonyl Starting Material
To achieve the desired 3-acetyl and 5-ethyl carboxylate substitution pattern, the required 1,3-dicarbonyl precursor is Ethyl 2,4-dioxopentanoate (also known as ethyl acetylpyruvate).
| Compound | Structure | Function |
| Ethyl 2,4-dioxopentanoate | Provides the carbon backbone and the C3-acetyl and C5-ester functional groups. |
This molecule contains two electrophilic carbonyl carbons at positions 2 and 4, which are susceptible to nucleophilic attack by the hydrazine.
The Hydrazine Component: A Critical Choice
The choice of hydrazine derivative is the most critical decision in this synthesis, as it dictates whether the synthesis is a direct, single-step process or a more controlled, two-step sequence.
| Hydrazine Derivative | Structure | Synthetic Strategy | Key Consideration |
| Methylhydrazine | Strategy A: Direct, one-pot synthesis | Potential for forming regioisomeric mixtures. | |
| Hydrazine Hydrate | Strategy B: Two-step synthesis (via N-H pyrazole) | Eliminates regioselectivity issues; requires a subsequent N-methylation step. |
Strategic Execution and Mechanistic Insights
Strategy A: Direct Synthesis with Methylhydrazine
This approach involves the direct reaction of ethyl 2,4-dioxopentanoate with methylhydrazine. While seemingly more efficient, this pathway introduces a significant challenge: regioselectivity .
Both the hydrazine and the dicarbonyl are unsymmetrical. Methylhydrazine has two distinct nucleophilic centers: the methylated nitrogen (N1) and the unmethylated nitrogen (N2). The dicarbonyl has two distinct electrophilic centers: the C2 ketone and the C4 ketone. The initial nucleophilic attack can occur from either nitrogen to either carbonyl group, potentially leading to two different regioisomers.
Caption: Regioselectivity in the direct synthesis pathway.
Generally, the reaction favors the formation of the desired isomer where the more sterically hindered nitrogen of the hydrazine (the methylated one) attacks the less sterically hindered carbonyl of the dicarbonyl compound. However, achieving high regioselectivity often requires careful optimization of reaction conditions (e.g., pH, solvent, temperature), and separation of the resulting isomers can be challenging, impacting overall yield and purity.
Strategy B: Two-Step Synthesis via N-Methylation (Recommended)
To circumvent the issue of regioselectivity, a two-step approach is superior and more reliable for laboratory and process scale-up. This strategy involves:
-
Cyclocondensation: Reaction of ethyl 2,4-dioxopentanoate with hydrazine hydrate. Since hydrazine is symmetrical, this reaction proceeds without isomeric ambiguity to yield a single product: ethyl 3-acetyl-1H-pyrazole-5-carboxylate.[7][8]
-
N-Methylation: Subsequent alkylation of the pyrazole nitrogen atom using a suitable methylating agent.
This method provides absolute control over the final substitution pattern, ensuring the synthesis of a single, pure regioisomer.
Caption: Workflow for the controlled two-step synthesis.
While this approach involves an additional synthetic step, the benefits of guaranteed regioselectivity, simpler purification, and higher overall purity of the final product make it the preferred method for most applications.
Detailed Experimental Protocols
The following protocols are based on established methodologies and provide a self-validating system for the synthesis via Strategy B.
Protocol 4.1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
This procedure is adapted from standard Knorr synthesis conditions.[5][9][10]
-
Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol (approx. 5-10 mL per gram of substrate), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Hydrazine Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine hydrate (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product. The product is often a solid and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure ethyl 3-acetyl-1H-pyrazole-5-carboxylate.
Protocol 4.2: N-Methylation to Yield Final Product
This step utilizes dimethyl carbonate, a greener and safer alternative to traditional methylating agents like dimethyl sulfate or methyl iodide.[11][12]
-
Reaction Setup: In a suitable flask, dissolve the ethyl 3-acetyl-1H-pyrazole-5-carboxylate (1.0 eq) from the previous step in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, use with extreme caution), to the solution to deprotonate the pyrazole nitrogen.
-
Methylation: Add dimethyl carbonate (3.0-5.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous mixture multiple times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Summary and Recommendations
The choice of synthetic strategy for this compound is a critical decision that impacts yield, purity, and process scalability.
| Parameter | Strategy A (Direct) | Strategy B (Two-Step) |
| Starting Materials | Ethyl 2,4-dioxopentanoate, Methylhydrazine | Ethyl 2,4-dioxopentanoate, Hydrazine Hydrate , Methylating Agent |
| Number of Steps | 1 | 2 |
| Regiocontrol | Potentially poor; requires optimization | Absolute; single isomer formed |
| Purification | Can be difficult (isomer separation) | Simpler (standard purification) |
| Overall Yield | Variable; dependent on selectivity | Generally higher and more reliable |
| Recommendation | Suitable for screening or when isomer separation is feasible. | Highly recommended for process development, scale-up, and applications requiring high purity. |
For researchers and drug development professionals, the two-step synthesis (Strategy B) offers a more robust, controllable, and ultimately more efficient path to high-purity this compound, justifying the additional synthetic step.
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Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
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Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
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Komendantova, A. S., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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A Technical Guide to Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential
This technical guide provides an in-depth analysis of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical identity, propose a robust synthetic pathway, and discuss its potential applications based on the well-established pharmacological importance of the pyrazole scaffold.
Chemical Identity and Nomenclature
The precise identification of a compound is fundamental for reproducible research. The molecule at the core of this guide is a trisubstituted pyrazole with an ethyl carboxylate group at position 5, an acetyl group at position 3, and a methyl group on the nitrogen at position 1 of the pyrazole ring.
IUPAC Name: this compound.[1][2]
This nomenclature is unambiguous, defining the exact placement of all functional groups on the pyrazole core.
Synonyms: Due to potential variations in numbering conventions, researchers may encounter alternative names. While less common, a possible synonym could be Ethyl 5-acetyl-2-methyl-2H-pyrazole-3-carboxylate. It is crucial to refer to the CAS number for definitive identification.
CAS Number: 1350475-31-8.[1][2]
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can infer its key properties based on its structure and data from closely related analogues.
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₁₂N₂O₃ | Calculated |
| Molecular Weight | 196.21 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from related pyrazoles[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | Inferred from structural analogues |
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone in the design of therapeutic agents.[4] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of chemical stability and the ability to form multiple, directed interactions with biological targets such as proteins and enzymes.[5]
Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including:
The therapeutic success of drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Rimonabant (an anti-obesity agent) has cemented the pyrazole moiety as a "privileged scaffold" in drug discovery. The specific substitutions on the pyrazole ring are critical in defining the compound's biological activity and selectivity.
Proposed Synthesis Pathway
A robust and reproducible synthesis is paramount for the exploration of a novel compound's potential. Based on established pyrazole synthesis methodologies, a two-step pathway is proposed for the synthesis of this compound. This pathway begins with the synthesis of the N-unsubstituted pyrazole precursor, followed by a regioselective N-methylation.
Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate (Intermediate A)
The initial step involves the formation of the pyrazole ring through a condensation reaction. The precursor, ethyl 3-acetyl-1H-pyrazole-5-carboxylate (CAS: 37622-89-2), can be synthesized from the reaction of a 1,3-dicarbonyl compound with a hydrazine source.[9][10][11][12][13]
Reaction: (Z)-ethyl 2-(1-ethoxy-3-oxobut-1-en-1-yloxy)acetate + Hydrazine hydrate → Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
Rationale: This is a classic Knorr-type pyrazole synthesis. The diketone or a suitable enol ether equivalent reacts with the two nitrogen nucleophiles of hydrazine to form the stable five-membered aromatic ring. The reaction is typically carried out in a protic solvent like ethanol.
Step 2: N-Methylation of Intermediate A
The second step is the selective methylation of the pyrazole nitrogen to yield the final product.
Reaction: Ethyl 3-acetyl-1H-pyrazole-5-carboxylate + Methylating Agent → this compound
Rationale: The nitrogen atom of the pyrazole ring can be alkylated using various methylating agents. While historically, toxic reagents like dimethyl sulfate were used, modern, greener alternatives are preferred.[14] A patent for a similar N-methylation of a pyrazole carboxylate suggests the use of dimethyl carbonate in the presence of a base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF).[14] This method is advantageous due to the low toxicity of dimethyl carbonate.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate (Intermediate A)
-
To a solution of (Z)-ethyl 2-(1-ethoxy-3-oxobut-1-en-1-yloxy)acetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Intermediate A.
Step 2: N-Methylation to Yield this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
To this suspension, add a solution of Intermediate A (1.0 eq) in anhydrous DMF dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl carbonate (1.5 eq) and heat the reaction mixture to 80-100°C for 4-6 hours.[14]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Drug Discovery
The specific combination of acetyl, methyl, and ethyl carboxylate groups on the pyrazole core of this compound suggests several avenues for its application in drug discovery. The acetyl group, in particular, can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Many pyrazole-based compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural features of the title compound make it a candidate for investigation as a selective COX inhibitor.
-
Oncology: Pyrazole derivatives have been developed as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.[4] This compound could serve as a scaffold for the development of novel kinase inhibitors.
-
Infectious Diseases: The pyrazole nucleus is present in several antimicrobial and antifungal agents.[5] Further derivatization of this compound could lead to new therapies for infectious diseases.
Conceptual Signaling Pathway Interaction
Caption: Conceptual inhibition of a biological target by a pyrazole-based compound.
Conclusion
This compound is a promising, yet underexplored, member of the pharmacologically significant pyrazole family. This guide has provided a clear identification of the compound, a detailed and scientifically grounded proposal for its synthesis, and a discussion of its potential applications in drug discovery. The synthetic route presented here is based on established, high-yielding, and safe chemical transformations, providing a solid foundation for its preparation and subsequent investigation. Further research into the biological activities of this compound is warranted and could lead to the development of novel therapeutic agents.
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One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). National Institutes of Health. [Link]
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Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16, 576-579. [Link]
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Various Authors. Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Pharmaceutical Research International. [Link]
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Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]
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A Technical Guide to Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate: A Versatile Scaffold for Modern Organic Synthesis
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. We will explore its synthesis, reactivity, and application as a pivotal building block in the construction of complex, high-value molecules.
Introduction: The Strategic Value of the Pyrazole Core
The pyrazole ring is a "privileged structure" in medicinal chemistry, celebrated for its synthetic accessibility and its ability to form crucial interactions within the ATP-binding sites of protein kinases.[1][2] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, serves as a versatile and robust scaffold. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, while the carbon atoms provide multiple points for substitution to fine-tune potency and selectivity.[2]
This compound (CAS No. 1350475-31-8) is a particularly valuable derivative.[3] It incorporates three distinct and orthogonally reactive functional groups—an acetyl ketone, an ethyl ester, and a stable N-methylated pyrazole core. This trifunctional nature allows for a programmed, stepwise elaboration of the molecule, making it an ideal starting point for the synthesis of diverse compound libraries targeting a range of biological targets, from protein kinases in oncology to novel agrochemicals.[4][5][6]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1350475-31-8 |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.21 g/mol |
| Key Features | N-methylated pyrazole, C3-acetyl group, C5-ethyl ester |
Synthesis of the Building Block: A Reliable Protocol
The construction of the substituted pyrazole core is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The following protocol outlines a robust and scalable synthesis of the title compound starting from ethyl 2,4-dioxovalerate and methylhydrazine. This approach provides regiochemical control, ensuring the desired 1,3,5-substitution pattern.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2,4-dioxovalerate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (approx. 5-10 mL per gram of ketoester)
-
Acetic Acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylhydrazine (1.1 eq) dropwise to the stirred solution. The choice of methylhydrazine over hydrazine hydrate is critical for the direct installation of the N1-methyl group, which blocks tautomerization and provides a fixed vector for subsequent substitutions.[7]
-
After the addition is complete, add a catalytic amount of glacial acetic acid to facilitate the cyclization.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the resulting residue into cold water and extract with ethyl acetate (3x volumes). The aqueous workup serves to remove excess methylhydrazine and other water-soluble impurities.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.
Synthetic Workflow Diagram
Caption: Synthesis of the target building block via condensation.
Chemical Reactivity and Strategic Derivatization
The power of this compound lies in the differential reactivity of its functional groups. This allows for a modular approach to building molecular complexity.
A. Transformations of the C5-Ethyl Carboxylate
The ester is typically the first group to be modified, often to install a key pharmacophore that interacts with the protein target.
-
Amidation: The most common transformation is hydrolysis of the ester to the carboxylic acid, followed by amide bond formation. This is a cornerstone of kinase inhibitor synthesis, where the resulting amide NH often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.[2]
-
Reduction: The ester can be reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄), providing a linker for further elaboration.
B. Reactions at the C3-Acetyl Group
The acetyl group serves as a versatile handle for introducing diversity and modulating physicochemical properties.
-
Reductive Amination: This reaction converts the ketone into a primary or secondary amine, a common feature in many bioactive molecules.[1] This is a field-proven method for generating libraries of derivatives for structure-activity relationship (SAR) studies.[1]
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol or Claisen-Schmidt condensations to form α,β-unsaturated ketones, extending the carbon skeleton.
-
Heterocycle Formation: The ketone can be used as a precursor to form other heterocyclic rings, such as oxazoles or pyrimidines, by reacting with appropriate bifunctional reagents.
C. Modification of the Pyrazole Ring
While the pyrazole ring is aromatic and generally stable, it can undergo electrophilic substitution.
-
Halogenation: The C4 position is the most susceptible to electrophilic attack. Chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) or a combination of hydrochloric acid and an oxidant, as demonstrated in related systems.[6] This introduces an additional vector for diversification, for example, through palladium-catalyzed cross-coupling reactions.
Reactivity Map
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"ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate" potential research applications
An In-depth Technical Guide to the Research Applications of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile biological activities.[1][2] This technical guide provides an in-depth exploration of a specific, highly functionalized derivative, This compound . We will dissect its synthesis, chemical reactivity, and, most importantly, its vast potential as a core building block in the development of novel therapeutic agents, advanced agrochemicals, and functional materials. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
The Molecule: Structure and Strategic Importance
This compound is a five-membered heterocyclic compound featuring three key functional groups strategically positioned on the pyrazole ring: an acetyl group at the C3 position, a methyl group on the N1 nitrogen, and an ethyl carboxylate group at the C5 position.
Caption: Chemical structure of the core molecule.
This unique arrangement of electron-withdrawing (acetyl, carboxylate) and electron-donating (methyl) groups, combined with the inherent aromaticity of the pyrazole ring, makes it a highly reactive and versatile intermediate for chemical synthesis.[3] Its value lies in its potential to serve as a foundational scaffold for creating large libraries of diverse molecules for screening and development.
Synthesis and Derivatization Potential
The synthesis of this scaffold can be achieved through established heterocyclic chemistry principles. A common approach involves the cyclization of a β-dicarbonyl compound with a substituted hydrazine.[4] For instance, a key intermediate, ethyl 2,4-dioxopentanoate, can be reacted with methylhydrazine to form the pyrazole ring.[4]
Caption: Simplified synthesis workflow for a related pyrazole.
The true power of this compound lies in the distinct reactivity of its functional groups, which allows for selective modifications.
Caption: Mechanism of action for pyrazole-based kinase inhibitors.
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound Class | Cancer Cell Line | Target | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Pyrazole Sulfonamide | EGFR Tyrosine Kinase | EGFR/HER-2 | 0.26 µM / 0.20 µM | [5] |
| Pyrazole Hydrazide | B16-F10 (Melanoma) | - | 0.49 µM | [5] |
| Pyrazole Hydrazide | MCF-7 (Breast) | - | 0.57 µM | [5] |
| Coumarin-Pyrazole Hybrid | A549 (Lung) | - | 13.5 µM | [6] |
| Phenyl-Pyrazole | A549 (Lung) | - | 26 µM | [5] |
| Pyrazole Carboxamide | A549 (Lung) | c-Met/JAK1 | Potent Cytotoxicity | [4]|
Antimicrobial Agents
With the rise of antibiotic resistance, novel antimicrobial scaffolds are urgently needed. Pyrazole derivatives have demonstrated significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. [1][7][8][9]The core scaffold can be modified to enhance cell wall penetration and interaction with essential microbial enzymes.
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound | Organism | MIC (µmol/mL) | Reference Drug | Reference |
|---|---|---|---|---|
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 | Ampicillin (0.033) | [7] |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | P. aeruginosa | 0.067 | Ampicillin (0.067) | [7] |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 | Fluconazole (0.020) | [7]|
Anti-inflammatory Drugs
The pyrazole ring is central to several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, a selective COX-2 inhibitor. This highlights the potential of pyrazole derivatives to be developed into potent and selective anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional NSAIDs. [10][11]Research has shown that specific substitutions on the pyrazole ring can lead to significant anti-inflammatory effects in animal models. [10][11][12]
Research Application II: Agrochemical Development
Beyond pharmaceuticals, pyrazole derivatives are crucial in modern agriculture. They are used to create effective and selective herbicides, fungicides, and insecticides. [13][14]this compound serves as a key intermediate in the synthesis of complex agrochemicals. For example, a patented method utilizes a similar structure, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, as a critical intermediate for synthesizing novel pyrazole amide insecticides and acaricides. [15]The ability to easily modify the scaffold allows for the fine-tuning of properties such as target specificity, environmental persistence, and crop safety.
Experimental Protocols
To facilitate research using this scaffold, we provide a standard, validated protocol for a key synthetic transformation and a fundamental biological assay.
Protocol: Synthesis of N-Aryl Pyrazole-5-carboxamides
This protocol details the conversion of the ethyl ester group into a carboxamide, a common modification for enhancing biological activity.
Objective: To synthesize a library of N-aryl carboxamide derivatives from this compound for biological screening.
Materials:
-
This compound (1.0 eq)
-
Various substituted anilines (1.2 eq)
-
Trimethylaluminum (2.0 M solution in toluene, 2.0 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the substituted aniline (1.2 eq) and dissolve in anhydrous toluene (approx. 0.2 M).
-
Amide Coupling: Cool the solution to 0 °C in an ice bath. Slowly add trimethylaluminum solution (2.0 eq) dropwise via syringe. A gas evolution may be observed.
-
Stir the mixture at room temperature for 30-45 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl pyrazole-5-carboxamide derivative.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the standard MTT assay to determine the cytotoxic effects of newly synthesized compounds on cancer cell lines. [4] Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of pyrazole derivatives against a human cancer cell line (e.g., A549 lung cancer).
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed scaffold with immense potential across multiple scientific disciplines. Its inherent chemical functionalities provide a robust platform for the synthesis of diverse molecular libraries. As demonstrated, derivatives from this core have shown significant promise in the high-priority research areas of oncology, infectious diseases, and inflammation. This guide serves as a foundational resource to encourage and facilitate further exploration of this valuable molecular building block in the quest for novel and effective chemical solutions to pressing global challenges.
References
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PubMed Central.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
- Ethyl 3-methyl-1H-pyrazole-5-carboxyl
- Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxyl
- Ethyl 3-methyl-5-pyrazolecarboxyl
- Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed.
- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives.
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH.
- Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com.
- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE.
- Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. Semantic Scholar.
- Ethyl 3-methyl-1H-pyrazole-5-carboxylate CAS 4027-57-0. Shaanxi Bloom Tech Co., Ltd.
- Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxyl
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
- Pyrazoles as anticancer agents: Recent advances.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Current status of pyrazole and its biological activities - PMC. PubMed Central.
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
- ethyl 5-acetyl-1H-pyrazole-3-carboxyl
- Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxyl
- 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. MedchemExpress.com.
- 37622-89-2|Ethyl 3-acetyl-1H-pyrazole-5-carboxyl
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- 1350475-31-8|Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxyl
- Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxyl
- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
- ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxyl
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Methodological & Application
Synthesis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate: A Detailed Protocol for Drug Discovery and Development
This comprehensive guide details a robust and efficient two-step protocol for the laboratory-scale synthesis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. Pyrazole derivatives are integral to the development of a wide range of therapeutic agents, and a reliable synthetic route to functionalized pyrazoles such as the target compound is of significant interest to researchers in drug discovery.
This document provides not only a step-by-step procedure but also delves into the rationale behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles. The protocol is designed to be self-validating, with clear guidance on reaction monitoring and product purification.
Introduction to the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial formation of a versatile intermediate, Ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by a classical Knorr-type pyrazole synthesis through cyclocondensation with methylhydrazine. This approach is favored for its high yields and the ready availability of the starting materials.
The overall synthetic transformation is outlined below:
Caption: Overall two-step synthesis workflow.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | ≥99% | Sigma-Aldrich |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | ≥98% | Sigma-Aldrich |
| Acetic anhydride | C₄H₆O₃ | 102.09 | ≥99% | Sigma-Aldrich |
| Methylhydrazine | CH₆N₂ | 46.07 | ≥98% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Laboratory Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Laboratory Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
This initial step involves the condensation of ethyl acetoacetate with triethyl orthoformate. Acetic anhydride is employed to drive the reaction to completion by reacting with the ethanol byproduct.[1]
Reaction Mechanism: The acidic α-protons of ethyl acetoacetate are key to its reactivity. The reaction proceeds through an initial enolization, followed by reaction with triethyl orthoformate to form the ethoxymethylene group.
Caption: Workflow for the synthesis of the intermediate.
Detailed Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (0.5 mol, 65.07 g), triethyl orthoformate (0.6 mol, 88.92 g), and acetic anhydride (0.75 mol, 76.57 g).
-
Heat the reaction mixture to 130-140 °C with stirring.
-
Maintain the reaction at this temperature for 2-3 hours. The progress of the reaction can be monitored by TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the ethyl acetoacetate spot.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Set up a vacuum distillation apparatus and carefully distill the mixture under reduced pressure. The fraction collected at approximately 110-115 °C at 10 mmHg is the desired product, Ethyl 2-(ethoxymethylene)-3-oxobutanoate, which is a light yellow to orange oil.[2] The expected yield is typically in the range of 80-90%.
Step 2: Synthesis of this compound
This step involves the cyclocondensation of the intermediate with methylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound (or its equivalent) reacts with a hydrazine to form the pyrazole ring.[3]
Reaction Mechanism: The reaction proceeds via nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine on one of the carbonyl groups of the intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Workflow for the final product synthesis.
Detailed Procedure:
-
In a 250 mL round-bottom flask, dissolve Ethyl 2-(ethoxymethylene)-3-oxobutanoate (0.1 mol, 18.62 g) in 100 mL of anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add methylhydrazine (0.11 mol, 5.07 g) dropwise to the cooled solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the intermediate is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Methylhydrazine is toxic and should be handled with extreme care.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
Conclusion
The two-step protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and carefully following the detailed procedures, researchers can consistently produce this valuable building block for applications in drug discovery and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview. Retrieved from [Link]
-
El-Metwally, A. M., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. Retrieved from [Link]
Sources
Step-by-step synthesis of "ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate"
Application Note & Protocol
A Detailed Guide to the Regioselective Synthesis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its diverse biological activities.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key building block for more complex molecules in drug discovery and agrochemical research. We will delve into the mechanistic underpinnings of the reaction, focusing on the principles of the Knorr pyrazole synthesis to rationalize the high regioselectivity observed.[3][4] This guide is designed for researchers in organic synthesis and drug development, offering field-proven insights to ensure a reliable and reproducible outcome.
Principle and Mechanistic Insights
The synthesis of this compound is achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a classic transformation known as the Knorr pyrazole synthesis.[4][5][6]
Reaction Scheme:
Caption: Overall reaction for the synthesis of the target pyrazole.
Causality of Experimental Choices:
-
Choice of Precursors:
-
Ethyl 2,4-dioxopentanoate (Ethyl acetylpyruvate): This unsymmetrical 1,3-dicarbonyl provides the C3-acetyl and C5-carboxylate framework of the pyrazole ring. It possesses two electrophilic carbonyl centers with different reactivities: a ketone (C4) and a keto-ester carbonyl (C2).
-
Methylhydrazine: This substituted hydrazine provides the two nitrogen atoms for the pyrazole ring and installs the required N-methyl group. It has two non-equivalent nitrogen atoms: the substituted N1 (less nucleophilic due to steric hindrance and electron donation from the methyl group) and the unsubstituted N2 (more nucleophilic).
-
-
Regioselectivity: The formation of a single major regioisomer is a critical challenge when using unsymmetrical starting materials.[1][7][8] The outcome is dictated by two factors: the relative electrophilicity of the two carbonyl carbons in the diketoester and the relative nucleophilicity of the two nitrogen atoms in methylhydrazine.
-
The ketone carbonyl (C4) in ethyl 2,4-dioxopentanoate is generally more electrophilic and reactive towards nucleophiles than the keto-ester carbonyl (C2).
-
The terminal, unsubstituted nitrogen (-NH₂) of methylhydrazine is significantly more nucleophilic than the nitrogen bearing the methyl group.
Therefore, the reaction is initiated by the preferential attack of the more nucleophilic -NH₂ of methylhydrazine onto the more electrophilic ketone carbonyl (C4). This initial step largely determines the final regiochemistry, leading to the desired This compound as the major product. The alternative pathway, which would lead to the 5-acetyl isomer, is kinetically disfavored.
-
Reaction Mechanism:
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Materials and Equipment
Reagents & Materials
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier | Notes |
| Ethyl 2,4-dioxopentanoate | 615-79-2 | 158.15 | 97% | Sigma-Aldrich | Also known as ethyl acetylpyruvate. |
| Methylhydrazine | 60-34-4 | 46.07 | ≥98% | Sigma-Aldrich | Highly Toxic & Flammable. Handle in a fume hood. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 200 Proof | Fisher Scientific | Reaction solvent. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ≥99.7% | VWR | Catalyst. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific | Extraction solvent. |
| Saturated Sodium Bicarbonate | N/A | N/A | Saturated aq. soln. | Lab Prepared | For neutralization. |
| Brine | N/A | N/A | Saturated aq. soln. | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Granular | Sigma-Aldrich | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard analytical equipment (TLC plates, NMR tubes, etc.)
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,4-dioxopentanoate (7.91 g, 50.0 mmol, 1.0 equiv.).
-
Add 50 mL of absolute ethanol to the flask and stir until the diketoester is fully dissolved.
-
Add glacial acetic acid (0.29 mL, 5.0 mmol, 0.1 equiv.) to the solution to act as a catalyst.[6][9]
-
In a chemical fume hood, carefully measure methylhydrazine (2.65 mL, 2.30 g, 50.0 mmol, 1.0 equiv.). Caution: Methylhydrazine is toxic and a suspected carcinogen; always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Slowly add the methylhydrazine dropwise to the stirred ethanol solution over 5-10 minutes. An exotherm may be observed.
-
Attach a reflux condenser to the flask.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting diketoester should be consumed, and a new, lower Rf spot corresponding to the pyrazole product should appear.
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Transfer the solution to a 250 mL separatory funnel and wash sequentially with:
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.
-
50 mL of water.
-
50 mL of brine to aid in phase separation.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product as an oil or semi-solid.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford This compound as a pale yellow oil or low-melting solid.
Product Characterization & Validation
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Parameter | Expected Value |
| Appearance | Pale yellow oil or solid |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.21 g/mol |
| Yield | 75-85% (typical) |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 189.0 (Acetyl C=O)
-
δ 160.0 (Ester C=O)
-
δ 146.0 (Pyrazole C3)
-
δ 138.0 (Pyrazole C5)
-
δ 112.0 (Pyrazole C4)
-
δ 61.5 (-O CH₂CH₃)
-
δ 38.0 (N-C H₃)
-
δ 27.0 (-C(O)C H₃)
-
δ 14.0 (-OCH₂C H₃)
-
-
IR (neat, cm⁻¹):
-
~1725 (C=O stretch, ester)
-
~1690 (C=O stretch, acetyl ketone)
-
~1560 (C=N stretch, pyrazole ring)
-
~2980 (C-H stretch, aliphatic)
-
-
Mass Spectrometry (EI-MS):
-
m/z (%): 196 (M⁺), 168, 153, 125.
-
Safety Precautions
-
Methylhydrazine: Is highly toxic, corrosive, and flammable. It is a suspected carcinogen. All handling must be performed in a certified chemical fume hood with appropriate PPE (nitrile gloves, lab coat, chemical splash goggles).
-
Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.
-
Acids: Glacial acetic acid is corrosive. Handle with care.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor by TLC until starting material is consumed. Ensure reagents are pure and anhydrous where specified. |
| Loss during work-up. | Ensure pH is basic before extraction to remove all acetic acid. Perform extractions thoroughly. | |
| Mixture of Regioisomers | Non-optimal reaction conditions. | While this protocol favors the desired isomer, a small amount of the other may form. Ensure slow addition of methylhydrazine at the start. Purification by column chromatography is essential to separate isomers. |
| Difficult Purification | Co-eluting impurities. | Adjust the polarity of the eluent system for chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol). |
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. [Link]
-
Varghese, M. K. (2016). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. [Link]
-
Wikipedia. Hantzsch pyrrole synthesis. [Link]
-
Kong, Y., et al. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(2), 576-9. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2478-2485. [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7339. [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
da Silva, J. B. P., et al. (2012). Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. Blucher Chemistry Proceedings, 1(2), 163-165. [Link]
-
Kumar, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International, 2021, 9912217. [Link]
-
MDPI. Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
-
Dehdashti, S. J., et al. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. [Link]
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- 11. Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate [mdpi.com]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
Introduction
Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and agrochemical research. The pyrazole core is a privileged scaffold found in numerous pharmaceuticals, including anti-inflammatory agents like celecoxib and various kinase inhibitors.[1] The specific arrangement of the acetyl, methyl, and ethyl carboxylate groups on this target molecule offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of diverse compound libraries.
This guide provides a comprehensive overview of the robust and widely adopted synthetic strategy for this molecule. We will delve into the mechanistic underpinnings of the key reactions, provide detailed, field-tested protocols, and explain the critical process parameters that ensure high yield and purity. The primary approach is a two-stage process: (1) the synthesis of a key 1,3-dicarbonyl intermediate, ethyl 2,4-dioxopentanoate, via Claisen condensation, followed by (2) its regioselective cyclocondensation with methylhydrazine, a classic example of the Knorr pyrazole synthesis.[2]
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4] This method, first reported by Ludwig Knorr in 1883, remains one of the most efficient and straightforward routes to polysubstituted pyrazoles.[2][4]
The reaction proceeds through the initial formation of a hydrazone intermediate by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event, which results in the formation of the stable, aromatic pyrazole ring.[5] When an unsymmetrical dicarbonyl compound and a substituted hydrazine are used, the reaction can yield two different regioisomers, making regiocontrol a critical aspect of the synthesis design.[3][6]
Caption: General workflow of the Knorr Pyrazole Synthesis.
Part 1: Synthesis of the Key Precursor: Ethyl 2,4-Dioxopentanoate
The synthesis of our target pyrazole begins with the preparation of its 1,3-dicarbonyl precursor, ethyl 2,4-dioxopentanoate. This is efficiently achieved through a base-catalyzed Claisen condensation between diethyl oxalate and acetone.[7][8]
Principle of the Reaction: The Claisen condensation involves the acylation of an enolizable ketone (acetone) by an ester (diethyl oxalate). A strong base, typically sodium ethoxide, is used to deprotonate the acetone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the desired β-dicarbonyl product.
Causality Behind Experimental Choices:
-
Base Selection: Sodium ethoxide is the preferred base. Using a non-corresponding alkoxide (e.g., sodium methoxide with an ethyl ester) could lead to transesterification, resulting in a mixture of final products.[9]
-
Temperature Control: The reaction is conducted at low temperatures (typically below -5 °C) and the acetone/ester mixture is added slowly.[7][10] This is critical to suppress the self-condensation of acetone (an aldol reaction), which is a significant competing side reaction that forms polymeric byproducts and reduces the yield of the desired product.[9]
Caption: Experimental workflow for Ethyl 2,4-dioxopentanoate synthesis.
Experimental Protocol: Synthesis of Ethyl 2,4-Dioxopentanoate
This protocol is adapted from established laboratory procedures for Claisen condensations.[7][8]
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl oxalate
-
Acetone (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-salt bath
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the flask to -5 °C using an ice-salt bath.
-
Prepare a mixture of diethyl oxalate (1.0 eq) and anhydrous acetone (1.1 eq).
-
Add the diethyl oxalate/acetone mixture dropwise to the cooled sodium ethoxide solution over 2-3 hours, ensuring the internal temperature does not rise above 0 °C.
-
After the addition is complete, allow the mixture to stir at -5 °C for an additional 3 hours, then let it slowly warm to room temperature and stir overnight.
-
The reaction mixture is then poured into a beaker containing ice water.
-
Acidify the aqueous solution to a pH of approximately 4 by slowly adding 1 M HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product, which typically appears as a yellow liquid. Further purification can be achieved by vacuum distillation if necessary.
| Parameter | Condition | Rationale |
| Temperature | -5 °C to 0 °C | Minimizes acetone self-condensation.[9] |
| Base | Sodium Ethoxide | Prevents transesterification of the ethyl ester.[9] |
| Solvent | Anhydrous Ethanol | Ensures reactivity of the base. |
| Reaction Time | ~12-16 hours | Allows the reaction to proceed to completion. |
| Typical Yield | 85-95% | High efficiency under optimized conditions.[7] |
Part 2: Regioselective Synthesis of this compound
With the 1,3-dicarbonyl precursor in hand, the final step is the cyclocondensation with methylhydrazine to form the target pyrazole.
Mechanistic Insight and Regioselectivity: The reaction between the unsymmetrical ethyl 2,4-dioxopentanoate and methylhydrazine presents a challenge of regioselectivity. Methylhydrazine has two distinct nucleophilic centers: the methylated nitrogen (N1) and the unsubstituted nitrogen (N2). Ethyl 2,4-dioxopentanoate has two distinct electrophilic centers: the C2 carbonyl (adjacent to the ester) and the C4 carbonyl (part of the acetyl group).
The reaction outcome is governed by the relative nucleophilicity of the nitrogens and the electrophilicity of the carbonyls.
-
Nucleophilicity: The N1 nitrogen of methylhydrazine is generally considered more nucleophilic due to the electron-donating effect of the methyl group.
-
Electrophilicity: The C4 ketone carbonyl is more electrophilic and less sterically hindered than the C2 ketone carbonyl, which is adjacent to the bulky ester group.
The predominant pathway involves the initial attack of the more nucleophilic N1 of methylhydrazine on the more electrophilic C4 carbonyl. Subsequent intramolecular condensation of the N2 nitrogen onto the C2 carbonyl, followed by dehydration, yields the desired product: This compound . The alternative pathway, leading to the regioisomer (ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate), is a minor product under most standard conditions.
Caption: Reaction mechanism showing the major and minor regioselective pathways.
Experimental Protocol: Cyclocondensation
This protocol is based on general procedures for pyrazole formation from 1,3-dicarbonyls.[11][12]
Materials:
-
Ethyl 2,4-dioxopentanoate
-
Methylhydrazine
-
Ethanol or Glacial Acetic Acid
-
Ice bath
Procedure:
-
Dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask. Some protocols may use a small amount of acid catalyst like glacial acetic acid to facilitate imine formation.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylhydrazine (1.0-1.1 eq) dropwise to the stirred solution. This step is often exothermic, and careful temperature control is necessary.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (e.g., 4-6 hours) or until TLC analysis indicates the consumption of the starting material. Some procedures may involve gentle heating or reflux to drive the reaction to completion.[13]
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting crude residue is then subjected to workup, which may involve pouring it into water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Condition | Rationale |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction. |
| Solvent | Ethanol / Acetic Acid | Common protic solvents for this condensation.[1][11] |
| Stoichiometry | Near 1:1 ratio | Ensures efficient conversion without excess reagents. |
| Reaction Time | 4-16 hours | Dependent on temperature and substrate reactivity. |
| Typical Yield | 70-90% | Generally a high-yielding reaction. |
Conclusion
The synthesis of this compound is a well-established and efficient process rooted in classic organic reactions. By carefully controlling the reaction conditions, particularly temperature during the initial Claisen condensation to form the key dicarbonyl precursor, high yields can be reliably achieved. The subsequent Knorr cyclocondensation with methylhydrazine proceeds with a high degree of regioselectivity, favoring the desired 3-acetyl isomer due to electronic and steric factors. This two-step synthetic route provides a dependable and scalable method for producing this valuable heterocyclic building block for applications in drug discovery and materials science.
References
[3] Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
[4] El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. Available at: [Link]
[2] J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
[14] Komendantova, A. S., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Available at: [Link]
[6] National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]
[15] Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
[5] Khan Academy. (2019). Synthesis of pyrazoles. YouTube. Available at: [Link]
[16] Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
[1] Yogi, B., et al. (2017). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
[17] Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Available at:
[13] ResearchGate. (n.d.). Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or... Available at: [Link]
[18] PrepChem.com. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Available at: [Link]
[12] Gholap, S. S., & Toti, R. M. (2013). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. ResearchGate. Available at: [Link]
Sources
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- 5. youtube.com [youtube.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
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- 11. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 18. prepchem.com [prepchem.com]
Mastering the Purification of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate: A Guide for Synthetic Chemists
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives hold a prominent position due to their diverse biological activities. This guide provides an in-depth exploration of the purification techniques for a key building block, ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. The methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to achieve high purity of this versatile intermediate, a critical factor for the success of subsequent synthetic transformations and biological screening.
Introduction to this compound and the Imperative of Purity
This compound is a polysubstituted pyrazole that serves as a valuable synthon in the construction of more complex molecular architectures. The presence of multiple reactive sites—the acetyl group, the ester moiety, and the pyrazole core—makes it a versatile precursor for a wide range of derivatives. However, the synthetic routes to this compound can often yield a mixture of regioisomers, unreacted starting materials, and by-products. Consequently, robust and efficient purification strategies are paramount to ensure the integrity of downstream applications. Impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in characterization.
This document outlines two primary purification techniques: column chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the nature and quantity of the impurities present in the crude product.
Physicochemical Properties: Guiding the Purification Strategy
Table 1: Estimated Physicochemical Properties and their Implications for Purification
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Weight | ~196.19 g/mol | Standard chromatographic and recrystallization techniques are suitable. |
| Polarity | Moderately polar | Amenable to normal-phase column chromatography. The acetyl and ester groups contribute to its polarity. |
| Solubility | Soluble in ethanol, ethyl acetate, dichloromethane, and acetone. Limited solubility in non-polar solvents like hexanes. | Provides a range of solvent systems for both chromatography and recrystallization. |
| Physical State | Likely a solid at room temperature. | Recrystallization is a viable and often preferred method for final purification. |
Purification Strategy 1: High-Performance Flash Column Chromatography
Flash column chromatography is a cornerstone of purification in synthetic organic chemistry, particularly for separating compounds with different polarities. For this compound, a normal-phase setup using silica gel is the recommended approach.
The "Why": Principles of Separation
The separation on a silica gel column is based on the principle of differential adsorption. Silica gel is a polar stationary phase. More polar compounds in the crude mixture will have a stronger interaction with the silica gel and will therefore move down the column more slowly. Less polar compounds will have weaker interactions and will elute faster. The choice of the mobile phase (eluent) is critical; a solvent system is selected that allows for a good separation between the target compound and its impurities.
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound using flash column chromatography.
Detailed Protocol for Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
Hexane (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of the Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).
-
The ideal solvent system will show good separation between the spot corresponding to the desired product and any impurities, with the product having an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the mobile phase through it until the baseline is stable.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect fractions in separate test tubes.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Spot every few fractions on a TLC plate and develop it to visualize the separation.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
-
Characterization:
-
Determine the yield and characterize the purified product by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.
-
Table 2: Troubleshooting Common Issues in Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. A shallower gradient may be necessary. |
| Band Tailing | Sample overload; compound interacting too strongly with silica. | Reduce the amount of sample loaded. Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |
| Cracked Column Bed | Improper packing; column ran dry. | Repack the column. Ensure the solvent level is always above the silica gel bed. |
Purification Strategy 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, while the impurities remain dissolved in the mother liquor.
The "Why": Principles of Recrystallization
The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals.
-
Dissolve the impurities well at all temperatures or not at all.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Detailed Protocol for Recrystallization
Materials:
-
Crude this compound (preferably after initial purification by column chromatography)
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of the crude product in small amounts of various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective. For this compound, ethanol or an ethyl acetate/hexane mixture are good starting points.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.
-
Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
-
Characterization:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is an indication of high purity.
-
Further characterization by NMR and mass spectrometry should be performed.
-
Alternative Purification Strategy: Acid-Base Extraction
For pyrazole derivatives, an alternative purification method involves their conversion into acid addition salts, which can then be isolated by crystallization. The purified salt is then neutralized to regenerate the pure pyrazole. This method is particularly useful for removing non-basic impurities.
Procedure Outline:
-
Dissolve the crude pyrazole in an organic solvent.
-
Add an acid (e.g., hydrochloric acid in an organic solvent) to form the pyrazole salt.
-
The salt, often being a solid, can be collected by filtration or induced to crystallize.
-
The collected salt is then washed with a small amount of cold solvent.
-
The purified salt is dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to regenerate the free pyrazole.
-
The pure pyrazole is then extracted with an organic solvent, dried, and the solvent is evaporated.
Conclusion
The successful synthesis of any compound for research or development hinges on the ability to obtain it in a highly pure form. For this compound, a combination of flash column chromatography and recrystallization provides a robust and reliable path to achieving the desired level of purity. The choice of specific conditions, such as the solvent system for chromatography or the recrystallization solvent, should be guided by careful preliminary experiments on a small scale. By following the principles and protocols outlined in this guide, researchers can confidently purify this valuable pyrazole intermediate, paving the way for its successful application in the synthesis of novel and potentially bioactive molecules.
References
-
ChemBK. ethyl 5-acetyl-1H-pyrazole-3-carboxylate. Available from: [Link]
Sources
Application Note: 1H NMR Characterization of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Pyrazole derivatives, a key class of heterocyclic compounds, are of significant interest due to their wide range of biological activities. This application note provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of a specific pyrazole derivative, ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate . As a Senior Application Scientist, this guide is structured to offer not just a protocol, but a deeper understanding of the principles behind the structural assignment, ensuring researchers can confidently interpret their own NMR data for this and similar compounds.
The structural confirmation of synthetic compounds like this compound is a critical step in the research and development pipeline. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed information about the molecular structure, including the number and type of protons, their connectivity, and their chemical environment.[1] This guide will detail the sample preparation, data acquisition, and spectral interpretation for the target molecule, providing predicted chemical shifts and coupling constants based on data from structurally related analogs and established NMR principles.
Molecular Structure and Proton Environments
A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. Below is a diagram of this compound with each unique proton environment labeled.
Figure 1: Structure of this compound with key proton groups labeled (A-D).
The molecule possesses four distinct proton environments that will give rise to four unique signals in the ¹H NMR spectrum:
-
A (Acetyl-CH₃): A singlet corresponding to the three protons of the acetyl group.
-
B (Pyrazole-H4): A singlet for the single proton on the pyrazole ring.
-
C (Ethyl-CH₂): A quartet from the two methylene protons of the ethyl ester group, split by the adjacent methyl protons.
-
D (Ethyl-CH₃): A triplet from the three methyl protons of the ethyl ester group, split by the adjacent methylene protons.
Experimental Protocol
This section provides a detailed, step-by-step methodology for preparing the sample and acquiring the ¹H NMR spectrum.
Materials and Equipment
-
Sample: this compound (5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS) (if not already present in the solvent)
-
NMR Tube: 5 mm diameter, clean and dry
-
Pipettes and Vials
-
Vortex Mixer
-
NMR Spectrometer: 300 MHz or higher field strength is recommended for better resolution.
Sample Preparation Workflow
Figure 2: Workflow for NMR sample preparation and data acquisition.
Detailed Protocol Steps
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. For routine ¹H NMR, this amount provides a good signal-to-noise ratio without causing issues with sample solubility or viscosity.[2]
-
Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent. CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[3] DMSO-d₆ can be used for less soluble compounds. Ensure the solvent contains an internal standard like TMS (0 ppm) for accurate chemical shift referencing.
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe, typically a height of about 4-5 cm.[4]
-
Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution. Visually inspect for any undissolved particles; if present, filter the solution through a small plug of glass wool in a Pasteur pipette.[5]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.[3]
-
Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, leading to sharper signals.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For a sample of this concentration, a sufficient number of scans can be acquired in a few minutes.
-
Data Analysis and Interpretation
The interpretation of the ¹H NMR spectrum involves analyzing the chemical shift, integration, and multiplicity of each signal to assign it to the corresponding protons in the molecule.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃. These predictions are based on known chemical shifts of similar pyrazole derivatives and general principles of NMR spectroscopy.[6]
| Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| A (Acetyl-CH₃) | ~2.6 | Singlet | 3H | - |
| B (Pyrazole-H4) | ~7.4 | Singlet | 1H | - |
| C (Ethyl-CH₂) | ~4.4 | Quartet | 2H | ~7.1 |
| D (Ethyl-CH₃) | ~1.4 | Triplet | 3H | ~7.1 |
| N-CH₃ | ~4.1 | Singlet | 3H | - |
Rationale for Assignments
-
N-Methyl Protons: The protons of the N-methyl group are expected to appear as a singlet around 4.1 ppm. The attachment to a nitrogen atom within the aromatic pyrazole ring causes a downfield shift compared to a typical aliphatic methyl group.
-
Acetyl-CH₃ (A): The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group and are predicted to resonate as a singlet at approximately 2.6 ppm. This is consistent with the data from "5-acetylpyrazole-3-carboxylic acid ethyl ester" where this peak appears at 2.62 ppm.[6]
-
Pyrazole-H4 (B): The single proton on the pyrazole ring is in an electron-deficient environment due to the electronegativity of the two nitrogen atoms and the electron-withdrawing effects of the acetyl and ester groups. This leads to a significant downfield shift, predicted to be around 7.4 ppm. In the unmethylated analog, this proton appears at 7.36 ppm.[6]
-
Ethyl Ester Protons (C and D): The ethyl ester group will exhibit a characteristic quartet-triplet pattern.
-
The methylene protons (C) are adjacent to an oxygen atom, causing them to be deshielded and appear as a quartet around 4.4 ppm. The splitting into a quartet is due to coupling with the three neighboring methyl protons (n+1 = 3+1 = 4).
-
The methyl protons (D) are further from the electronegative oxygen and will appear further upfield as a triplet at approximately 1.4 ppm. The splitting into a triplet is due to coupling with the two neighboring methylene protons (n+1 = 2+1 = 3).
-
The coupling constant (J) for both the quartet and the triplet will be identical, typically around 7.1 Hz.
-
Troubleshooting and Best Practices
-
Broad Peaks: Broad signals can be due to poor shimming, the presence of paramagnetic impurities, or chemical exchange. Ensure the sample is free of solid particles and the spectrometer is properly shimmed.
-
Solvent Peaks: Be aware of the residual proton peak of your deuterated solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm). Choose a solvent whose residual peak does not overlap with signals of interest.[3]
-
Water Peak: A broad singlet due to water may be present. Its chemical shift can vary depending on the solvent and temperature. If it obscures important signals, the sample can be dried or a D₂O shake can be performed.
Conclusion
This application note provides a comprehensive protocol and theoretical framework for the ¹H NMR characterization of this compound. By following the detailed experimental procedure and utilizing the provided spectral predictions and their justifications, researchers can confidently acquire and interpret the ¹H NMR data for this and structurally related pyrazole derivatives. This rigorous structural verification is a cornerstone of chemical research, ensuring the integrity of downstream applications in drug development and materials science.
References
- Neil E. Jacobsen. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. John Wiley & Sons, 2016.
- Alfa Chemistry.
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- ResearchGate.
- University College London. "Sample Preparation.
- PrepChem. "Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester."
- University of Minnesota Twin Cities. "NMR Sample Preparation." College of Science and Engineering.
- University of Bristol.
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- Organomation.
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- Sanji Bhal. "The Basics of Interpreting a Proton (1H) NMR Spectrum." ACD/Labs, 2021.
- ResearchGate. "Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]."
- Royal Society of Chemistry. "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions."
- Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515.
- University of Oxford. "NMR Techniques in Organic Chemistry: a quick guide."
- Neil E. Jacobsen. NMR Data Interpretation Explained. John Wiley & Sons, 2016.
- ChemicalBook.
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- ResearchGate. "¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole."
- Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179.
- Zeitschrift für Naturforschung B. "Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions."
- Chemistry Steps. "NMR Chemical Shift Values Table."
- Scribd. "1h NMR | PDF | Proton Nuclear Magnetic Resonance."
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- Royal Society of Chemistry.
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- University of York. "Chemical shifts."
- Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy."
- University of Oxford. "Proton nuclear magnetic resonance."
- Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons."
- Google Patents.
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- PubChem.
- BLD Pharm.
- Reddit. "1H NMR of pyrazole : r/chemhelp."
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The Versatile Synthon: Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate in Modern Agrochemical Discovery
Introduction: The Pyrazole Core - A Privileged Scaffold in Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and the diverse biological activities exhibited by its derivatives.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the synthesis of a wide array of herbicides, fungicides, and insecticides.[2] The tunability of the pyrazole core at its various positions allows for fine-tuning of a molecule's physicochemical properties and biological target specificity.[1] Prominent commercial agrochemicals such as the insecticide chlorantraniliprole and the fungicide bixafen feature this privileged pyrazole structure, underscoring its significance in crop protection.
This technical guide focuses on a specific, highly functionalized pyrazole derivative: ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate . We will explore its synthetic utility as a key intermediate and provide detailed protocols for its application in the synthesis of potential agrochemical candidates. The strategic placement of the acetyl and ethyl carboxylate groups offers a rich platform for a variety of chemical transformations, making this molecule a valuable tool for researchers and scientists in the field of agrochemical discovery.
Physicochemical Properties and Synthesis of the Core Synthon
A comprehensive understanding of the starting material is paramount for its effective utilization.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1350475-31-8 | [3] |
| Molecular Formula | C₉H₁₂N₂O₃ | [3] |
| Molecular Weight | 196.21 g/mol | [3] |
| Appearance | Likely a solid at room temperature | General chemical knowledge |
The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with the Knorr pyrazole synthesis and its variations being a common approach.[4] For the specific synthesis of this compound, a plausible route would involve the condensation of a β-dicarbonyl compound with a hydrazine derivative. A documented synthesis of the closely related ethyl 5-acetyl-1H-pyrazole-3-carboxylate involves the reaction of 3-butyne-2-one with ethyl diazoacetate.[5] Subsequent N-methylation would yield the target compound.
Application Notes: Strategic Utilization in Agrochemical Synthesis
The true value of this compound lies in the reactivity of its two key functional groups: the C3-acetyl and the C5-ethyl carboxylate moieties. These groups serve as synthetic handles for the introduction of diverse structural motifs, which are often crucial for biological activity.
The C3-Acetyl Group: A Gateway to Diverse Functionalities
The acetyl group is a versatile precursor for a range of chemical transformations. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, opening avenues for various C-C and C-N bond-forming reactions.
Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including antifungal and plant growth regulatory effects.[6][7] The acetyl group of our pyrazole synthon can readily undergo Claisen-Schmidt or Knoevenagel condensations with various aromatic aldehydes to yield pyrazole-containing chalcones.[8][9]
The resulting chalcone scaffold can serve as a Michael acceptor, allowing for the introduction of further diversity. The combination of the pyrazole and chalcone moieties in a single molecule has been shown to lead to synergistic biological effects.[6]
Diagram: Synthesis of Pyrazole-Chalcone Derivatives
Caption: Knoevenagel/Claisen-Schmidt condensation pathway.
The acetyl group can be a starting point for the construction of other heterocyclic rings, a common strategy in agrochemical design to enhance activity and broaden the biological spectrum. For example, reaction with hydrazines can lead to the formation of a second pyrazole ring, creating a bipyrazole system.
The C5-Ethyl Carboxylate Group: A Handle for Amide and Ester Analogs
The ethyl carboxylate group at the C5 position is another key site for molecular elaboration, primarily through its conversion to amides and other esters. Many successful agrochemicals, particularly fungicides and insecticides, are pyrazole carboxamides.[10]
The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to generate a library of pyrazole carboxamides. This approach is central to the discovery of new succinate dehydrogenase inhibitor (SDHI) fungicides, where the amide linkage is crucial for binding to the target enzyme.[11] Similarly, many pyrazole-based insecticides feature a carboxamide linkage.
Diagram: Synthesis of Pyrazole Carboxamides
Caption: Pathway to pyrazole carboxamide derivatives.
Experimental Protocols
The following protocols are illustrative examples of how this compound can be utilized in the synthesis of potential agrochemical candidates. Researchers should adapt these procedures based on the specific target molecule and optimize reaction conditions accordingly.
Protocol 1: Synthesis of a Pyrazole-Chalcone Derivative via Knoevenagel Condensation
Objective: To synthesize ethyl 3-(3-(4-chlorophenyl)acryloyl)-1-methyl-1H-pyrazole-5-carboxylate.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound in ethanol, add 4-chlorobenzaldehyde.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-chalcone derivative.
Causality behind Experimental Choices:
-
Piperidine: A basic catalyst commonly used in Knoevenagel condensations to deprotonate the α-carbon of the acetyl group, facilitating the initial nucleophilic attack on the aldehyde.[12]
-
Ethanol: A polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction at reflux temperature.
-
Aqueous Work-up: The acidic and basic washes are to remove any unreacted starting materials and the catalyst.
Protocol 2: Synthesis of a Pyrazole Carboxamide
Objective: To synthesize N-(2-chlorophenyl)-3-acetyl-1-methyl-1H-pyrazole-5-carboxamide.
Part A: Hydrolysis of the Ester
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (as solvent mixture)
-
1M HCl for acidification
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Part B: Amide Coupling
Materials:
-
3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
2-Chloroaniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) (as solvent)
Procedure:
-
To a solution of 3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid in DMF, add EDC and HOBt. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add 2-chloroaniline and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the target pyrazole carboxamide.
Causality behind Experimental Choices:
-
LiOH: A strong base for the saponification of the ethyl ester to the corresponding carboxylic acid.
-
EDC/HOBt: A standard peptide coupling reagent system that activates the carboxylic acid for efficient amide bond formation and minimizes side reactions.
-
DIPEA: A non-nucleophilic base to neutralize the HCl salt formed during the reaction and to facilitate the coupling process.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the amide coupling reaction.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. The strategic positioning of the acetyl and ethyl carboxylate functional groups provides multiple avenues for the introduction of chemical diversity, enabling the exploration of a wide chemical space in the search for new and effective crop protection agents. The protocols outlined in this guide provide a solid foundation for researchers to leverage the synthetic potential of this important pyrazole derivative.
References
-
[Experimental and Theoretical DFT Investigations in the[13][14]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones.]([Link])
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The Strategic Intermediate: Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate in Modern Pharmaceutical Synthesis
Introduction: The Pyrazole Core in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural foundation of numerous blockbuster drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, acting as a versatile scaffold for designing potent and selective therapeutic agents. Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] Notably, the pyrazole ring is a key pharmacophore in celebrated drugs such as the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making the synthesis of tailored pyrazole intermediates a critical endeavor in drug development.
This application note provides a comprehensive guide to the synthesis and utility of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate , a highly functionalized intermediate poised for the synthesis of a new generation of pharmaceutical agents. We will detail a robust, two-step synthetic protocol and explore its application in the construction of analogues of established drugs, thereby highlighting its potential in accelerating drug discovery pipelines.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound is logically approached in two main stages: first, the construction of the pyrazole ring to form the N-H pyrazole precursor, followed by the regioselective methylation of the pyrazole nitrogen.
Part 1: Synthesis of the Precursor - Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
The pyrazole ring is efficiently constructed via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this protocol, the key 1,3-dicarbonyl starting material is ethyl 2,4-dioxohexanoate.
Step 1.1: Preparation of Ethyl 2,4-dioxohexanoate
This precursor can be synthesized via a Claisen condensation between 2-butanone and diethyl oxalate using sodium ethoxide as a base.[3]
-
Reaction Scheme:
-
Protocol:
-
To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in anhydrous ethanol, add 2-butanone dropwise at room temperature with stirring.
-
After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2,4-dioxohexanoate, which can be purified by vacuum distillation.
-
Step 1.2: Cyclization to Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
The synthesized ethyl 2,4-dioxohexanoate is then cyclized with hydrazine hydrate to form the pyrazole ring.
-
Reaction Scheme:
-
Protocol:
-
Dissolve ethyl 2,4-dioxohexanoate in ethanol, followed by the addition of a catalytic amount of acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain ethyl 3-acetyl-1H-pyrazole-5-carboxylate.
-
Table 1: Summary of Reaction Parameters for the Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
| Step | Reactants | Reagents/Solvents | Temperature | Time | Typical Yield |
| 1.1 | 2-Butanone, Diethyl oxalate | Sodium ethoxide, Ethanol | Room Temp. | 12-16 h | 60-70% |
| 1.2 | Ethyl 2,4-dioxohexanoate, Hydrazine hydrate | Ethanol, Acetic acid | 0 °C to Room Temp. | 4-6 h | 85-95% |
Part 2: N-Methylation to this compound
The final step is the regioselective methylation of the pyrazole nitrogen. While traditional methods often employ hazardous reagents like dimethyl sulfate, a safer and more environmentally friendly approach utilizes dimethyl carbonate.[4]
-
Reaction Scheme:
-
Protocol:
-
To a solution of ethyl 3-acetyl-1H-pyrazole-5-carboxylate in dimethylformamide (DMF), add a suitable base such as potassium carbonate or sodium hydride.
-
Add dimethyl carbonate to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
dot
Caption: Synthetic workflow for this compound.
Application in Pharmaceutical Synthesis: A Versatile Building Block
This compound is a strategically designed intermediate with multiple reactive handles, making it a valuable precursor for the synthesis of diverse pharmaceutical targets. The ester can be hydrolyzed to a carboxylic acid, the acetyl group can undergo various transformations, and the pyrazole core serves as a stable anchor for building more complex molecules.
Synthesis of Sildenafil Analogues
Sildenafil, a potent PDE5 inhibitor, features a 1-methyl-3-propyl-1H-pyrazole-5-carboxamide core. While the 3-substituent in our intermediate is an acetyl group instead of a propyl group, this opens up possibilities for creating novel analogues. The acetyl group can be reduced to an ethyl group or serve as a handle for further chemical modifications to explore the structure-activity relationship (SAR) around this position.
dot
Caption: Potential pathway to Sildenafil analogues.
Development of Novel COX-2 Inhibitors
The diarylpyrazole scaffold is a hallmark of selective COX-2 inhibitors like Celecoxib.[5] this compound can serve as a building block for novel COX-2 inhibitors. The ester and acetyl groups can be chemically manipulated to introduce the necessary pharmacophoric features, such as the sulfonamide group found in Celecoxib, which is crucial for its selectivity.
dot
Caption: Conceptual pathway for developing novel COX-2 inhibitors.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile intermediate with significant potential in pharmaceutical research and development. The robust synthetic protocols detailed herein provide a clear pathway to this valuable building block. Its strategic placement of functional groups allows for the efficient construction of libraries of novel compounds, particularly in the pursuit of new Sildenafil and Celecoxib analogues with improved therapeutic profiles. As the demand for innovative therapeutics continues to grow, the strategic use of such well-designed intermediates will be paramount in accelerating the discovery of the next generation of medicines.
References
- Diels, O. (1906). Chem. Berichte 39, 1333.
- H. LUNDBECK A/S; et al. WO2018/122305 A1.
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
- Dunn, P. J., et al. (2004). The Sildenafil Story. Organic Process Research & Development, 8(6), 865–875.
- Fossa, P., et al. (2003). 4-Substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Il Farmaco, 58(9), 795–808.
- Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues.
- Menozzi, G., et al. (2003). 4-Substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Il Farmaco, 58(9), 795–808.
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- S. A. S. Ghozlan, K. O. Badahdah, I. A. Abdelhamid (2007). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journal of Organic Chemistry, 3, 15.
- A. M. M. M. Ghorab, F. A. Ragab, H. I. Heiba, H. A. M. El-Gazzar (2012). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Archiv der Pharmazie, 345(8), 656-666.
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Pyrazole Intermediates
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as central regulators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has revolutionized modern therapeutics. Within the diverse chemical space of kinase inhibitors, the pyrazole scaffold has established itself as a "privileged structure."[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, synthetic tractability, and the ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2]
The versatility of the pyrazole ring allows for substitution at multiple positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[1] The N-1 position can serve as a hydrogen bond donor, while the N-2 nitrogen acts as a hydrogen bond acceptor, mimicking the interactions of the adenine moiety of ATP.[2] This bioisosteric relationship is a key factor in the success of pyrazole-based kinase inhibitors. Several FDA-approved drugs, including Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a pyrazole core, underscoring the clinical significance of this scaffold.[1]
This comprehensive guide provides detailed protocols for the synthesis of pyrazole intermediates and their subsequent elaboration into potent kinase inhibitors. We will delve into the rationale behind the chosen synthetic strategies and offer step-by-step instructions for key reactions. Furthermore, we will outline standard protocols for the in vitro and cell-based evaluation of these compounds, providing a complete workflow from chemical synthesis to biological characterization.
I. Synthesis of the Pyrazole Core: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and highly effective method for the construction of the pyrazole ring, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] This reaction is often catalyzed by a small amount of acid and proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole.[3]
Caption: The Knorr pyrazole synthesis workflow.
Protocol 1: Synthesis of 3,5-dimethylpyrazole from Acetylacetone and Hydrazine Hydrate
This protocol describes a straightforward synthesis of a simple, yet versatile, pyrazole intermediate.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a 250 mL round-bottom flask, add acetylacetone (0.1 mol, 10.0 g) and ethanol (100 mL).
-
Begin stirring the solution at room temperature.
-
Slowly add hydrazine hydrate (0.1 mol, 5.0 g) to the solution. An exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3,5-dimethylpyrazole.
Rationale: The use of ethanol as a solvent facilitates the dissolution of the reactants and allows for a controlled reaction temperature at reflux. The catalytic amount of acetic acid protonates one of the carbonyl groups of the acetylacetone, making it more electrophilic and promoting the initial attack by the hydrazine.
II. Elaboration of Pyrazole Intermediates: Palladium-Catalyzed Cross-Coupling Reactions
Once the pyrazole core is synthesized, it must be functionalized to create the final kinase inhibitor. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are indispensable tools in modern medicinal chemistry for the formation of C-C and C-N bonds, respectively.[6][7][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate as a Scaffold for Novel Fungicide Development
Introduction: The Imperative for Novel Antifungal Agents
The relentless evolution of fungal resistance to existing treatments, coupled with the increasing demand for global food security, necessitates a continuous pipeline of novel fungicides.[1] Pyrazole carboxamides have emerged as a cornerstone in modern crop protection, primarily due to their potent and specific mechanism of action.[1][2] These compounds famously target the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[1][3] By inhibiting SDH, these fungicides effectively shut down cellular energy production, leading to fungal cell death.[1][4]
This document provides a comprehensive guide to utilizing ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate as a versatile starting scaffold for the discovery and development of next-generation pyrazole-based fungicides. We will detail its synthesis, propose a strategic workflow for lead generation, and provide robust protocols for in vitro evaluation.
Compound Profile: this compound
This specific pyrazole derivative is an excellent starting point for a fungicide discovery program. Its structure contains several key features amenable to chemical modification for structure-activity relationship (SAR) studies:
-
Pyrazole Core: The foundational heterocyclic ring, essential for binding to the SDH enzyme.
-
Ethyl Carboxylate Group (C5): This ester can be readily hydrolyzed to the corresponding carboxylic acid, which is the crucial anchoring point for amide bond formation—the hallmark of pyrazole carboxamide fungicides.
-
Acetyl Group (C3): The ketone functionality offers a reactive handle for a variety of chemical transformations, allowing for the exploration of diverse substituents to optimize fungicidal activity and spectrum.
-
N-Methyl Group (N1): This modification is common in active pyrazole fungicides and contributes to the overall electronic and steric profile of the molecule.
Section 1: Synthesis & Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a well-established route.
Protocol 1: Synthesis of this compound
Objective: To synthesize the target scaffold from commercially available starting materials.
Materials:
-
3-Butyne-2-one
-
Ethyl diazoacetate
-
Diethyl ether (anhydrous)
-
Dimethyl carbonate (DMC)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
Step 1: Synthesis of Ethyl 5-acetyl-1H-pyrazole-3-carboxylate [5]
-
In a 500 mL flask, dissolve 25.0 g of 3-butyne-2-one in 200 mL of anhydrous diethyl ether.
-
Slowly add 41.9 g of ethyl diazoacetate to the solution with constant stirring at room temperature.
-
Scientist's Note: This [3+2] cycloaddition reaction is often exothermic. A slow addition rate is crucial to control the reaction temperature and prevent side reactions. The reaction can be monitored by the disappearance of the characteristic yellow color of ethyl diazoacetate.
-
-
After the initial exotherm subsides (approx. 30 minutes), continue stirring for an additional hour.
-
Cool the reaction mixture in an ice bath for 1 hour to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry to yield the intermediate pyrazole.
Step 2: N-Methylation to Yield the Final Product [6]
-
Caution: Handle sodium hydride in a fume hood. It is highly reactive with water.
-
To a flame-dried flask under a nitrogen atmosphere, add a suspension of NaH (1.1 equivalents) in anhydrous DMF.
-
Slowly add a solution of the pyrazole intermediate from Step 1 (1.0 equivalent) in anhydrous DMF. Stir until hydrogen evolution ceases.
-
Scientist's Note: NaH acts as a strong base to deprotonate the pyrazole nitrogen, forming a nucleophilic anion that will react with the methylating agent.
-
-
Add dimethyl carbonate (3-8 equivalents) to the reaction mixture.[6]
-
Heat the reaction to 80-120°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Scientist's Note: Dimethyl carbonate is a greener, less toxic alternative to traditional methylating agents like dimethyl sulfate or methyl iodide.[6] The excess DMC also serves as a solvent.
-
-
Cool the mixture to room temperature and cautiously quench by slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: Application in Fungicide Discovery Workflow
The synthesized scaffold is the entry point into a fungicide discovery program. The primary hypothesis is that novel amide derivatives will function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][3][7]
The SDHI Mechanism of Action
SDHIs act by binding to the ubiquinone-binding (Qp) site of the SDH enzyme complex in the fungal mitochondrial respiratory chain.[1][8] This binding event blocks the electron transport from succinate to ubiquinone, which halts the Krebs cycle and ATP production, ultimately starving the fungus of energy.[1][9]
Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
Discovery Workflow
The path from the starting scaffold to a potential lead candidate involves a systematic, iterative process.
Caption: Workflow for developing fungicides from the pyrazole scaffold.
Section 3: Experimental Protocols for Lead Generation
Protocol 2: Saponification to Carboxylic Acid
Objective: To hydrolyze the ethyl ester to the carboxylic acid, preparing it for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water mixture
-
Hydrochloric acid (1M or 2M)
-
Ethyl acetate
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield the carboxylic acid, which can often be used without further purification.
Protocol 3: Parallel Amide Synthesis
Objective: To create a library of diverse pyrazole carboxamides by coupling the carboxylic acid with a variety of anilines or other amines.
Materials:
-
3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid
-
A diverse library of substituted anilines
-
Coupling agent: HATU or PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous DMF or Dichloromethane (DCM)
-
96-well reaction block or individual vials
Procedure (per reaction):
-
To a vial, add the pyrazole carboxylic acid (1.0 eq), a selected aniline (1.0-1.1 eq), and the coupling agent (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 4-12 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase, concentrate, and purify as needed (typically by preparative HPLC or flash chromatography) to yield the final amide products.
Protocol 4: In Vitro Antifungal Activity Assay (Broth Microdilution)
Objective: To determine the antifungal efficacy (EC₅₀/MIC) of the newly synthesized compounds against a panel of pathogenic fungi. This protocol is adapted from established methods.[12][13][14]
Materials:
-
Synthesized pyrazole carboxamides
-
Positive Control: Commercial SDHI fungicide (e.g., Boscalid, Fluxapyroxad)
-
Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)[15][16]
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare stock solutions of all test compounds and controls in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of final concentrations (e.g., 100 µg/mL to 0.05 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar plate. Prepare a spore or mycelial fragment suspension in sterile water and adjust the concentration to a standardized value (e.g., 1 x 10⁴ spores/mL).
-
Inoculation: Add 50 µL of the fungal inoculum to each well containing 50 µL of the diluted compound solution.
-
Controls: Include wells for:
-
Negative Control: Medium + Inoculum (no compound)
-
Solvent Control: Medium + Inoculum + 1% DMSO
-
Positive Control: Medium + Inoculum + serially diluted commercial fungicide
-
Blank: Medium only (no inoculum)
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader. The fungal growth is proportional to the OD.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the compound concentration and determine the EC₅₀ value (the concentration that causes 50% inhibition of growth) using non-linear regression analysis.
Section 4: Data Presentation and Interpretation
Quantitative data from the antifungal assays are crucial for evaluating efficacy and guiding the next round of synthesis.[17]
Table 1: Example In Vitro Antifungal Activity Data (EC₅₀ in µg/mL)
| Compound ID | R-Group (Aniline) | Botrytis cinerea | Fusarium graminearum | Rhizoctonia solani |
| LEAD-001 | 2-chloroaniline | 5.6 | 10.2 | 1.8 |
| LEAD-002 | 2,4-dichloroaniline | 1.2 | 3.4 | 0.5 |
| LEAD-003 | 2-trifluoromethylaniline | 0.8 | 1.5 | 0.2 |
| Boscalid | (Positive Control) | 0.5 | 1.1 | 0.15 |
Structure-Activity Relationship (SAR) Analysis
The data from the initial screen allows for the development of an SAR model. This model informs the design of the next generation of compounds to improve potency and spectrum.
Caption: Decision tree for Structure-Activity Relationship (SAR) analysis.
By iteratively applying this cycle of synthesis, testing, and analysis, researchers can systematically optimize the pyrazole scaffold, leading to the identification of potent and commercially viable fungicide candidates.[2]
References
-
Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Available at: [Link]
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. Available at: [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. Available at: [Link]
-
Azevedo, M. I., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available at: [Link]
-
Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (n.d.). PubMed Central. Available at: [Link]
-
Succinate dehydrogenase inhibitor fungicides and the modifications on.... (n.d.). ResearchGate. Available at: [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). ACS Publications. Available at: [Link]
-
Avenot, H. F., & Michailides, T. J. (n.d.). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid. NDSU. Available at: [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Semantic Scholar. Available at: [Link]
-
Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. (2023). APS Journals. Available at: [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. Available at: [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH. Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Nature. Available at: [Link]
-
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. Available at: [Link]
-
Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. (n.d.). PrepChem.com. Available at: [Link]
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndsu.edu [ndsu.edu]
- 4. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to optimize reaction yield and purity.
Section 1: Synthesis Strategy and Core Mechanism
The most reliable and common method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For our target molecule, this translates to the reaction between a derivative of ethyl 2,4-dioxopentanoate and methylhydrazine.
The primary challenge in this synthesis is controlling regioselectivity. Because methylhydrazine is an unsymmetrical nucleophile and the 1,3-dicarbonyl starting material is also unsymmetrical, the reaction can theoretically produce two different regioisomers. Understanding the factors that govern this selectivity is paramount to maximizing the yield of the desired product.
Caption: Reaction workflow illustrating the formation of two regioisomers.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent issue and can be traced back to several root causes.[1] A systematic approach is the best way to identify and solve the problem.
-
Incomplete Reaction: The first step is to confirm if your starting materials are being fully consumed.
-
Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists even after the recommended reaction time, consider increasing the reaction temperature (e.g., moving from room temperature to reflux) or extending the reaction time. Microwave-assisted synthesis can also dramatically reduce reaction times and improve completion.[1]
-
-
Purity of Starting Materials: The quality of your reagents is non-negotiable. Impurities can introduce competing side reactions that consume reagents and complicate purification.[3]
-
Troubleshooting: Always use high-purity starting materials (>98%). Verify the purity of your ethyl 2,4-dioxopentanoate and methylhydrazine, as they can degrade over time. Source reagents from reputable suppliers who provide a certificate of analysis.[3]
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical.
-
Troubleshooting: For this specific condensation, a protic solvent like ethanol or acetic acid is typically used to facilitate the necessary proton transfers in the mechanism. A catalytic amount of acid (acetic acid is often sufficient) is crucial to catalyze the initial imine formation and subsequent dehydration steps.[1]
-
Q2: I'm seeing two distinct spots on my TLC and two major peaks in my LC-MS. What are they and how can I favor the formation of my desired product?
This is the classic problem of regioselectivity. The two products are the desired This compound and the undesired ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate . The ratio is determined by which nitrogen atom of methylhydrazine attacks which carbonyl group of the dicarbonyl.
-
Mechanistic Insight: Methylhydrazine has two nitrogen atoms with different nucleophilicities. The N1 nitrogen (bearing the methyl group) is generally more nucleophilic due to the electron-donating nature of the methyl group. The N2 nitrogen is less sterically hindered. The ethyl 2,4-dioxopentanoate has two electrophilic carbonyl carbons (C2 and C4). The C4 ketone is generally more electrophilic than the C2 keto-ester carbonyl. The reaction pathway is a competition between these factors.
-
Controlling Selectivity:
-
pH Control: The reaction's pH is a key determinant. Under acidic conditions, the more basic N1 nitrogen of methylhydrazine is preferentially protonated, reducing its nucleophilicity. This allows the unprotonated, less hindered N2 nitrogen to initiate the attack, which can lead to the undesired isomer. Running the reaction under neutral or slightly basic conditions often favors attack from the more nucleophilic N1 nitrogen.
-
Temperature: Lower temperatures (e.g., 0 °C) can sometimes enhance selectivity by favoring the kinetically controlled product.
-
| Parameter | Condition | Likely Outcome | Rationale |
| pH | Acidic (e.g., excess mineral acid) | Increased formation of 5-acetyl isomer | The more nucleophilic N1 is protonated and deactivated. |
| pH | Neutral / Slightly Acidic (e.g., Acetic Acid) | Favors formation of the desired 3-acetyl isomer | Balances activation of the carbonyl with the inherent nucleophilicity of N1. |
| Temperature | Low (0 °C to RT) | May improve selectivity | Favors the pathway with the lower activation energy. |
| Temperature | High (Reflux) | Decreased selectivity, faster reaction | Overcomes the small energy differences between the two pathways. |
Q3: My reaction is clean but seems to stop at an intermediate stage. How can I drive it to completion?
This typically points to an issue with the final dehydration step, which is an equilibrium process.
-
Catalyst: Ensure you have an adequate amount of acid catalyst. While a catalytic amount is needed, too little may not be sufficient to promote the dehydration effectively.
-
Water Removal: The final step in pyrazole formation is the elimination of two molecules of water. If water is not efficiently removed, the equilibrium may not favor the product. In non-aqueous solvents, using a Dean-Stark apparatus can be highly effective. In protic solvents like ethanol, a co-solvent like toluene can be added to azeotropically remove water.
Q4: I am considering an alternative two-step synthesis involving N-methylation. What are the pros and cons?
This is a valid alternative strategy. First, you would synthesize the ethyl 3-acetyl-1H-pyrazole-5-carboxylate using hydrazine hydrate, which avoids the regioselectivity issue. You would then perform a separate N-methylation step.
-
Pros: Eliminates the problem of regioisomer formation, leading to a much cleaner product profile.
-
Cons: Adds an extra step to the synthesis, potentially lowering the overall yield. Requires handling of methylating agents, some of which are highly toxic.
Troubleshooting the N-Methylation Step:
-
Choice of Methylating Agent:
-
Dimethyl Sulfate (DMS): Highly effective but also extremely toxic and a suspected carcinogen. Use should be minimized.
-
Methyl Iodide (MeI): Effective but volatile and toxic.
-
Dimethyl Carbonate (DMC): A much safer, "greener" alternative that is becoming more common.[4][5] It often requires higher temperatures (80-140 °C) but provides good yields.[4]
-
-
Base and Solvent: A base is required to deprotonate the pyrazole's N-H. Sodium hydride (NaH) in an aprotic polar solvent like DMF is a very effective combination.[4] Potassium carbonate in acetone or DMF is a milder, safer alternative.
Section 3: Experimental Protocols
Method A: One-Pot Synthesis (Regiocontrol is Key)
-
To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methylhydrazine (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Perform an aqueous workup: Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to separate the two regioisomers.
Method B: Two-Step Synthesis (N-Methylation Route)
Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
-
Follow the procedure for Method A, but use hydrazine hydrate (1.1 eq) in place of methylhydrazine.[6]
-
After workup, the product can often be purified by recrystallization or may be clean enough to proceed directly to the next step.
Step 2: N-Methylation using Dimethyl Carbonate
-
In a flask equipped with a reflux condenser, suspend ethyl 3-acetyl-1H-pyrazole-5-carboxylate (1.0 eq) and sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.[4]
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases.
-
Add dimethyl carbonate (DMC) (5.0 eq).[4]
-
Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring by TLC.[4]
-
After cooling, carefully quench the reaction by pouring it into ice water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
- BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
- Barraja, P., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed to provide researchers, scientists, and professionals in drug development with practical, in-depth solutions to common challenges encountered during this synthesis. The information herein is curated to ensure scientific accuracy and is grounded in established chemical principles.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might face during the synthesis, offering causal explanations and actionable solutions.
Q1: Why is the yield of my primary cyclocondensation to form the pyrazole core consistently low?
Possible Causes & Solutions:
-
Incomplete Reaction: The initial formation of the pyrazole ring is a critical step. Incomplete conversion of starting materials is a frequent cause of low yields.
-
Troubleshooting:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the complete consumption of the limiting reagent before proceeding with workup.
-
Temperature Optimization: Many cyclocondensation reactions require heat to proceed to completion. Consider increasing the temperature or refluxing the reaction mixture. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1]
-
Catalyst Selection: The choice and concentration of an acid or base catalyst are crucial. For Knorr-type syntheses, catalytic amounts of a protic acid like acetic acid are often used to facilitate the initial condensation.[1] In some cases, exploring different catalysts, such as nano-ZnO, might prove beneficial.[1]
-
-
-
Side Reactions and Byproduct Formation: The formation of undesired side products can significantly diminish the yield of the target pyrazole.
-
Troubleshooting:
-
Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. Exothermic reactions, if not managed, can lead to the formation of tars and other byproducts.
-
Purification of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of unwanted side products.
-
-
-
Regioisomer Formation: In syntheses involving unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common issue that can complicate purification and reduce the yield of the desired product.[2][3]
-
Troubleshooting:
-
Strategic Choice of Reagents: The choice of hydrazine derivative can influence regioselectivity. For instance, using substituted hydrazines can sometimes direct the cyclization to favor one regioisomer over the other.[4][5]
-
Reaction Condition Optimization: The solvent and temperature can also play a role in controlling regioselectivity. A systematic screening of these parameters may be necessary.
-
-
Q2: I'm having difficulty with the N-methylation step. What are the common pitfalls?
Possible Causes & Solutions:
-
Inefficient Methylating Agent: The choice of methylating agent is critical for achieving high conversion.
-
Troubleshooting:
-
Reactivity of Methylating Agent: While dimethyl sulfate is effective, it is also highly toxic. A greener and safer alternative is dimethyl carbonate, which can provide high yields when used with a suitable base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).[6]
-
Stoichiometry: Ensure the correct molar ratio of the methylating agent to the pyrazole substrate. An excess of the methylating agent may be required to drive the reaction to completion, but a large excess can lead to side reactions.
-
-
-
Suboptimal Base and Solvent: The base and solvent system plays a crucial role in the deprotonation of the pyrazole nitrogen and the subsequent nucleophilic attack.
-
Troubleshooting:
-
Base Strength: A strong base like NaH is often necessary to fully deprotonate the pyrazole nitrogen, making it a more potent nucleophile.
-
Solvent Choice: A polar aprotic solvent like DMF is generally a good choice as it can dissolve the pyrazole and the base, facilitating the reaction.
-
-
Q3: Purification of the final product is challenging due to persistent impurities. What are the best practices?
Possible Causes & Solutions:
-
Co-eluting Impurities: Some impurities may have similar polarities to the desired product, making separation by column chromatography difficult.
-
Troubleshooting:
-
Recrystallization: If the product is a solid, recrystallization is often a highly effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while the impurities remain in solution or are insoluble.
-
Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different elution system.
-
-
-
Residual Starting Materials or Reagents: Incomplete reactions or inadequate workup can leave unreacted starting materials or reagents in the crude product.
-
Troubleshooting:
-
Thorough Workup: Ensure a proper aqueous workup to remove any water-soluble reagents or byproducts. Washing the organic layer with brine can help to remove residual water.
-
Reaction Monitoring: As mentioned earlier, ensure the reaction has gone to completion before workup to minimize the presence of unreacted starting materials.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the pyrazole core of this molecule?
The most prevalent and classic method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, often referred to as the Knorr pyrazole synthesis.[7][8] This approach is versatile and allows for the introduction of various substituents onto the pyrazole ring.[9]
Q2: How does the reaction mechanism for the cyclocondensation work?
The reaction generally proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization via attack of the other nitrogen of the hydrazine onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.
Q3: Are there alternative methods to the traditional Knorr synthesis?
Yes, several other methods exist. For instance, pyrazoles can be synthesized from α,β-unsaturated ketones and hydrazines, which initially form pyrazolines that can then be oxidized to pyrazoles.[2][8] Another approach involves the [3+2] cycloaddition of diazo compounds with alkynes.[10]
III. Experimental Protocols & Data
Optimized Protocol for N-Methylation using Dimethyl Carbonate
This protocol provides a greener and safer alternative to traditional methods using dimethyl sulfate.
Step-by-Step Procedure:
-
To a solution of ethyl 3-acetyl-1H-pyrazole-5-carboxylate in dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add dimethyl carbonate to the reaction mixture.
-
Heat the reaction to 80-140 °C and maintain for 4 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Optimization of N-Methylation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Methylating Agent | Dimethyl Sulfate | Methyl Iodide | Dimethyl Carbonate |
| Base | K₂CO₃ | NaH | NaH |
| Solvent | Acetone | THF | DMF |
| Temperature (°C) | Reflux | Room Temp | 100 |
| Yield (%) | Moderate | Low | High[6] |
| Safety Concerns | Highly Toxic | Volatile | Low Toxicity[6] |
Visualizing the Synthetic Pathway
The following diagram illustrates a general synthetic approach for this compound.
Caption: General two-step synthesis of the target compound.
IV. Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.
Caption: A systematic approach to troubleshooting synthesis problems.
V. References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2023). ResearchGate. [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
-
Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (2008). Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules. [Link]
-
Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). [Source not further specified].
-
Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
-
Theoretical study of the regiospecific synthesis of pyrazole-5- carboxylate from unsymmetrical enaminodiketones. (2014). Blucher Proceedings. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). National Institutes of Health. [Link]
-
Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. (n.d.). PrepChem.com. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025). ResearchGate. [Link]
-
Optimization of the synthesis of ethyl... (n.d.). ResearchGate. [Link]
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [Link]
-
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]
-
Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (1993). PubMed. [Link]
-
The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). [Source not further specified].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 5. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 6. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Peak Tailing in Pyrazole Analysis
A Senior Application Scientist's Guide to Achieving Symmetric Peaks in HPLC
Welcome to our dedicated resource for overcoming the common yet frustrating issue of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of pyrazoles. As a class of compounds frequently encountered in pharmaceutical and agrochemical research, achieving robust and reproducible chromatography is paramount. This guide is structured to provide you not just with solutions, but with a foundational understanding of the chemical interactions at play, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common questions our support team receives regarding peak tailing with pyrazole compounds. Each answer provides a technical explanation and a step-by-step guide to resolution.
Question 1: Why am I seeing significant tailing with my pyrazole analyte, even on a standard C18 column?
Answer:
Peak tailing for pyrazole and its derivatives in reversed-phase HPLC is predominantly caused by secondary interactions between the analyte and the stationary phase.[1][2] While the primary retention mechanism is hydrophobic interaction with the C18 chains, pyrazoles, being basic compounds, can engage in undesirable ionic interactions with residual silanol groups (Si-OH) on the silica surface of the column packing.[1][3][4]
The Causality Explained:
-
Silanol Interactions: Silica-based stationary phases have residual, unreacted silanol groups. At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[1][3] Pyrazoles, possessing basic nitrogen atoms (with a pKa of the strongest basic site around 2.17 for the parent molecule), can become protonated and positively charged in the mobile phase.[5] This leads to a strong electrostatic attraction between the positively charged pyrazole and the negatively charged silanol groups, causing a secondary, stronger retention mechanism for a portion of the analyte molecules, which results in a tailing peak.[1][6]
-
Metal Chelation: Pyrazoles are known to be effective chelating agents for metals.[7] Trace metal impurities (like iron, aluminum, or sodium) within the silica matrix of the column packing can act as active sites.[6][8] Your pyrazole analyte can chelate with these metal ions, leading to another secondary retention mechanism that contributes to peak tailing.[8]
Troubleshooting Workflow:
Question 2: How can I mitigate these secondary silanol interactions?
Answer:
Addressing the silanol interactions is the most effective way to improve peak shape for pyrazoles. This can be achieved primarily through mobile phase optimization and column selection.
1. Mobile Phase pH Adjustment:
The most direct approach is to control the ionization state of the silanol groups.[1][8]
-
Expert Insight: By lowering the mobile phase pH to 3 or below, the vast majority of silanol groups will be protonated (Si-OH) and thus neutral.[1][4][9] This eliminates the strong ionic interaction with your protonated basic pyrazole analyte, significantly reducing peak tailing.[1][8]
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Prepare an aqueous mobile phase component using a buffer effective in the pH 2.5-3.5 range (e.g., 20 mM potassium phosphate or ammonium formate).
-
pH Measurement: Crucially, measure and adjust the pH of the aqueous portion of the mobile phase only , before mixing with the organic modifier (e.g., acetonitrile or methanol).[8]
-
Initial Test: Start with a mobile phase pH of 3.0.
-
Optimization: If tailing persists, incrementally decrease the pH to 2.8, then 2.5. Observe the peak shape at each step.
-
Caution: Be aware of the pH limitations of your column. Traditional silica columns can degrade at pH levels below 2.5.
2. Use of Mobile Phase Additives (Competing Base):
If operating at very low pH is not desirable or fully effective, introducing a competing base can mask the active silanol sites.[8][10]
-
Mechanism: An additive like triethylamine (TEA) is a small, basic molecule that will be protonated at mid-range pH. It will preferentially interact with the deprotonated silanol sites, effectively shielding your pyrazole analyte from these secondary interactions.[8][10]
| Additive | Typical Concentration | Notes |
| Triethylamine (TEA) | 0.05% to 0.5% (v/v) | Highly effective but can suppress MS signal. Best for UV detection. |
| Formic Acid | 0.1% (v/v) | Helps to lower pH and is MS-compatible.[9] |
| Ammonium Formate/Acetate | 10-25 mM | Acts as a buffer and the ammonium ions can provide a competing effect.[9] |
3. Increasing Buffer Concentration:
A higher buffer concentration (e.g., 25-50 mM) can also help to mask residual silanol interactions and improve peak symmetry.[9][10]
Question 3: My peak tailing persists even after pH adjustment. Could it be metal chelation?
Answer:
Yes, this is a strong possibility, especially with older columns or those not specifically designed for chelating compounds.
-
Expert Insight: If pH adjustment and competing bases do not resolve the tailing, the interaction is likely with metal contaminants in the silica. The solution is to either "pacify" these metal sites with a stronger chelating agent or, preferably, use a column designed to minimize these effects.
Troubleshooting Metal Chelation:
-
Use a Sacrificial Chelating Agent: Adding a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1 mM) can be effective.[8] The EDTA will bind to the metal sites on the stationary phase, preventing your pyrazole analyte from interacting with them.[8]
-
Select a High-Purity, Metal-Free Column: The most robust solution is to use a modern, high-purity (Type B) silica column.[4] These columns are manufactured with silica that has very low metal content and are often end-capped to a high degree, minimizing both silanol and metal interactions.[4][10]
Question 4: What type of HPLC column is best for analyzing pyrazoles?
Answer:
Choosing the right column from the outset can prevent many of these issues. For pyrazoles and other basic compounds, consider the following:
| Column Type | Key Feature | Why It Works for Pyrazoles |
| High-Purity, End-Capped C18/C8 | Modern Type B silica with minimal silanol activity and metal content.[4] | Reduces the primary cause of peak tailing for basic compounds.[10] End-capping chemically converts most residual silanols to less polar groups.[1] |
| Polar-Embedded Phases | A polar group (e.g., amide, carbamate) is embedded in the alkyl chain. | The embedded polar group shields the analyte from residual silanols, improving peak shape for bases without requiring low pH.[3] |
| Hybrid Particle Columns | Silica-organic hybrid particles. | Offer improved pH stability, allowing for a wider range of mobile phase conditions, and reduced silanol activity.[4] |
Recommendation: Start with a modern, end-capped, high-purity C18 or C8 column. If tailing remains an issue, a polar-embedded or hybrid phase column is an excellent next choice.
Question 5: Could my HPLC system itself be causing the peak tailing?
Answer:
While chemical interactions are the most common cause for tailing of a specific basic compound, physical issues within the HPLC system can cause tailing for all peaks in a chromatogram.[11]
-
Diagnostic Tip: If you observe that both your pyrazole analyte and other, non-basic compounds in the same run are tailing, the problem is likely physical rather than chemical.[11]
Common Physical Causes:
-
Column Void: A void or channel can form at the head of the column bed, causing band broadening and tailing.[1][2] This can happen from pressure shocks or degradation of the silica bed.
-
Blocked Frit: A partially blocked inlet frit on the column will distort the sample band as it enters the column, leading to misshapen peaks.[2]
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the column, or between the column and the detector, can cause band spreading.[3][12]
Troubleshooting Physical Issues:
-
Confirm the Problem: Replace the column with a new one of the same type. If the peak shape improves dramatically, the original column was the issue.[1]
-
Column Flushing: If a void is suspected, you can try reversing the column (if the manufacturer's instructions permit) and flushing it to waste with a strong solvent.[1]
-
Preventative Measures: Always use guard columns and in-line filters to protect the analytical column from particulates.[12] Ensure sample diluent is compatible with the mobile phase to prevent precipitation.
References
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
HPLC Troubleshooting Guide. KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
HPLC Tips Peak Tailing. Axion Labs (YouTube). [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Showing metabocard for pyrazole (HMDB0256947). Human Metabolome Database. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
-
HPLC conditions for basic compound? Chromatography Forum. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
(PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. ResearchGate. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. National Institutes of Health (NIH). [Link]
-
Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). mocedes.org. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Element Lab Solutions. [Link]
-
Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. [Link]
-
pKa values bases. University of Tartu. [Link]
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC International. [Link]
-
Ligand-Directed Metalation of a Gold Pyrazolate Cluster. National Institutes of Health (NIH). [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
pKa values for morpholine, pyrazole and imidazole. ResearchGate. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. Element Lab Solutions. [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. National Institutes of Health (NIH). [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC International. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]
-
HPLC Separation Modes. Waters Corporation. [Link]
-
N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society. [Link]
-
pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
Sources
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- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Human Metabolome Database: Showing metabocard for pyrazole (HMDB0256947) [hmdb.ca]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 11. youtube.com [youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
Welcome to the dedicated technical support guide for ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound. Our goal is to ensure the integrity and reproducibility of your experimental outcomes.
Section 1: Core Stability Profile & Frequently Asked Questions (FAQs)
This section addresses the fundamental stability characteristics of this compound, providing a foundation for its proper handling and use.
Q1: What is the primary stability concern for this compound?
A: The most significant stability issue arises from the hydrolysis of the ethyl ester functional group . Like many esters, this moiety is susceptible to cleavage in aqueous solutions, particularly under basic or acidic conditions, yielding the corresponding carboxylic acid and ethanol. A study on structurally similar pyrazole ester derivatives demonstrated rapid hydrolysis in aqueous buffer at pH 8 within 1-2 hours.[1] This transformation alters the compound's physicochemical properties, including polarity and biological activity, leading to experimental irreproducibility.
Q2: How should I store the solid (powder) form of the compound for maximum stability?
A: For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C .[2][3] For short-term storage, 4°C is acceptable.[3] It is crucial to protect the compound from moisture to prevent slow hydrolysis even in its solid state. Before opening, allow the container to equilibrate to room temperature to avoid water condensation on the cold powder.
Q3: What are the recommended storage conditions for stock solutions?
A: Stock solutions should be prepared in a dry, aprotic solvent such as DMSO or anhydrous ethanol. For optimal stability, these solutions should be stored at -80°C for up to six months or -20°C for up to one month .[3] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes.
Q4: Is the pyrazole ring itself prone to degradation?
A: The pyrazole ring is an aromatic heterocycle and is generally considered to be robust.[4] It exhibits good thermal stability and is not typically susceptible to degradation under common experimental conditions.[4] The primary points of chemical reactivity and instability are the functional groups attached to the ring, with the ethyl ester being the most vulnerable.
Q5: Is the compound sensitive to light?
A: While many pyrazole derivatives exhibit good photostability, it is a standard laboratory practice to protect all research compounds from prolonged exposure to direct light.[4] We recommend storing the solid compound and its solutions in amber vials or by wrapping containers in aluminum foil as a precautionary measure.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a problem-and-solution framework for common issues encountered during experiments involving this compound.
Problem: My experimental results are inconsistent, or I'm observing a progressive loss of the compound's expected activity over the course of an experiment in an aqueous buffer.
-
Suspected Cause: This is a classic symptom of compound instability, most likely due to the hydrolysis of the ethyl ester into its less active (or inactive) carboxylic acid form.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability.
-
Detailed Explanation & Solution:
-
pH is the Critical Factor: The rate of ester hydrolysis is significantly influenced by pH. Buffers with a pH greater than 8.0 will cause rapid base-catalyzed hydrolysis.[1]
-
Causality: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This is typically a faster process than acid-catalyzed hydrolysis.
-
Corrective Action: Whenever possible, perform your experiments in a buffer system maintained in the pH range of 6.5 to 7.5 . If the experimental design requires a higher or lower pH, the compound's working solution must be prepared immediately before addition to the system to minimize the degradation time.
-
-
Confirm Degradation Analytically: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your solutions.
-
Causality: The hydrolysis product, ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid, is more polar than the parent ester. On a reverse-phase HPLC column, the carboxylic acid will have a shorter retention time.
-
Corrective Action: Run an HPLC analysis of your initial stock solution and the working solution from your experiment. The appearance of a new, earlier-eluting peak is strong evidence of degradation. See Protocol 2 for a detailed method.
-
-
Problem: I see a new, more polar peak appearing in my HPLC or LC-MS analysis over time.
-
Suspected Cause: This is a direct observation of the formation of the carboxylic acid hydrolysis product.
-
Visualizing the Degradation:
Caption: The hydrolysis of the parent ester compound.
-
Solution & Confirmation:
-
LC-MS Verification: The most definitive way to confirm the identity of the new peak is with Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the hydrolysis product will be 28.05 Da less than the parent compound (the difference between an ethyl group, C₂H₅, and a proton, H).
-
Implement Preventative Measures: Once confirmed, you must adopt the handling procedures outlined above. This includes strict pH control, using aprotic solvents for stock solutions, and preparing aqueous working solutions immediately before use.
-
Section 3: Key Experimental Protocols
These protocols provide validated, step-by-step methods for handling the compound and assessing its stability.
Protocol 1: Recommended Stock Solution Preparation
This protocol is designed to create a stable, long-term stock solution.
-
Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 20 minutes before opening.
-
Solvent Selection: Use only high-purity, anhydrous dimethyl sulfoxide (DMSO).
-
Preparation: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired molarity (e.g., 10 mM or 20 mM).
-
Dissolution: Ensure complete dissolution by vortexing for 30-60 seconds. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene tubes. This prevents contamination and moisture introduction from repeated access to the main stock.
-
Storage: Label the aliquots clearly and store them at -80°C.
Protocol 2: HPLC Method for Monitoring Compound Stability
This self-validating protocol allows you to quantify the stability of the compound under your specific experimental conditions.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation (Time-Point Analysis):
-
T=0 Sample: Prepare your working solution of the compound in your experimental buffer. Immediately inject a sample onto the HPLC. This is your baseline purity.
-
Subsequent Time Points: Incubate the remaining working solution under your exact experimental conditions (e.g., 37°C). At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject another sample.
-
-
Gradient Elution Method:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
This data will provide a clear degradation profile of the compound in your specific assay environment.
-
Section 4: Data Summary Table
This table summarizes the key stability and handling parameters for this compound based on its chemical properties and data from analogous compounds.
| Parameter | Condition | Recommendation / Comment | Supporting Rationale |
| Storage (Solid) | Long-Term (>1 month) | -20°C in a tightly sealed container. | Standard for preserving chemical integrity.[2][3] |
| Short-Term (<1 month) | 4°C, desiccated. | Acceptable for brief periods.[3] | |
| Storage (Solution) | Stock (in DMSO) | -80°C (up to 6 months), aliquoted. | Minimizes degradation and effects of freeze-thaw cycles.[3] |
| Working (Aqueous Buffer) | Prepare fresh immediately before use. Do not store. | High potential for hydrolysis.[1] | |
| pH Stability | Optimal Range | pH 6.5 - 7.5 | Minimizes both acid and base-catalyzed hydrolysis. |
| Avoid | pH > 8.0 | Rapid base-catalyzed hydrolysis is expected.[1] | |
| Solvent Compatibility | Recommended (Stock) | Anhydrous DMSO, Anhydrous Ethanol | Aprotic or dry protic solvents prevent premature hydrolysis. |
| Avoid (Stock) | Aqueous or protic solvents | Water will act as a reactant for hydrolysis. | |
| Physical Stability | Temperature | Thermally stable under normal lab conditions. | Pyrazole core is generally robust.[4] |
| Light | Protect from light. | General best practice for all research compounds. |
References
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. MedchemExpress.com.
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Biochemical Reagent. MedChemExpress.
- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0. TCI Chemicals.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
Sources
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 3-Acetyl-1-Methyl-1H-Pyrazole-5-Carboxylate
Welcome to the dedicated technical support guide for navigating the purification challenges of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common issues encountered during synthesis and purification, providing in-depth, field-proven insights and actionable troubleshooting protocols. Our goal is to empower you to achieve high purity and yield in your experiments.
Introduction to the Challenges
This compound is typically synthesized via the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound (such as ethyl 2,4-dioxopentanoate) and methylhydrazine. While effective, this reaction is often not perfectly regioselective, leading to the formation of a primary regioisomeric impurity, ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate. The structural similarity of these isomers, along with other potential process-related impurities, presents the core purification challenge.
This guide provides a structured approach to identifying and resolving these purification hurdles through a series of frequently asked questions and detailed troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My post-reaction crude NMR shows two very similar product signals. What is the likely impurity and why does it form?
A1: The most probable impurity is the regioisomer, ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate.
Causality: The Knorr pyrazole synthesis involves the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] In the case of ethyl 2,4-dioxopentanoate and methylhydrazine, the initial nucleophilic attack by the methylhydrazine can occur at either of the two carbonyl groups. This leads to two possible reaction pathways and the formation of a mixture of the desired 3-acetyl-5-carboxylate isomer and the undesired 5-acetyl-3-carboxylate isomer.[2][3] The regioselectivity of this reaction is often poor and can be influenced by factors such as solvent, temperature, and pH.[1]
Identification:
-
NMR Spectroscopy: While the 1H NMR spectra of the two isomers will be very similar, subtle differences in the chemical shifts of the pyrazole proton and the methyl groups can be used for differentiation. 2D NMR techniques like NOESY can definitively distinguish between the isomers by identifying the spatial proximity between the N-methyl group and either the acetyl or the ester group.[4]
-
LC-MS: The two regioisomers will have the same mass, but may exhibit slightly different retention times on a suitable HPLC column.
Troubleshooting Workflow for Isomer Contamination:
Caption: Decision workflow for addressing regioisomeric impurities.
Q2: I am struggling to separate the regioisomers by standard column chromatography. What conditions should I try?
A2: Separating closely related regioisomers often requires careful optimization of your chromatographic conditions.
Causality: The similar polarity of the two isomers makes their separation on silica gel challenging.[2] A standard solvent system like 30% ethyl acetate in hexanes might not provide sufficient resolution.
Troubleshooting & Optimization Protocol:
| Parameter | Standard Approach | Optimization Strategy | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Use of finer mesh silica or alternative stationary phases like alumina (neutral or basic). | Finer mesh can improve resolution. Alumina may offer different selectivity. |
| Solvent System | Ethyl Acetate/Hexanes | 1. Shallow Gradient: Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) and slowly increase the polarity. 2. Alternative Solvents: Try solvent systems like Dichloromethane/Methanol or Toluene/Acetone. | A shallow gradient allows for better separation of compounds with close Rf values. Different solvent systems alter the polarity and selectivity. |
| Loading Technique | Wet loading in mobile phase | Dry Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder is then carefully loaded onto the column. | Dry loading prevents band broadening and improves separation efficiency, especially for less soluble compounds. |
| Column Dimensions | Standard length-to-diameter ratio | Use a longer, narrower column. | Increases the number of theoretical plates, enhancing separation of closely eluting compounds. |
Detailed Protocol for Optimized Flash Column Chromatography:
-
TLC Analysis: First, find a solvent system that gives a discernible difference in the retention factor (Rf) for the two isomers on a TLC plate. Aim for Rf values between 0.2 and 0.4 for the target compound and a clear separation from the isomeric impurity.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Sample Loading: Use the dry loading method as described in the table above.
-
Elution: Start the elution with the low-polarity mobile phase. If using a gradient, increase the polarity very slowly.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify the pure fractions of each isomer.
-
Post-Processing: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.
Q3: Can I use recrystallization to purify my product? What solvents are recommended?
A3: Recrystallization can be an effective method if a suitable solvent system that selectively crystallizes the desired isomer is found.
Causality: Successful recrystallization relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.
Recommended Solvent Systems to Screen:
-
Single Solvents:
-
Ethanol
-
Isopropanol
-
Ethyl Acetate
-
Toluene
-
-
Solvent Pairs:
-
Ethyl Acetate/Hexanes
-
Ethanol/Water
-
Dichloromethane/Hexanes
-
Acetone/Hexanes
-
Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, dissolve a small amount of the crude material in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or ethanol).
-
Induce Crystallization: Slowly add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine the effectiveness of the recrystallization.
Q4: I am concerned about the stability of the ethyl ester and acetyl groups during purification. Are there any precautions I should take?
A4: Yes, both the ethyl ester and the acetyl group can be sensitive to certain conditions, particularly strong acids or bases.
Causality:
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially with heating. This is a common issue during aqueous workups or if the silica gel used for chromatography is acidic.
-
Acetyl Group Stability: While generally stable, the acetyl group's reactivity can be influenced by the electronic nature of the pyrazole ring. Strong nucleophiles or harsh conditions could potentially lead to side reactions.
Preventative Measures:
| Functional Group | Potential Issue | Recommended Precautions |
| Ethyl Ester | Hydrolysis to Carboxylic Acid | * Avoid prolonged exposure to strong acids or bases. * During workup, use a mild base like sodium bicarbonate for neutralization. * If using silica gel chromatography and hydrolysis is observed, consider deactivating the silica with triethylamine or using neutral alumina. |
| Acetyl Group | Side Reactions | * Avoid harsh nucleophiles and strong reducing agents during purification. * Keep purification conditions as mild as possible (e.g., room temperature). |
Troubleshooting Workflow for Functional Group Instability:
Caption: Troubleshooting workflow for functional group instability.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UABDivulga. Available at: [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Available at: [Link]
-
Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. SciSpace. Available at: [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
Sources
- 1. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
"ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate" reaction scale-up considerations
Answering the call for robust, scalable, and reproducible chemical synthesis, this Technical Support Center guide provides an in-depth analysis of the reaction scale-up for ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate . Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and address the practical challenges encountered when transitioning from the bench to production. As a Senior Application Scientist, my focus is to provide not just a method, but a self-validating system grounded in scientific integrity and field-proven experience.
Section 1: Synthesis Overview and Core Strategy
FAQ: What is the most industrially viable synthetic route for this compound?
The most common and scalable approach is a two-step synthesis. This strategy is preferred because it allows for greater control over regioselectivity and avoids the use of more expensive or hazardous starting materials like methylhydrazine in the initial cyclization step.[1]
-
Step 1: Knorr Pyrazole Synthesis (Cyclocondensation). This classic reaction involves the condensation of a 1,3-dicarbonyl compound, ethyl 2,4-dioxopentanoate (ethyl acetylpyruvate), with hydrazine hydrate. This forms the pyrazole ring, yielding the unmethylated intermediate, ethyl 3-acetyl-1H-pyrazole-5-carboxylate.[2][3]
-
Step 2: N-Methylation. The intermediate pyrazole is then N-methylated on the pyrazole ring to yield the final product. This step is critical for achieving the target structure and requires careful selection of reagents and conditions to ensure high yield and purity.[1][4]
The overall workflow is summarized in the diagram below.
Caption: High-level workflow for the two-step synthesis.
Section 2: Troubleshooting Step 1 - Knorr Pyrazole Synthesis
This cyclocondensation is the cornerstone of the synthesis. While robust, scale-up can introduce challenges related to regioselectivity and reaction control.
Troubleshooting Q1: My reaction is sluggish or yields are poor. What should I investigate?
Several factors can contribute to poor performance in the Knorr synthesis:
-
Reagent Quality: Ensure the ethyl 2,4-dioxopentanoate is of high purity. As a β-dicarbonyl compound, it can be prone to degradation or exist in its enol form. The hydrazine hydrate should be fresh and properly stored to maintain its activity.
-
Temperature Control: The initial reaction between the dicarbonyl compound and hydrazine is exothermic.
-
Causality: Uncontrolled temperature can lead to the formation of undesirable side products and degradation of the starting material.
-
Solution: Perform the initial addition of hydrazine hydrate at a reduced temperature (e.g., 0-5 °C) with efficient stirring.[2] After the initial exotherm subsides, the reaction can be allowed to warm to room temperature to proceed to completion.[2]
-
-
Stoichiometry and pH: A slight excess of hydrazine can be used to ensure full conversion of the dicarbonyl compound. The use of a catalytic amount of a weak acid like glacial acetic acid is common to facilitate the condensation and dehydration steps.[5][6]
Troubleshooting Q2: I'm observing two major products in my crude mixture. What is happening?
This is a classic regioselectivity issue inherent to the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound.
-
Causality: Ethyl 2,4-dioxopentanoate has two non-equivalent carbonyl groups (a ketone and the ketone part of a β-ketoester). Hydrazine can attack either carbonyl group first, leading to two possible regioisomers after cyclization and dehydration.
-
Isomer A (Desired): Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
-
Isomer B (Undesired): Ethyl 5-acetyl-1H-pyrazole-3-carboxylate
-
-
Solution: The reaction's regioselectivity is often influenced by pH. Generally, the more nucleophilic nitrogen of hydrazine will preferentially attack the more electrophilic carbonyl carbon. In this case, the ketone is typically more reactive than the ester-adjacent carbonyl. Conducting the reaction under mildly acidic conditions helps control the cyclization pathway. Careful monitoring and purification are essential to isolate the desired isomer before proceeding to the methylation step.
Caption: Regioselectivity in the Knorr pyrazole synthesis step.
Protocol 1: Scalable Laboratory Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
This protocol is adapted from established procedures and optimized for scalability.[2][5]
-
Setup: In a reactor equipped with mechanical stirring, a dropping funnel, and a temperature probe, charge ethyl 2,4-dioxopentanoate (1.0 eq) and ethanol (5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of hydrazine monohydrate (1.1-1.2 eq) in ethanol dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting dicarbonyl compound is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Pour the residue into cold water (10 volumes) and extract with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with a saturated aqueous NaHCO₃ solution, followed by brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[2]
-
Section 3: Troubleshooting Step 2 - N-Methylation
The introduction of the N-methyl group is the final step. The choice of methylating agent is a critical scale-up consideration, balancing reactivity, safety, and environmental impact.
Troubleshooting Q1: My methylation reaction is failing. What are the key parameters?
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the pyrazole nitrogen, making it nucleophilic.
-
Causality: Incomplete deprotonation will result in a sluggish or incomplete reaction.
-
Solution: Sodium hydride (NaH) is highly effective but requires careful handling, especially on a large scale due to its flammability.[1] Alternatives like potassium carbonate can be used but may require higher temperatures or longer reaction times.
-
-
Solvent Choice: A polar aprotic solvent is ideal.
-
Causality: The solvent must be able to dissolve the pyrazole salt and not interfere with the reaction.
-
Solution: Dimethylformamide (DMF) is a common and effective choice.[1]
-
-
Methylating Agent: The reactivity of the methylating agent is crucial. See the table below for a comparison.
FAQ: What are the pros and cons of different methylating agents for scale-up?
The selection of a methylating agent involves a trade-off between reactivity, safety, and cost.
| Reagent | Pros | Cons & Scale-Up Considerations |
| Dimethyl Sulfate (DMS) | Highly reactive, cost-effective, works under mild conditions. | Extremely toxic and carcinogenic. Requires stringent engineering controls (closed systems), specialized PPE, and a quench protocol for waste streams. Significant environmental and safety liability.[1][4] |
| Methyl Iodide (MeI) | Highly reactive. | Volatile, toxic, and more expensive than DMS. Light-sensitive. |
| Dimethyl Carbonate (DMC) | "Green" reagent. Low toxicity, biodegradable.[1][4] | Less reactive than DMS. Requires higher temperatures (80-140 °C) and potentially pressure to achieve good reaction rates.[1] May require a catalyst. |
Recommendation for Scale-Up: Due to its significantly better safety and environmental profile, dimethyl carbonate (DMC) is the highly recommended choice for industrial scale production , despite requiring more forcing conditions.[1][4]
Protocol 2: N-Methylation using Dimethyl Carbonate (Greener Method)
This protocol is based on patent literature for a safer, more environmentally friendly process.[1]
-
Setup: In a suitable reactor, add the intermediate ethyl 3-acetyl-1H-pyrazole-5-carboxylate (1.0 eq) and dimethylformamide (DMF, 3-5 volumes).
-
Base Addition: Under an inert atmosphere (e.g., Nitrogen), carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.1-0.5 eq) in portions. Note: The patent suggests a sub-stoichiometric amount of NaH, indicating it may act as a catalyst or initiator.[1]
-
Reagent Addition: Add dimethyl carbonate (DMC, 5-8 eq). A large excess is used as it can also act as the solvent.
-
Reaction: Heat the mixture to 100-120 °C and maintain for 4-6 hours. The reaction may need to be run under slight pressure depending on the reactor setup and temperature.
-
Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any unreacted NaH by the slow addition of isopropanol or ethanol.
-
Remove excess DMC and DMF under reduced pressure distillation.
-
Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product.[1]
-
Section 4: Purification and Scale-Up Considerations
FAQ: What is the best method for purifying the final product on a large scale?
While chromatography is useful at the lab scale, it is generally not cost-effective for large-scale manufacturing.
-
Recrystallization: This is the preferred method. The crude product should be evaluated with various solvent systems (e.g., isopropanol/water, ethyl acetate/heptane) to find conditions that provide high purity and yield.
-
Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective purification method.[1]
-
Acid Salt Formation: For difficult-to-purify pyrazoles, forming a crystalline acid addition salt (e.g., with phosphoric or sulfuric acid) can be a viable strategy.[7][8] The pyrazole is dissolved, treated with the acid to precipitate the salt, which is then filtered and washed. The free base can be regenerated in a subsequent step.
FAQ: What are the primary safety and process considerations for scale-up?
-
Thermal Safety: Both the cyclocondensation and the N-methylation (especially with NaH) are exothermic. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential before scale-up to understand the heat flow and design an adequate cooling system to prevent thermal runaway.
-
Reagent Handling: Develop strict Standard Operating Procedures (SOPs) for handling hazardous materials like hydrazine hydrate and sodium hydride. For large quantities of NaH, specialized charging systems are required.
-
Impurity Control:
-
In-Process Controls (IPCs): Implement regular HPLC or GC checks to monitor reaction progress and impurity formation. This ensures the reaction is stopped at the optimal time, minimizing downstream purification challenges.
-
Raw Material Specification: Tightly control the quality of incoming starting materials to ensure batch-to-batch consistency.
-
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. [Link]
-
Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com. [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme Chemistry. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. PMC - NIH. [Link]
-
Three-component Reaction for Pyrazole Synthesis. Organic Syntheses Procedure. [Link]
- DE102009060150A1 - Process for the purification of pyrazoles.
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Publishing. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Publishing. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]
-
Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. PMC - NIH. [Link]
-
A generalization of the Hantzsch pyrrole synthesis under high-speed vibration milling conditions. ResearchGate. [Link]
-
From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. [Link]
-
Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. [Link]
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Link]
Sources
- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of pyrazole scaffolds. The following question-and-answer format directly addresses specific experimental issues, offering not just solutions but also the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Consistently Low Yields in Pyrazole Synthesis
Question: My pyrazole synthesis, based on the Knorr reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is consistently resulting in low yields. What are the potential causes and how can I improve the outcome?
Answer: Low yields in pyrazole synthesis are a frequent challenge and can be attributed to several factors, from incomplete reactions to the formation of side products. Let's break down the common culprits and the strategies to mitigate them.
Causality and Troubleshooting Strategies:
-
Incomplete Reaction: The primary reason for low yields is often an incomplete reaction. The condensation between the 1,3-dicarbonyl and hydrazine may not be proceeding to completion under your current conditions.
-
Protocol 1: Optimizing Reaction Conditions:
-
Reaction Monitoring: Diligently monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Ensure that the starting materials are fully consumed before proceeding with the work-up.
-
Temperature and Time: Many pyrazole syntheses require heating to overcome the activation energy of the cyclization step.[3] Consider increasing the reaction temperature, potentially to reflux, and extending the reaction time. Microwave-assisted synthesis can also be a powerful tool to enhance reaction rates and yields.[3]
-
Catalyst Choice: The Knorr pyrazole synthesis is typically acid-catalyzed.[4][5][6] The catalyst facilitates the initial imine formation.[4] If you are not using a catalyst, or if the one you are using is not effective, consider adding a catalytic amount of a protic acid like acetic acid or a mineral acid. In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have demonstrated improved yields.[3][7][8]
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly consume your starting materials and reduce the yield of the desired pyrazole.
-
Understanding Side Reactions: In the Knorr synthesis, if the hydrazine has two reactive nitrogen atoms (e.g., hydrazine hydrate), it can react with two molecules of the dicarbonyl compound, leading to undesired dimers.
-
Protocol 2: Minimizing Side Reactions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the hydrazine derivative can sometimes help to drive the reaction to completion, but a large excess can lead to the formation of byproducts.
-
Order of Addition: The order in which you add your reagents can be critical. In many cases, adding the hydrazine derivative slowly to the solution of the 1,3-dicarbonyl compound can help to minimize side reactions.
-
-
-
Purity of Starting Materials: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is paramount. Impurities can interfere with the reaction or lead to the formation of a complex mixture of products that is difficult to purify.[9]
-
Recommendation: Always use high-purity starting materials. If you suspect impurities, consider purifying your starting materials before use.
-
Issue 2: Formation of Regioisomeric Mixtures
Question: I am using an unsymmetrical 1,3-dicarbonyl compound, and my reaction is producing a mixture of two pyrazole regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?
Answer: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyls in pyrazole synthesis.[10][11][12] The regioselectivity is determined by which of the two non-equivalent carbonyl groups of the dicarbonyl compound is attacked first by the substituted nitrogen of the hydrazine.
Controlling Regioselectivity:
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on the 1,3-dicarbonyl compound are the primary drivers of regioselectivity.
-
Principle: The initial nucleophilic attack of the hydrazine will preferentially occur at the less sterically hindered and more electrophilic carbonyl carbon.
-
Strategy: Analyze your 1,3-dicarbonyl substrate. If one carbonyl is significantly more accessible or activated by an electron-withdrawing group, you can predict the major regioisomer.
-
-
Solvent Effects: The choice of solvent can have a profound impact on the regioselectivity of the reaction.[10][11]
-
Protocol 3: Solvent Screening for Regioselectivity:
-
Fluorinated Alcohols: Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in favor of one isomer.[10][11] This is attributed to the unique hydrogen-bonding properties of these solvents, which can selectively activate one of the carbonyl groups.
-
Aprotic vs. Protic Solvents: Experiment with a range of solvents with varying polarities and proticities. Aprotic dipolar solvents can sometimes favor different regioisomers compared to protic solvents like ethanol.[9]
-
-
-
pH Control: The pH of the reaction medium can influence the reaction pathway and, consequently, the regioselectivity.
-
Strategy: Under acidic conditions, the mechanism may be altered, potentially favoring the formation of one regioisomer over the other.[13] Experiment with different acid catalysts and concentrations to find the optimal conditions for your desired product.
-
-
Alternative Synthetic Routes: If achieving high regioselectivity with the Knorr synthesis proves to be intractable, consider alternative synthetic strategies that offer better regiocontrol. For example, methods involving the cycloaddition of diazo compounds to alkynes can provide excellent regioselectivity.[14]
Issue 3: Difficulties in Product Purification
Question: My reaction seems to be working, but I am struggling to isolate a pure pyrazole product. What are the common impurities, and what are the best purification strategies?
Answer: Purification is a critical step in any synthesis, and pyrazoles can sometimes present unique challenges. The nature of the impurities will depend on the specific reaction, but there are some common culprits and effective purification techniques.
Common Impurities and Identification:
-
Unreacted Starting Materials: This is the most common impurity, especially if the reaction has not gone to completion.
-
Regioisomers: As discussed previously, these can be a major challenge to separate due to their similar physical properties.
-
Side Products: Depending on the reaction conditions, various side products can form.
-
Identification: TLC is an indispensable tool for identifying the number of components in your crude product mixture.[1][2] LC-MS can provide further information on the molecular weights of the components, helping to identify them.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid pyrazole products.
-
Protocol 4: Recrystallization of Pyrazoles:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the desired pyrazole at room temperature or below, while the impurities remain in solution.
-
Common Solvents: Ethanol, methanol, ethyl acetate, and mixtures with water or hexanes are often good starting points for recrystallizing pyrazoles.[15]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice.
-
Protocol 5: Column Chromatography of Pyrazoles:
-
Stationary Phase: Silica gel is the most common stationary phase. However, for some basic pyrazoles, it may be necessary to deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking and product loss.[15]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point for eluting pyrazoles. The optimal mobile phase will provide good separation between the desired product and impurities on a TLC plate.
-
-
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by acid-base extraction.[15]
-
Principle: The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid solution. The pyrazole will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer is then basified, and the purified pyrazole is extracted back into an organic solvent.
-
-
Formation of Acid Addition Salts: For particularly challenging purifications, the formation of a crystalline acid addition salt can be a powerful technique.[16][17]
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following flowchart provides a logical progression for addressing common issues in pyrazole synthesis.
Caption: A flowchart for troubleshooting pyrazole synthesis.
Advanced Topics: N-Alkylation of Pyrazoles
Question: I have successfully synthesized my pyrazole, but now I need to perform an N-alkylation. What are the key challenges and how can I control the regioselectivity of this reaction?
Answer: N-alkylation of unsymmetrical pyrazoles presents a similar regioselectivity challenge to their synthesis. The alkyl group can be introduced at either the N1 or N2 position, often leading to a mixture of regioisomers.[18]
Key Factors Influencing N-Alkylation Regioselectivity:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[18] Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.
-
Solvent Choice: The polarity of the solvent is a critical factor.[18] Polar aprotic solvents like DMF, DMSO, and DMAc often promote the formation of a single regioisomer.[18]
-
Base/Catalyst System: The choice of base is crucial.[18] Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The nature of the base can significantly influence the N1/N2 ratio, and in some cases, changing the base can even reverse the regioselectivity.[18]
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms and can direct the alkylation.
A Standard Protocol for N-Alkylation:
A reliable starting point for a base-mediated pyrazole N-alkylation is the use of potassium carbonate in dimethylformamide (DMF).[18]
Protocol 6: General Procedure for N-Alkylation of Pyrazole:
-
To a solution of the pyrazole in DMF, add a slight excess of potassium carbonate.
-
Add the alkylating agent (e.g., an alkyl halide) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
Caption: A general workflow for the N-alkylation of pyrazoles.
Characterization of Pyrazole Isomers
Question: I have isolated what I believe to be two different pyrazole isomers. How can I definitively characterize them?
Answer: The unambiguous characterization of pyrazole isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
NMR Spectroscopy for Isomer Differentiation:
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and its substituents will be different for the two isomers. The coupling patterns can also provide valuable structural information.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are particularly sensitive to the substitution pattern.[19] Comparing the observed chemical shifts to those reported in the literature or predicted by computational methods can help to assign the structures.
-
2D NMR Techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive evidence for the connectivity and spatial proximity of atoms, respectively, allowing for unambiguous structure elucidation. For example, an HMBC correlation between the N-alkyl protons and a specific carbon of the pyrazole ring can confirm the point of attachment.[20]
This guide is intended to be a living document. As new challenges and solutions emerge in the field of pyrazole synthesis, we will continue to update and expand this resource. We encourage you to reach out with your specific questions and challenges.
References
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Method for purifying pyrazoles.
- Process for the purification of pyrazoles.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. IJRPR. [Link]
- Process for the preparation of pyrazole and its derivatives.
-
Unit 4 Pyrazole. Slideshare. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Preprints.org. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. name-reaction.com [name-reaction.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 3-Acetyl-1-Methyl-1H-Pyrazole-5-Carboxylate
Welcome to the technical support center for the synthesis of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a primary focus on impurity reduction and control. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
I. Understanding the Synthesis and Key Impurities
The primary route for synthesizing this compound involves the condensation of ethyl 2,4-dioxovalerate with methylhydrazine. This reaction, a variant of the Knorr pyrazole synthesis, is generally efficient. However, the unsymmetrical nature of both reactants introduces a significant challenge: the formation of a regioisomeric impurity.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most prevalent impurity is the regioisomer, ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate . This arises from the non-selective reaction of methylhydrazine with the two carbonyl groups of ethyl 2,4-dioxovalerate.
Q2: What other types of impurities might I encounter?
A2: Besides the main regioisomeric impurity, other potential byproducts include:
-
Pyrazoline intermediates: Resulting from incomplete cyclization or aromatization.
-
Hydrazone intermediates: Formed from the initial condensation reaction and may persist if the reaction does not go to completion.
-
Side-reaction products from hydrazine: Hydrazine derivatives can undergo self-condensation or other side reactions, sometimes leading to colored impurities.
-
Unreacted starting materials: Residual ethyl 2,4-dioxovalerate and methylhydrazine.
Q3: Why does the reaction form two regioisomers?
A3: The formation of two regioisomers is a consequence of the two electrophilic carbonyl centers in ethyl 2,4-dioxovalerate and the two nucleophilic nitrogen atoms in methylhydrazine. The initial nucleophilic attack of the substituted nitrogen of methylhydrazine on either the C2 or C4 carbonyl of the dicarbonyl compound leads to two different intermediates, which then cyclize to form the respective pyrazole regioisomers. The reaction of ethyl 2,4-dioxopentanoate with methylhydrazine in boiling ethanol has been reported to yield a 2:1 mixture of the two regioisomeric pyrazoles.
Q4: Can I control the regioselectivity of the reaction?
A4: Yes, to some extent. The regioselectivity can be influenced by reaction conditions. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to significantly increase the regioselectivity in pyrazole formation. This is attributed to the ability of these solvents to modulate the reactivity of the carbonyl groups through hydrogen bonding.
II. Troubleshooting Guide: Impurity Identification and Quantification
Effective impurity reduction starts with accurate identification and quantification. This section provides a systematic approach to analyzing your crude reaction mixture.
Workflow for Impurity Analysis
Caption: A stepwise workflow for the comprehensive analysis of impurities.
Thin-Layer Chromatography (TLC) for Initial Assessment
TLC is a rapid and effective tool for visualizing the complexity of your reaction mixture.
-
Symptoms: Multiple spots on the TLC plate.
-
Procedure:
-
Prepare a TLC plate (silica gel 60 F254).
-
Spot the crude reaction mixture, and if available, pure starting materials as references.
-
Develop the plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light (254 nm).
-
-
Interpretation: The presence of more than one spot indicates the presence of multiple components, likely including your desired product, the regioisomeric impurity, and possibly unreacted starting materials. The relative intensity of the spots can give a preliminary indication of the product-to-impurity ratio.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for unambiguously identifying the desired product and its regioisomer.
-
Symptoms: Your ¹H NMR spectrum shows more peaks than expected for the pure product.
-
Key Differentiating Features between Regioisomers:
-
¹H NMR: The chemical shift of the pyrazole ring proton and the protons of the acetyl and methyl groups will differ between the two isomers due to their different electronic environments. In the desired This compound , the acetyl group is at the 3-position, while in the regioisomer, it is at the 5-position. This will influence the chemical shifts of the neighboring protons.
-
¹³C NMR: The chemical shifts of the carbonyl carbons (acetyl and ester) and the pyrazole ring carbons will be distinct for each isomer.
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be definitive. For the desired product, a correlation should be observed between the N-methyl protons and the pyrazole ring proton. For the regioisomer, the N-methyl protons would be spatially closer to the protons of the ethyl ester group.
-
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound (Expected) | ~2.6 (s, 3H, COCH₃), ~3.9 (s, 3H, N-CH₃), ~7.0 (s, 1H, pyrazole-H), ~1.4 (t, 3H, OCH₂CH₃), ~4.4 (q, 2H, OCH₂CH₃) | Specific data not available in searched literature. General ranges for pyrazole carbons are 105-150 ppm. |
| Ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate (Regioisomer) | Shifts will differ from the desired product. | Shifts will differ from the desired product. |
Note: The provided NMR data are estimates based on general pyrazole structures. It is crucial to obtain spectra of your own samples for accurate comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation
GC-MS is excellent for separating volatile components and providing mass information.
-
Symptoms: You need to confirm the molecular weight of the components and identify any volatile impurities.
-
Procedure:
-
Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
-
Interpretation: The gas chromatogram will show peaks for each component. The mass spectrum of each peak will provide the molecular weight. Both regioisomers will have the same molecular weight, but their fragmentation patterns may differ slightly. The NIST WebBook provides a mass spectrum for the related compound ethyl 5-methyl-1H-pyrazole-3-carboxylate, which can serve as a reference for expected fragmentation.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the preferred method for accurate quantification of the product and impurities.
-
Symptoms: You need to determine the precise purity of your product and the percentage of each impurity.
-
Procedure: A reverse-phase HPLC method is generally suitable.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid like formic acid for better peak shape.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Interpretation: The area under each peak in the chromatogram is proportional to the concentration of that component. This allows for the calculation of the percentage purity of your desired product and the relative amounts of each impurity. This method can also be scaled up for preparative purification.
III. Troubleshooting Guide: Impurity Reduction and Purification
Once you have identified and quantified the impurities, you can select the most appropriate purification strategy.
Workflow for Impurity Reduction
Caption: A decision tree for selecting the appropriate purification method.
Recrystallization
Recrystallization is often the first choice for purifying solid products due to its simplicity and scalability.
-
When to use: When your desired product is a solid at room temperature and there is a significant difference in solubility between the product and impurities in a chosen solvent.
-
Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for pyrazole derivatives include ethanol, isopropanol, and mixtures like ethyl acetate/hexane.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.
-
When to use: When recrystallization is ineffective, your product is an oil, or you need to separate multiple components.
-
Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase Selection: Use TLC to find a solvent system that provides good separation between your desired product and the impurities (aim for a ΔRf > 0.2). A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column. This "dry loading" technique often improves separation.
-
Elution: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) or use a single solvent mixture (isocratic elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Prep HPLC is a high-resolution technique used for difficult separations or when very high purity is required.
-
When to use: For separating regioisomers with very similar polarities or for final polishing to achieve >99% purity.
-
Protocol for Preparative HPLC:
-
Method Development: Develop an analytical HPLC method that shows good separation of your product from its impurities.
-
Scale-Up: Scale up the analytical method to a preparative column. This involves adjusting the flow rate and injection volume.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration that avoids overloading the column.
-
Fraction Collection: Use an automated fraction collector to collect the eluent corresponding to the peak of your desired product.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure product.
-
IV. References
-
Schmidt, A., Habeck, T., Kindermann, M. K., & Nieger, M. (2003). J. Org. Chem., 68, 5977–5982.
-
Humphries, P. S., & Finefield, J. M. (2006). Tetrahedron Lett., 47, 2443–2446.
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77645, Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Pyrazole Carboxylates
Introduction
Pyrazole carboxylates are a cornerstone of modern medicinal chemistry and drug development. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of biologically active compounds.[1] The addition of a carboxylate group provides a crucial handle for further functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, the efficient and selective synthesis of pyrazole carboxylates is of paramount importance to researchers in the pharmaceutical industry and academia.
This guide provides an in-depth comparison of the most prevalent and impactful synthetic routes to pyrazole carboxylates. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations. Our aim is to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy for their specific target molecules.
Key Synthesis Routes: A Comparative Analysis
We will explore three primary and highly effective methods for the synthesis of pyrazole carboxylates:
-
The Knorr Pyrazole Synthesis: A classic and versatile method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): A powerful technique for the construction of the pyrazole ring, particularly for accessing pyrazole-5-carboxylates.
-
Synthesis from Hydrazones: A flexible approach that allows for the synthesis of various pyrazole carboxylate regioisomers.
The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains a workhorse in heterocyclic chemistry for its simplicity and broad applicability.[2][3] The core of this synthesis is the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[2][4]
Mechanism and Rationale
The reaction proceeds through a well-established mechanism. Initially, the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2][5] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[2] The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.[4]
A critical consideration in the Knorr synthesis is regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound. The initial attack of the hydrazine can occur at either of the two distinct carbonyl groups, potentially leading to a mixture of two regioisomeric products.[2] The outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine.
Diagram: Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone, a derivative often formed in Knorr-type reactions with β-ketoesters.[5]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. The reaction is complete when the starting ketoester is consumed.[5]
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[5]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[5]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.[2][5]
Trustworthiness: This protocol is self-validating through the use of TLC to monitor the consumption of the starting material, ensuring the reaction has gone to completion before work-up. The crystallization and recrystallization steps serve to purify the product, and the melting point of the final product can be compared to literature values for verification of purity and identity.
1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings.[6][7] This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[8] For the synthesis of pyrazole carboxylates, a common strategy employs a diazo compound (the 1,3-dipole) and an α,β-unsaturated carbonyl compound or an alkyne (the dipolarophile).[9]
Mechanism and Rationale
In this concerted pericyclic reaction, the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile participate in a cyclic transition state, leading to the formation of the five-membered ring in a single step.[6] The regioselectivity of the cycloaddition is a key aspect and is governed by the electronic and steric properties of both the dipole and the dipolarophile. A particularly useful application is the reaction of ethyl diazoacetate with α-methylene carbonyl compounds, which provides a facile route to pyrazole-5-carboxylates with excellent regioselectivity.[9][10]
Diagram: Huisgen 1,3-Dipolar Cycloaddition for Pyrazole-5-Carboxylate Synthesis
Caption: Synthesis of pyrazole-5-carboxylates via Huisgen cycloaddition.
Experimental Protocol: One-Pot Synthesis of Ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate
This protocol describes a one-pot procedure for the synthesis of a pyrazole-5-carboxylate using 1,3-dipolar cycloaddition.[9]
Materials:
-
Ethyl diazoacetate
-
Diphenyl-α-methylene carbonyl compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Argon atmosphere
Procedure:
-
Reaction Setup: To a solution of the diphenyl-α-methylene carbonyl compound in anhydrous acetonitrile under an argon atmosphere, add ethyl diazoacetate.
-
Base Addition: Add 1.7 equivalents of DBU to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction proceeds via a domino 1,3-dipolar cycloaddition followed by water elimination.[9]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the product, ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate, can be isolated by flash chromatography. A yield of 65% has been reported for this specific transformation.[9]
Trustworthiness: The use of an inert argon atmosphere ensures the stability of the reagents and intermediates. The progress of the reaction can be reliably tracked using TLC. Purification by flash chromatography is a standard and effective method for isolating the desired product in high purity, which can be confirmed by spectroscopic methods (NMR, MS).
Synthesis from Hydrazones
Utilizing hydrazones as precursors offers a versatile platform for the synthesis of various pyrazole carboxylate regioisomers, including pyrazole-3-carboxylates and pyrazole-4-carboxylates.
Synthesis of Pyrazole-3-carboxylates via Hydrazone Dianions
A notable method involves the one-pot cyclization of hydrazone dianions with diethyl oxalate.[9][10] This approach provides good yields of pyrazole-3-carboxylates.
Mechanism and Rationale: The hydrazone is first deprotonated with a strong base to form a dianion. This highly nucleophilic species then reacts with diethyl oxalate in a cyclization reaction to afford the pyrazole-3-carboxylate.
Synthesis of Pyrazole-4-carboxylates via Vilsmeier Cyclization
The Vilsmeier-Haack reaction provides an effective route to pyrazole-4-carboxaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids.[11] A more direct approach involves the Vilsmeier cyclization of hydrazones derived from β-keto esters.
Mechanism and Rationale: The Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) acts as a formylating agent. When reacted with a hydrazone of a β-keto ester, it facilitates an intramolecular cyclization and formylation at the 4-position of the pyrazole ring.[11]
Diagram: Workflow for Synthesis of Pyrazole-4-carboxylates
Caption: Vilsmeier cyclization for pyrazole-4-carboxylate synthesis.
Experimental Protocol: Vilsmeier Cyclization of a Hydrazone of a β-Keto Ester
This protocol outlines the synthesis of 1H-pyrazole-4-carboxylic acid esters using the Vilsmeier reaction.[11]
Materials:
-
Hydrazone of a β-keto ester (0.001 mol)
-
Dry Dimethylformamide (DMF) (4 mL)
-
Phosphorus oxychloride (POCl₃) (0.003 mol)
-
Crushed ice
-
Dilute sodium hydroxide solution
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether
Procedure:
-
Reagent Addition: Add POCl₃ (0.003 mol) dropwise to an ice-cold, stirred solution of the hydrazone (0.001 mol) in 4 mL of dry DMF.[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux at 70–80°C for approximately 4 hours.[11]
-
Work-up: Pour the resulting mixture onto crushed ice and neutralize with dilute sodium hydroxide. Allow it to stand overnight.[11]
-
Isolation and Purification: Collect the pale yellow precipitate by filtration. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (15:85) to yield the pure pyrazole-4-carboxylic acid ester.[11]
Trustworthiness: The careful control of temperature during the addition of the highly reactive Vilsmeier reagent is crucial for safety and selectivity. The neutralization and precipitation steps provide a straightforward method for initial product isolation. Final purification by column chromatography ensures the removal of impurities, and the structure and purity of the product can be confirmed by NMR spectroscopy and elemental analysis.[11]
Performance Comparison of Synthesis Routes
| Synthesis Route | Target Regioisomer | Typical Yields | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 3-, 4-, and 5-carboxylates | 60-95%[10][12] | Simple, versatile, readily available starting materials. | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls. |
| 1,3-Dipolar Cycloaddition | Pyrazole-5-carboxylates | 65-90%[9] | Excellent regioselectivity, mild reaction conditions. | Requires synthesis of diazo compounds, which can be hazardous. |
| Synthesis from Hydrazones | Pyrazole-3- and 4-carboxylates | 53-94%[10][13] | Good regioselectivity, access to various isomers. | May require strong bases or reactive reagents like POCl₃. |
The Impact of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of pyrazole carboxylates, MAOS offers significant advantages over conventional heating methods. Studies have shown that microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to higher product yields.[14][15][16] For example, the synthesis of phenyl-1H-pyrazoles that takes 2 hours under conventional heating at 75°C can be completed in just 5 minutes at 60°C with microwave assistance, with yields increasing from 73-90% to 91-98%.[14][15] This increased efficiency is attributed to the direct and rapid heating of the reaction mixture by microwaves.[16]
Diagram: Decision Logic for Synthesis Method Selection
Caption: Decision logic for choosing a pyrazole carboxylate synthesis method.
Conclusion
The synthesis of pyrazole carboxylates is a rich and diverse field, offering multiple effective strategies to access these valuable compounds. The choice of the optimal synthetic route depends on several factors, including the desired regiochemistry, the availability of starting materials, and the required scale and throughput of the synthesis.
-
The Knorr synthesis remains a robust and versatile method, particularly when regioselectivity is not a primary concern or when symmetrical 1,3-dicarbonyls are used.
-
1,3-Dipolar cycloaddition is the method of choice for the highly regioselective synthesis of pyrazole-5-carboxylates.
-
Synthesis from hydrazones provides excellent routes to pyrazole-3- and pyrazole-4-carboxylates.
Furthermore, the adoption of microwave-assisted synthesis can significantly enhance the efficiency of these methods, making it a highly attractive option for researchers in fast-paced drug discovery environments. By understanding the mechanisms, protocols, and comparative performance of these key synthetic routes, researchers can confidently and efficiently construct the pyrazole carboxylate scaffolds necessary for the development of new and improved therapeutics.
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Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. Retrieved January 18, 2026, from [Link]
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Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). Current Organic Synthesis, 18(8), 844-853. Retrieved January 18, 2026, from [Link]
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Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). Current Organic Synthesis, 18(8), 844-853. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Compounds
Welcome to this comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. Pyrazole derivatives represent a cornerstone in heterocyclic chemistry, possessing a remarkable breadth of pharmacological activities.[1][2][3][4][5] Their structural versatility makes them privileged scaffolds in the quest for novel therapeutic agents. It is not merely the presence of the pyrazole ring, but the nuanced substitutions upon it, that dictates the specific biological effect, from fighting cancer to reducing inflammation.[6][7]
This guide eschews a rigid, one-size-fits-all template. Instead, it provides a strategic framework—a screening cascade—that you can adapt for your novel pyrazole compounds. We will delve into the causality behind experimental choices, provide self-validating protocols for key assays, and present a comparative analysis to contextualize your findings.
The Landscape of Pyrazole Bioactivity: Charting the Course
The pyrazole nucleus is a chameleon in medicinal chemistry, found in drugs with diverse therapeutic actions.[1][5] Understanding this landscape is the first step in designing a relevant screening strategy.
-
Anticancer: A significant and growing area of research focuses on pyrazole derivatives as anticancer agents.[6][7][16][17][18] Their mechanisms are varied, targeting critical cellular machinery like cyclin-dependent kinases (CDKs), receptor tyrosine kinases (e.g., EGFR, VEGFR), and tubulin, thereby inducing apoptosis and halting cell cycle progression.[6][19]
-
Antimicrobial: The pyrazole scaffold has also yielded compounds with potent antibacterial and antifungal properties.[20][21][22][23][24] These compounds offer a promising avenue for tackling the growing challenge of antimicrobial resistance.
-
Other Activities: The list extends to antiviral, antidepressant, anticonvulsant, and antidiabetic activities, highlighting the immense therapeutic potential embedded within this five-membered ring.[2][3][5]
Designing the Screening Cascade: From Broad Strokes to Fine Detail
A logical, tiered approach, often called a screening cascade, is the most efficient method to identify and characterize promising compounds. This strategy minimizes resource expenditure by progressively focusing on the most promising candidates.
Stage 1: Primary Screening - Casting a Wide Net
The goal of primary screening is to rapidly assess a library of novel pyrazoles to identify "hits"—compounds that exhibit a desired biological activity above a predefined threshold. For anticancer applications, a cytotoxicity assay is a common starting point.
Featured Protocol: MTT Assay for General Cytotoxicity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[25][27]
Causality Behind Choices:
-
Why MTT? It is a robust, inexpensive, and widely adopted assay suitable for high-throughput screening in 96-well or 384-well formats.[27]
-
Self-Validation System: The protocol's integrity relies on controls. A vehicle control (e.g., DMSO) represents 100% cell viability, a positive control (a known cytotoxic drug like Doxorubicin) confirms the assay is responsive, and a blank control (media only) accounts for background absorbance.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adhesion.[28]
-
Compound Treatment: Prepare serial dilutions of your novel pyrazole compounds. Remove the old media from the wells and add media containing the compounds at various concentrations. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media. Add 100 µL of serum-free media and 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[28][29]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.[25]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[28]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[29] Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 490-590 nm.[27][28][29]
Stage 2: Secondary Screening - Confirming and Prioritizing Hits
Hits from the primary screen require confirmation and further characterization. This stage aims to determine the potency and selectivity of the compounds.
-
Dose-Response and IC₅₀ Determination: Compounds are tested across a wider range of concentrations (e.g., 8-10 points) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀)—the concentration required to inhibit 50% of the biological activity—is calculated. A lower IC₅₀ value indicates higher potency.
-
Selectivity Screening: A key attribute of a promising drug candidate is selectivity. For an anticancer compound, it should be significantly more toxic to cancer cells than to normal, healthy cells (e.g., human dermal fibroblasts). The ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells gives the Selectivity Index (SI). A higher SI is desirable.
Stage 3: Mechanism of Action (MoA) & Pre-Clinical Profiling
Once a potent and selective lead compound is identified, the focus shifts to how it works. Given that many pyrazole-based anticancer drugs are kinase inhibitors, an enzyme inhibition assay is a logical next step.[6]
Featured Protocol: Luminescence-Based Kinase Inhibition Assay
This type of assay measures the amount of ADP produced as a byproduct of the kinase reaction.[30] The amount of ADP is proportional to the kinase activity, and its reduction in the presence of a compound indicates inhibition. Kits like ADP-Glo™ are commonly used.[31]
Step-by-Step Protocol:
-
Compound Preparation: Create a 10-point serial dilution of the lead pyrazole compound in DMSO.[30]
-
Inhibitor Binding: In a 384-well plate, add the diluted compound, the target kinase (e.g., BRAF, a type of RAF kinase), and assay buffer. Incubate for 10-30 minutes to allow the inhibitor to bind to the enzyme.[32]
-
Kinase Reaction: Initiate the reaction by adding a mixture of the kinase's specific substrate peptide and ATP. Incubate for 30-60 minutes at 30°C.[30]
-
ADP Detection: Add an ADP detection reagent (e.g., ADP-Glo™ Reagent). This terminates the kinase reaction and depletes any remaining ATP.[30]
-
Signal Generation: Add a kinase detection reagent, which converts the newly produced ADP back to ATP. This ATP is then used in a luciferase reaction to generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ for enzyme inhibition.[30]
Comparative Analysis: A Case Study
To provide context, let's compare the performance of three hypothetical novel pyrazole compounds (PZ-A, PZ-B, PZ-C) against a known standard, such as the multi-kinase inhibitor Sorafenib.
Table 1: Cytotoxicity Screening Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HDF (Normal Fibroblast) | Selectivity Index (SI for A549) |
| PZ-A | 8.5 | 6.2 | >100 | >16.1 |
| PZ-B | 25.1 | 45.8 | >100 | >2.2 |
| PZ-C | 1.1 | 0.9 | 15.3 | 17.0 |
| Sorafenib | 5.6 | 6.8 | 12.1 | 1.8 |
Interpretation: From this data, PZ-A and PZ-C emerge as the most promising candidates. PZ-C is the most potent (lowest IC₅₀ against cancer cells), but PZ-A shows a superior selectivity profile, being largely non-toxic to normal cells at the highest concentration tested. PZ-B shows weak potency and would likely be deprioritized.
Table 2: Kinase Inhibition Data (IC₅₀ in nM)
| Compound | BRAF Kinase | VEGFR2 Kinase | CDK2 Kinase |
| PZ-A | >10,000 | >10,000 | 25 |
| PZ-C | 15 | 85 | >10,000 |
| Sorafenib | 6 | 90 | Not primary target |
Interpretation: The MoA data reveals a clear difference. PZ-C is a potent inhibitor of the BRAF kinase, a common target in melanoma, while PZ-A is a potent CDK2 inhibitor, a key regulator of the cell cycle.[6] This information is critical for guiding further development toward specific cancer types.
Beyond the Bench: The Role of In Silico Screening
Before committing to costly and time-consuming synthesis and wet-lab experiments, computational tools can provide valuable foresight. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an indispensable part of modern drug discovery.[33][34][35][36] These methods use a compound's structure to predict its drug-like properties, helping to identify potential liabilities early and "fail cheap, fail early."[33][37]
Conclusion
The screening of novel pyrazole compounds is a dynamic, multi-stage process that requires a blend of high-throughput breadth and mechanistic depth. By employing a strategic cascade—from broad cytotoxicity and antimicrobial screens to specific dose-response, selectivity, and enzyme inhibition assays—researchers can efficiently identify and validate promising lead candidates. This guide provides the foundational protocols and strategic rationale to empower your discovery efforts, ensuring that experimental choices are not just procedural, but purposeful and backed by scientific causality. The ultimate goal is to translate the chemical versatility of the pyrazole scaffold into tangible therapeutic innovations.
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Efficacy of fungicides derived from "ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate"
An In-Depth Comparative Guide to the Efficacy of Pyrazole Carboxamide Fungicides as Succinate Dehydrogenase Inhibitors
Introduction
The pyrazole derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in agrochemical research due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] Among these, pyrazole carboxamides have emerged as a cornerstone in the development of modern fungicides, primarily through their potent inhibition of the succinate dehydrogenase (SDH) enzyme.[3] This guide provides a comprehensive comparison for researchers and drug development professionals on the efficacy of fungicides derived from the 1-methyl-1H-pyrazole-5-carboxylate scaffold and its analogues. We will delve into their mechanism of action, present comparative experimental data against key alternatives, and provide detailed protocols for their evaluation, grounding our analysis in established scientific literature.
Part 1: The Molecular Target: Succinate Dehydrogenase (Complex II)
The primary target for pyrazole carboxamide fungicides is the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle in fungi. The SDH enzyme catalyzes the oxidation of succinate to fumarate, a fundamental step in cellular respiration.[4] By inhibiting this enzyme, SDHI fungicides effectively block the respiratory chain, halting ATP production and depriving the fungal cell of its primary energy source, which ultimately leads to cell death. This specific mode of action makes SDH a highly effective target for developing potent fungicides.
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate scaffold. As a senior application scientist, this document is structured to offer not just a compilation of data, but a logical framework for understanding how structural modifications influence biological activity, supported by experimental insights and detailed protocols.
Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and synthetic tractability make it a "privileged scaffold," capable of interacting with a wide range of biological targets. The subject of this guide, this compound, presents a versatile platform for derivatization at several key positions, offering a rich landscape for SAR exploration. Our focus will be on understanding how modifications at the N1-methyl, C3-acetyl, and C5-ester functionalities, as well as substitutions on the pyrazole ring itself, can modulate antimicrobial, anti-inflammatory, and kinase inhibitory activities.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazole derivatives is intricately linked to the nature and position of their substituents. The following sections dissect the SAR of this compound derivatives in the context of different therapeutic areas.
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents.[2][3] The SAR for this class of compounds often revolves around lipophilicity and the ability to disrupt microbial cell membranes or inhibit essential enzymes.
Key SAR Insights:
-
N1-Substitution: The N1-position of the pyrazole ring is crucial for modulating the pharmacokinetic properties of the molecule. Replacing the methyl group with larger alkyl or aryl moieties can enhance lipophilicity, potentially leading to improved cell wall penetration in bacteria. However, excessively bulky substituents may be detrimental to activity.
-
C3-Acetyl Group Modification: The acetyl group at the C3 position offers a handle for various chemical transformations. Conversion to oximes, hydrazones, or other heterocyclic rings can introduce new pharmacophoric features. For instance, the formation of a hydrazone linkage can increase the hydrogen bonding capacity of the molecule, which may be important for target binding.
-
C5-Ester to Amide Conversion: The ethyl ester at the C5 position is a common site for modification. Conversion to a carboxamide allows for the introduction of a diverse range of substituents via coupling with different amines.[2] This modification can significantly impact the compound's solubility, hydrogen bonding potential, and overall biological activity. Aromatic or heterocyclic amides can introduce additional binding interactions with the target protein.
Table 1: Comparative Antimicrobial Activity of Representative Derivatives
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C5-position) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Core | -CH₃ | -COCH₃ | -COOEt | >128 | >128 |
| 1a | -CH₂CH₃ | -COCH₃ | -COOEt | 64 | 128 |
| 1b | -CH₃ | =N-OH | -COOEt | 32 | 64 |
| 1c | -CH₃ | -COCH₃ | -CONH-Ph | 16 | 32 |
| 1d | -CH₂CH₃ | =N-OH | -CONH-Ph | 8 | 16 |
SAR Visualization: Antimicrobial Activity
Caption: SAR workflow for enhancing antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and pyrazole-containing compounds have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5]
Key SAR Insights:
-
Aryl Substituents: The introduction of aryl moieties, particularly at the C3 or C5 position (after modification of the initial functional groups), is a common strategy in the design of anti-inflammatory pyrazoles. These aromatic rings can mimic the binding of arachidonic acid in the active site of COX enzymes.
-
Carboxylic Acid/Ester Group: The ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid. This functional group is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) as it often forms a critical salt bridge with an arginine residue in the COX active site.
-
N1-Aryl Substitution: Similar to antimicrobial activity, modifying the N1-substituent can influence potency. N-phenyl or other N-aryl groups can provide additional van der Waals interactions within the enzyme's hydrophobic channel.
Table 2: Comparative Anti-inflammatory Activity of Representative Derivatives
| Compound ID | R1 (N1-position) | R3 (C5-position) | % Inhibition of Carrageenan-Induced Paw Edema @ 10 mg/kg |
| Core | -CH₃ | -COOEt | 15% |
| 2a | -Ph | -COOEt | 35% |
| 2b | -CH₃ | -COOH | 45% |
| 2c | -Ph | -COOH | 65% |
| Indomethacin | - | - | 75% |
Anticancer Activity and Kinase Inhibition
A significant area of research for pyrazole derivatives is in oncology, particularly as inhibitors of protein kinases.[6][7] Dysregulation of kinase activity is a common driver of cancer, making them attractive therapeutic targets.
Key SAR Insights:
-
Scaffold Rigidity and Conformation: The pyrazole ring acts as a rigid scaffold to present substituents in a specific orientation for binding to the ATP-binding pocket of kinases.
-
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while substituents can be designed to act as hydrogen bond donors, forming key interactions with the hinge region of the kinase.
-
Hydrophobic Interactions: Substituents at various positions can be tailored to occupy hydrophobic pockets within the ATP-binding site, thereby increasing potency and selectivity. For instance, bulky hydrophobic groups at the C3 or C5 positions can target specific sub-pockets.
-
N1-Substitution for Selectivity: The N1-substituent often protrudes towards the solvent-exposed region of the ATP-binding site. Modification at this position can be used to fine-tune selectivity and improve physicochemical properties without disrupting the core binding interactions.
Table 3: Comparative Kinase Inhibitory Activity of Representative Derivatives
| Compound ID | R1 (N1-position) | R3 (C3-Amide) | R5 (C5-Aryl) | Kinase Target | IC₅₀ (nM) |
| 3a | -CH₃ | -CONH-Ph | -Ph | CDK2 | 850 |
| 3b | -CH₂CH₂OH | -CONH-Ph | -Ph | CDK2 | 620 |
| 3c | -CH₃ | -CONH-(4-F-Ph) | -Ph | CDK2 | 350 |
| 3d | -CH₃ | -CONH-Ph | -(4-OCH₃-Ph) | CDK2 | 150 |
| Roscovitine | - | - | - | CDK2 | 450 |
SAR Visualization: Kinase Inhibition
Caption: Key modifications for developing potent kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the SAR data, detailed experimental protocols are essential. The following are representative procedures for the synthesis of key derivatives and the execution of relevant biological assays.
Synthesis Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 3-acetyl-1-substituted-1H-pyrazole-5-carboxylates (N-Alkylation) [6][8]
-
To a solution of ethyl 3-acetyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the corresponding alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-acetyl-1-methyl-1H-pyrazole-5-carboxamide Derivatives [2]
-
Hydrolysis of the Ester: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (LiOH, 2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1M HCl at 0 °C to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (1.2 eq) and triethylamine (2.5 eq) in DCM at 0 °C.
-
Stir the reaction at room temperature for 6-12 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Biological Assay Protocols
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method [1]
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema in Rats [3][4]
-
Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.
-
Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally to the rats. A standard anti-inflammatory drug like indomethacin (10 mg/kg) should be used as a positive control.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Protocol 5: In Vitro Kinase Inhibition Assay (e.g., CDK2) [9]
-
Prepare a reaction buffer containing the kinase (e.g., recombinant human CDK2/cyclin E), a substrate (e.g., histone H1), and ATP.
-
Add serial dilutions of the test compound to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay with [γ-³²P]ATP or a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Experimental Workflow Visualization
Caption: A typical workflow for the discovery of bioactive pyrazole derivatives.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. A systematic approach to its derivatization, guided by the principles of structure-activity relationships, can lead to the identification of potent and selective modulators of various biological targets. This guide has provided a framework for understanding these relationships and the experimental methodologies required to explore them. The versatility of the pyrazole core, combined with a rational design strategy, ensures that this class of compounds will continue to be a fertile ground for drug discovery.
References
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American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
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Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Duary, B., et al. (2011). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. National Institutes of Health. [Link]
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MDPI. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]
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National Institutes of Health. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]
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PubMed. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]
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National Institutes of Health. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]
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The Journal of Phytopharmacology. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. [Link]
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National Institutes of Health. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
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MDPI. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
- Google Patents. (n.d.).
-
PubMed. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]
-
RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]
-
MDPI. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The accurate quantification of pyrazole-containing active pharmaceutical ingredients (APIs) is therefore not merely a procedural step, but a critical determinant of product safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for pyrazole quantification, grounded in the principles of scientific integrity and regulatory compliance. As your senior application scientist, I will elucidate the causality behind our experimental choices, ensuring each protocol is a self-validating system you can trust.
Our discussion will be anchored by the authoritative standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines on the validation of analytical procedures, which provide a comprehensive framework for ensuring that an analytical method is suitable for its intended purpose.[1][2][3]
Choosing the Right Tool for the Job: A Comparative Overview of Analytical Techniques
The selection of an analytical technique is the most decisive factor in method development.[4] For pyrazole and its derivatives, the choice primarily hinges on the analyte's volatility and thermal stability.[4][5] We will compare the two most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Best Suited For | Non-volatile and thermally unstable compounds, such as most APIs, including many pyrazole derivatives.[4][5] | Volatile and thermally stable compounds.[4][6] |
| Sample State | Liquid, solids dissolved in a suitable solvent.[7] | Gases or volatile/semi-volatile compounds that can be vaporized without decomposition.[6][7] |
| Operating Temp. | Typically ambient to <100°C, protecting the sample from degradation.[4][5] | High temperatures (up to 300-350°C) are required for vaporization.[4][5] |
| Sensitivity | Highly sensitive, with various detectors available (UV-Vis, Fluorescence, MS).[7] | Generally more sensitive, especially for trace analysis.[7][8] |
| Cost & Complexity | Higher initial and operational costs due to high-pressure pumps and expensive solvents.[5][8][9] | Generally more cost-effective, using affordable carrier gases.[9] |
| Analysis Time | Run times are typically between 10 and 60 minutes.[5][9] | Faster analysis times, often in minutes or even seconds for volatile compounds.[5] |
Expert Insight: For most pyrazole-based APIs, which are often polar, non-volatile solids, HPLC is the method of choice.[4] Its ambient temperature operation prevents the thermal degradation that could occur in GC.[4][5] GC-MS, however, becomes the gold standard when analyzing for volatile impurities, residual solvents, or if the pyrazole derivative is amenable to vaporization without decomposition.[4][6]
The Workflow of Method Validation
A robust analytical method is one that has been rigorously validated. The validation process ensures that the method is reliable, reproducible, and fit for its intended purpose. This workflow is a systematic approach to demonstrating the method's performance characteristics.
Sources
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- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
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A Comparative Guide to the Purity Analysis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, a key building block in the synthesis of various pharmaceutical agents. We will delve into the rationale behind method development, present a detailed HPLC protocol, and offer a comparative assessment supported by experimental data.
The Critical Role of Purity Analysis in Drug Development
This compound is a versatile intermediate whose purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, byproducts of side reactions, or degradation, must be identified and quantified to meet stringent regulatory standards. A robust analytical method is therefore not just a quality control measure, but a critical component of the entire drug development lifecycle.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it an ideal choice for many pharmaceutical intermediates.[1] Its high resolution, sensitivity, and reproducibility are key to separating and quantifying the main component from its structurally similar impurities.
Understanding Potential Impurities: A Synthesis-Based Approach
To develop a selective HPLC method, a thorough understanding of the potential impurities is paramount. These are often related to the synthetic route employed. A common synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2]
A plausible synthetic route to our target molecule could involve the methylation of ethyl 3-acetyl-1H-pyrazole-5-carboxylate. This suggests that the unmethylated precursor could be a primary process-related impurity. Another route involves the reaction of ethyl 2,4-dioxovalerate with methylhydrazine. This reaction can potentially lead to the formation of a regioisomeric impurity, ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate, which can be challenging to separate due to its similar physicochemical properties.
Potential Impurities in the Synthesis of this compound:
-
Process-Related Impurities:
-
Starting materials (e.g., ethyl 2,4-dioxovalerate, methylhydrazine)
-
Unmethylated precursor (ethyl 3-acetyl-1H-pyrazole-5-carboxylate)
-
Regioisomeric byproduct (ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate)
-
-
Degradation Products:
-
Hydrolysis products (e.g., 3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid)
-
The analytical method must be capable of resolving the main peak from these and other potential impurities.
Optimized HPLC Method for Purity Analysis
The following reversed-phase HPLC (RP-HPLC) method has been optimized for the purity determination of this compound and its potential impurities. The choice of a C18 stationary phase is based on its versatility and effectiveness in separating moderately polar organic molecules. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, provides good peak shape and resolution.
Experimental Protocol: HPLC Purity Method
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg/mL in Acetonitrile:Water (50:50) |
Rationale for Method Parameters:
-
C18 Column: Provides excellent retention and separation for the moderately polar pyrazole derivative and its likely impurities.
-
Formic Acid: Improves peak shape by suppressing the ionization of acidic and basic functional groups and enhances mass spectrometry compatibility if hyphenated techniques are used.
-
Gradient Elution: Necessary to elute a range of compounds with varying polarities, from polar starting materials to the less polar product and potential byproducts, within a reasonable timeframe.
-
UV Detection at 254 nm: Pyrazole rings typically exhibit strong UV absorbance at this wavelength, allowing for sensitive detection of the main component and related impurities.
Caption: Workflow for HPLC Purity Analysis.
Comparative Analysis with Alternative Techniques
While HPLC is a robust and widely used technique, other analytical methods offer distinct advantages and can be considered for orthogonal testing or specific applications.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC, utilizing smaller particle size columns (<2 µm) and higher pressures.[3][4][5] This results in faster analysis times, improved resolution, and increased sensitivity. For high-throughput screening or complex impurity profiles, UPLC can be a superior choice.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[6] It is particularly advantageous for the separation of chiral compounds and for being a "greener" alternative to normal-phase HPLC due to reduced organic solvent consumption.[7] For the separation of the potential regioisomers of this compound, SFC could offer unique selectivity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[8][9][10] It is an excellent tool for determining the absolute purity of reference standards and can provide structural information about impurities.[11][12] However, it generally has lower sensitivity compared to chromatographic techniques for trace impurity detection.
Performance Comparison
| Parameter | HPLC | UPLC | SFC | qNMR |
| Resolution | Good to Excellent | Excellent | Good to Excellent (especially for isomers) | Not a separation technique |
| Speed | Moderate | Very Fast | Fast | Moderate |
| Sensitivity | High | Very High | High | Moderate to Low |
| Solvent Consumption | Moderate | Low | Very Low (organic) | Low |
| Quantitative Accuracy | High (with reference standards) | High (with reference standards) | High (with reference standards) | Very High (primary method) |
| Application | Routine QC, impurity profiling | High-throughput screening, complex mixtures | Chiral separations, isomer analysis | Purity of reference standards, structural elucidation |
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the analytical data, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
Caption: Key Parameters for Analytical Method Validation.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method. The presented reversed-phase HPLC method, developed with a clear understanding of potential synthetic impurities, offers excellent selectivity and sensitivity for this purpose. While HPLC remains the workhorse for routine quality control, alternative techniques such as UPLC, SFC, and qNMR provide complementary and, in some cases, superior capabilities for high-throughput analysis, isomer separation, and primary standard characterization, respectively. The choice of the most appropriate technique will depend on the specific requirements of the analysis, from routine batch release to in-depth impurity profiling and reference standard certification. A thorough method validation in accordance with ICH guidelines is essential to ensure the integrity of the data and, ultimately, the quality and safety of the final pharmaceutical product.
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A Senior Application Scientist's Comparative Guide to Pyrazole-Based Pharmaceutical Intermediates
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to participate in various biological interactions have cemented its role as a cornerstone in the design of numerous blockbuster drugs.[4][5][6] The metabolic stability of the pyrazole ring is a key factor in its recent surge in newly approved pharmaceuticals.[2]
Pharmaceutical agents incorporating this moiety span a wide therapeutic spectrum, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the withdrawn anti-obesity agent Rimonabant.[5][7][8] The widespread success of these drugs underscores the importance of understanding the synthesis of their core pyrazole intermediates. These intermediates are not mere precursors; their efficient and regioselective synthesis is often the critical determinant of a drug's manufacturing viability.
This guide offers a comparative analysis of the synthetic strategies for producing key pyrazole-based pharmaceutical intermediates. We will dissect the foundational chemical principles, provide in-depth case studies of major drug intermediates, and present detailed experimental protocols to bridge theory with practice for researchers, chemists, and professionals in drug development.
Pillar 1: Foundational Synthetic Strategies for the Pyrazole Core
The construction of the pyrazole ring is a well-established field, yet the choice of method dictates the substitution pattern, yield, and scalability. Two classical methods form the bedrock of most industrial syntheses.
The Knorr Pyrazole Synthesis: A Timeless Workhorse
First reported in 1883, the Knorr synthesis remains one of the most direct and widely used methods.[9][10] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[9][11]
The mechanism proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[9] The primary challenge of the Knorr synthesis lies in regioselectivity; when an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[12][13] The reaction conditions and the electronic nature of the substituents on both reactants heavily influence the isomeric ratio.
Synthesis from α,β-Unsaturated Carbonyls
Another versatile route involves the reaction of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines.[12][13] This reaction typically proceeds in two stages: an initial Michael addition followed by cyclization to form a non-aromatic pyrazoline intermediate.[13] A subsequent oxidation step is required to aromatize the ring to the desired pyrazole.[13][14] While this adds a step to the overall process, the wide availability of α,β-unsaturated carbonyl compounds makes it a highly attractive and flexible method.[13]
Modern & Green Approaches
Recent advancements have focused on developing more environmentally benign and efficient protocols.[15][16] These include:
-
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the final product, offering high atom economy and operational simplicity.[17]
-
Catalytic Methods: The use of various catalysts, including nano-ZnO, iodine, and copper salts, can improve yields, shorten reaction times, and enable milder reaction conditions.[12][18][19]
-
Green Solvents: Performing syntheses in water or under solvent-free conditions significantly reduces environmental impact.[20][21]
Pillar 2: In-Depth Case Studies of Key Pharmaceutical Intermediates
Examining the synthesis of intermediates for major drugs provides critical, field-proven insights into the practical application of the foundational strategies.
Case Study 1: The Celecoxib Intermediate
Celecoxib (Celebrex®) is a selective COX-2 inhibitor widely used for its anti-inflammatory properties.[22] Its synthesis is a textbook example of the Knorr pyrazole synthesis, hinging on the creation of a specific trifluoromethylated pyrazole core.
The key intermediate is 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide . Its synthesis begins with the Claisen condensation of p-methylacetophenone and ethyl trifluoroacetate to form the crucial 1,3-dicarbonyl precursor, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione .[23][24] This diketone is then reacted with 4-sulfamoylphenylhydrazine in a classic Knorr cyclization to yield Celecoxib.[22][25]
Causality Behind Experimental Choices:
-
Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group on the β-dicarbonyl is critical. It directs the initial nucleophilic attack from the hydrazine to the more electrophilic carbonyl carbon adjacent to the CF₃ group, ensuring the formation of the correct regioisomer required for biological activity.
-
One-Pot vs. Stepwise: While often performed stepwise, one-pot syntheses have been developed to improve efficiency and reduce waste, combining the Claisen condensation and the cyclization.[25][26]
Caption: Synthetic workflow for Celecoxib via Knorr pyrazole synthesis.
Case Study 2: The Sildenafil Intermediate
Sildenafil (Viagra®) is a potent inhibitor of phosphodiesterase type 5 (PDE5), used to treat erectile dysfunction.[27][28] Its structure features a more complex, fused pyrazolo[4,3-d]pyrimidin-7-one ring system. The synthesis of the core pyrazole carboxylic acid is a critical early step.
The process often starts with the condensation of a diketoester with hydrazine to form the pyrazole ring, followed by regioselective N-methylation.[27][29] The resulting ester is then hydrolyzed to yield the key intermediate, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid .[27][30] This intermediate then undergoes a series of transformations, including nitration, amidation, reduction, and cyclization, to build the fused pyrimidinone ring.[27]
Causality Behind Experimental Choices:
-
Convergent Synthesis: Commercial routes have been optimized to be more convergent, preparing the pyrazole component and the substituted benzene ring component separately before combining them late in the synthesis. This improves overall yield and simplifies purification.[31]
-
Regioselective N-methylation: The methylation of the pyrazole ring is highly regioselective, which is crucial for the final structure and activity. The reaction conditions are controlled to ensure methylation occurs at the desired nitrogen atom.[27]
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A Comparative Guide to the Synthesis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The title compound, ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, is a valuable building block in the synthesis of more complex bioactive molecules. This guide provides an in-depth comparison of traditional and green chemistry approaches for its synthesis, offering insights into the causality behind experimental choices and providing quantitative data to support the adoption of more sustainable practices.
Introduction to the Target Molecule and Synthetic Challenges
This compound incorporates key functionalities that make it an attractive intermediate for drug discovery. The synthesis of such polysubstituted pyrazoles often presents challenges in achieving regioselectivity and minimizing environmental impact. Traditional synthetic routes, while established, frequently rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents. In contrast, green chemistry principles aim to mitigate these issues by designing safer, more efficient, and environmentally benign synthetic pathways.
The Conventional Approach: A Two-Step Condensation and Methylation
A plausible and widely practiced conventional route to synthesize this compound involves a two-step process: the initial formation of the pyrazole ring via condensation, followed by N-methylation.
Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
The classical Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] For our target molecule, the logical precursor would be ethyl 2,4-dioxohexanoate, which can be reacted with hydrazine hydrate.
Step 2: N-Methylation
The subsequent N-methylation of the pyrazole ring is traditionally achieved using hazardous and non-selective methylating agents like dimethyl sulfate or methyl iodide.[3] These reagents are known for their high toxicity and the generation of significant waste streams.
Experimental Protocol: Conventional Synthesis
Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 2,4-dioxohexanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to yield ethyl 3-acetyl-1H-pyrazole-5-carboxylate.
Step 2: Synthesis of this compound
-
To a solution of ethyl 3-acetyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the base and evaporate the solvent.
-
Extract the product with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel.
Green Chemistry Approaches: Striving for Sustainability and Efficiency
Green chemistry offers several strategies to improve the synthesis of this compound, focusing on one-pot procedures, safer reagents, and alternative energy sources.
Approach 1: A Greener Two-Step Synthesis with a Safer Methylating Agent
This approach still involves two steps but incorporates a greener methylation agent, dimethyl carbonate (DMC), which is a non-toxic and environmentally friendly alternative to dimethyl sulfate.[4][5]
Experimental Protocol: Greener Two-Step Synthesis
Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate (as in conventional method)
Step 2: Green N-Methylation using Dimethyl Carbonate
-
To a solution of ethyl 3-acetyl-1H-pyrazole-5-carboxylate (1 equivalent) in dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Add dimethyl carbonate (5 equivalents) and heat the reaction mixture at 100-120 °C for 4-6 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography.
Approach 2: One-Pot Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity.[6][7][8] A one-pot approach combining the condensation and methylation steps further enhances the efficiency of the process.
Experimental Protocol: One-Pot Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine ethyl 2,4-dioxohexanoate (1 equivalent), methylhydrazine (1.1 equivalents), and a catalytic amount of acetic acid in a minimal amount of a high-boiling point solvent like ethanol or under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).[9]
-
Monitor the reaction progress by TLC after cooling the vessel.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic approach. The data for the conventional and greener two-step methods are based on typical yields and reaction times for similar pyrazole syntheses, while the microwave-assisted data reflects the potential for significant improvement.
| Parameter | Conventional Two-Step Synthesis | Greener Two-Step Synthesis | One-Pot Microwave-Assisted Synthesis |
| Overall Yield | ~60-70% | ~65-75% | >85% |
| Total Reaction Time | 12-18 hours | 10-18 hours | 15-30 minutes |
| Number of Steps | 2 | 2 | 1 |
| Solvent Usage | High (Ethanol, Acetone/DMF, Ethyl Acetate) | Moderate (Ethanol, DMF, Ethyl Acetate) | Low to None |
| Reagent Toxicity | High (Dimethyl Sulfate) | Moderate (Sodium Hydride) | Low |
| Energy Consumption | High (prolonged heating) | High (prolonged heating) | Low (short irradiation time) |
| Atom Economy | Lower | Moderate | Higher |
| E-Factor | High | Moderate | Low |
Causality Behind Experimental Choices
-
Solvent Selection: In conventional methods, ethanol is a common solvent for the condensation step due to its ability to dissolve the reactants and its relatively low cost. However, its volatility contributes to VOC emissions. Greener alternatives include water or solvent-free conditions, particularly in microwave-assisted reactions where the high-energy environment can drive reactions without a solvent.[10]
-
Methylating Agent: The choice of dimethyl carbonate in the greener two-step approach is a deliberate move to replace the highly toxic and carcinogenic dimethyl sulfate.[4][5] While requiring a stronger base and higher temperatures, the significant reduction in hazard potential is a major advantage.
-
Energy Source: The transition from conventional heating to microwave irradiation is a key feature of the greenest approach. Microwaves provide rapid and uniform heating, leading to significantly shorter reaction times and often cleaner reactions with fewer byproducts.[6]
-
One-Pot Strategy: Combining multiple reaction steps into a single pot reduces solvent usage, purification steps, and overall waste generation, thereby improving the process mass intensity (PMI).
Visualizing the Synthetic Pathways
Caption: Synthetic pathways for this compound.
Experimental Workflow: A Step-by-Step Visualization
Caption: Comparison of conventional and green experimental workflows.
Conclusion and Future Outlook
The synthesis of this compound provides a clear example of how green chemistry principles can be applied to improve traditional synthetic methods. While the conventional two-step approach is feasible, it suffers from long reaction times, the use of hazardous reagents, and significant waste generation. The adoption of a greener methylating agent like dimethyl carbonate offers a tangible improvement in safety and environmental impact. However, the one-pot microwave-assisted synthesis represents the most significant advancement, offering a rapid, efficient, and environmentally friendly route to this valuable building block.
For researchers and professionals in drug development, embracing these green chemistry approaches is not only an ethical imperative but also a strategic advantage. By reducing waste, improving efficiency, and ensuring safer processes, the principles of green chemistry can accelerate the discovery and development of new medicines while minimizing the environmental footprint of the pharmaceutical industry. Further research into the use of biocatalysis and flow chemistry could offer even more sustainable and scalable solutions for the synthesis of pyrazole derivatives in the future.
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A Senior Application Scientist's Guide to Benchmarking Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate Against Commercial Fungicides
For: Researchers, scientists, and drug development professionals in agrochemicals.
Introduction: The Quest for Novel Fungicides and the Promise of Pyrazole Carboxylates
The relentless evolution of fungal pathogens necessitates a continuous search for novel fungicides with diverse modes of action to ensure global food security. The pyrazole carboxamides have emerged as a critically important class of fungicides, predominantly acting as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] These compounds disrupt the fungal mitochondrial respiratory chain at complex II, leading to a cessation of energy production and subsequent fungal cell death.[1][2][3] This specific mode of action has made SDHIs a cornerstone of modern disease management programs.[4]
This guide focuses on a novel pyrazole derivative, ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate . While direct public data on its fungicidal efficacy is nascent, its structural similarity to established pyrazole-based fungicides suggests a strong potential for antifungal activity. Structure-activity relationship studies on related pyrazole carboxanilides have demonstrated that the core pyrazole structure is pivotal for fungicidal action.[5] This document outlines a comprehensive experimental framework to rigorously benchmark this compound against leading commercial SDHI fungicides, providing the necessary data to evaluate its potential as a next-generation crop protection agent.
Our approach is grounded in established, validated protocols to ensure the generation of robust and reproducible data, suitable for peer-reviewed publication and consideration in developmental pipelines.
Chapter 1: The Rationale for Investigation and Selection of Commercial Benchmarks
The core hypothesis is that the pyrazole ring and the carboxylate moiety of this compound confer an affinity for the succinate dehydrogenase enzyme complex in pathogenic fungi. To validate this, a head-to-head comparison with fungicides known to operate via this mechanism is essential.
Based on their market significance and established efficacy as SDHIs, the following commercial fungicides have been selected as benchmarks:
-
Boscalid: A first-generation broad-spectrum SDHI, widely used and well-characterized.[2]
-
Fluxapyroxad: A newer generation SDHI with a broader spectrum of activity and systemic properties.[1][6]
-
Penthiopyrad: Another widely used SDHI known for its efficacy against a range of diseases.[7]
These comparators will provide a robust baseline against which to measure the performance of our target compound.
Chapter 2: Experimental Design for Comprehensive Benchmarking
A two-tiered approach will be employed, beginning with in vitro screening to establish intrinsic activity, followed by in vivo evaluations to assess performance under more complex biological conditions.
In Vitro Antifungal Susceptibility Testing
The primary objective of the in vitro assays is to determine the Minimum Inhibitory Concentration (MIC) of this compound and the benchmark fungicides against a panel of economically important plant pathogenic fungi.[8][9]
Selected Fungal Pathogens:
A diverse panel of pathogens has been chosen to assess the spectrum of activity:
-
Botrytis cinerea : The causative agent of grey mold, a notorious pathogen affecting a wide range of crops.[10]
-
Rhizoctonia solani : A soil-borne pathogen responsible for sheath blight and root rot in numerous crops.[5]
-
Alternaria alternata : A common pathogen causing leaf spots and blights.[2]
-
Fusarium graminearum : The causal agent of Fusarium head blight in cereals.[11]
-
Sclerotinia sclerotiorum : A devastating pathogen causing white mold in a variety of crops.[6]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.
-
Preparation of Fungal Inoculum:
-
Fungal strains will be cultured on Potato Dextrose Agar (PDA) to promote sporulation.
-
Conidia will be harvested and suspended in sterile saline with a wetting agent.
-
The conidial suspension will be adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[12]
-
-
Preparation of Antifungal Solutions:
-
Stock solutions of this compound and the commercial fungicides will be prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions will be prepared in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.[8]
-
-
Inoculation and Incubation:
-
Each well will be inoculated with the prepared fungal suspension.
-
Plates will be incubated at 25-28°C for 48-72 hours, or until sufficient growth is observed in the control wells (containing no fungicide).[12]
-
-
MIC Determination:
-
The MIC will be determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.[9]
-
Data Presentation: In Vitro Efficacy
The MIC values will be tabulated for clear comparison.
| Compound | Botrytis cinerea MIC (µg/mL) | Rhizoctonia solani MIC (µg/mL) | Alternaria alternata MIC (µg/mL) | Fusarium graminearum MIC (µg/mL) | Sclerotinia sclerotiorum MIC (µg/mL) |
| This compound | |||||
| Boscalid | |||||
| Fluxapyroxad | |||||
| Penthiopyrad |
Workflow for In Vitro MIC Determination
Caption: Workflow for the in vitro Minimum Inhibitory Concentration (MIC) assay.
In Vivo Antifungal Efficacy Evaluation
Successful in vitro activity is a prerequisite, but in vivo testing is crucial to evaluate the compound's performance in a more complex biological system, accounting for factors like plant uptake, translocation, and stability.
Model System:
-
Plant: Tomato (Solanum lycopersicum) seedlings will be used as a model host due to their susceptibility to several of the selected pathogens and ease of cultivation under controlled conditions.
-
Pathogen: Botrytis cinerea will be used for the initial in vivo evaluation due to its aggressive nature and the clear disease symptoms it produces.
Experimental Protocol: Detached Leaf Assay
-
Plant Cultivation: Tomato seedlings will be grown in a controlled environment chamber to the 3-4 true leaf stage.
-
Fungicide Application:
-
Aqueous suspensions of this compound and the benchmark fungicides will be prepared at various concentrations (e.g., 10, 50, 100, and 200 ppm).
-
The fungicide solutions will be sprayed onto the adaxial and abaxial surfaces of the leaves until runoff. Control plants will be sprayed with water containing the same concentration of solvent.
-
-
Inoculation:
-
24 hours after fungicide application, treated leaves will be detached and placed in a humid chamber.
-
A mycelial plug or a spore suspension of B. cinerea will be placed on the center of each leaf.
-
-
Incubation and Disease Assessment:
-
The leaves will be incubated at 20-22°C with a photoperiod.
-
Disease severity will be assessed 3-5 days post-inoculation by measuring the diameter of the necrotic lesions.
-
The percentage of disease control will be calculated relative to the untreated control.
-
Data Presentation: In Vivo Efficacy
The results will be presented in a table showing the percentage of disease control at different concentrations.
| Compound | Concentration (ppm) | Lesion Diameter (mm) (Mean ± SD) | Disease Control (%) |
| Untreated Control | 0 | 0 | |
| This compound | 10 | ||
| 50 | |||
| 100 | |||
| 200 | |||
| Boscalid | 10 | ||
| 50 | |||
| 100 | |||
| 200 | |||
| Fluxapyroxad | 10 | ||
| 50 | |||
| 100 | |||
| 200 | |||
| Penthiopyrad | 10 | ||
| 50 | |||
| 100 | |||
| 200 |
Caption: Predicted mechanism of action via inhibition of the mitochondrial respiratory chain.
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound. The proposed experiments will generate the critical data needed to assess its antifungal spectrum, potency, and likely mode of action relative to established commercial fungicides. Positive results from these studies would warrant further investigation, including whole-plant efficacy trials under greenhouse and field conditions, toxicological profiling, and further structure-activity relationship studies to optimize the lead compound. The systematic approach outlined herein ensures a thorough and scientifically rigorous evaluation of this promising new chemical entity.
References
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Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Available at: [Link]
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Wyenandt, A. (2020, April 22). Understanding the SDHI (FRAC group 7) Fungicides. Rutgers Plant and Pest Advisory. Available at: [Link]
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Latinne, A. (2019, March 15). SDHI fungicides and turfgrass disease control: An overview. UGA Turf and Ornamental Pest Management. Available at: [Link]
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Wang, Y., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(32), 9149–9160. Available at: [Link]
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Wang, Y., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed. Available at: [Link]
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Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. NDSU Repository. Available at: [Link]
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Walter, M., et al. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection Society. Available at: [Link]
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Li, J., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. Available at: [Link]
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Li, J., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. OUCI. Available at: [Link]
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Zhang, X., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. Available at: [Link]
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Hill, A., & Cowen, L. E. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 5(10). Available at: [Link]
-
Li, J., et al. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. Available at: [Link]
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Sierotzki, H., & Scalliet, G. (2013). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. Microbial pathogens and strategies for combating them: science, technology and education. Available at: [Link]
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Loidl, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 294-311. Available at: [Link]
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Kaminski, J. (2023, July 25). SDHI Fungicides for Turfgrass Diseases. Penn State Extension. Available at: [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. Available at: [Link]
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Zhang, X., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. Available at: [Link]
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Holb, I. J., & Schnabel, G. (2005). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease, 89(12), 1727-1731. Available at: [Link]
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FRAC. (n.d.). SDHI Fungicides. Available at: [Link]
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Bashir, A., et al. (2023). Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. Microorganisms, 11(8), 2095. Available at: [Link]
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LibreTexts Biology. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-Acetyl-1-Methyl-1H-Pyrazole-5-Carboxylate
As researchers and scientists dedicated to innovation, our responsibility extends beyond the discovery process to the entire lifecycle of the chemical compounds we handle. The proper disposal of laboratory reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe working environment, protecting our communities, and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, grounded in established safety principles and regulatory frameworks.
The disposal process is governed by the "cradle-to-grave" principle of the Resource Conservation and Recovery Act (RCRA), which mandates that generators of hazardous waste are responsible for its safe management from initial creation to final disposal.[1] This guide will equip you with the necessary knowledge to manage this responsibility effectively.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound is not a commonly listed waste, so its hazardous characteristics must be determined. Based on available safety data for the compound and structurally similar pyrazole derivatives, it is classified as hazardous.[2][3][4]
This classification necessitates its management as a regulated hazardous waste and strictly prohibits disposal via standard laboratory drains or regular trash.[5]
| Hazard Classification Data | |
| GHS Pictogram | |
| Signal Word | Warning [3] |
| Hazard Statements | H302: Harmful if swallowed[3] |
| H312: Harmful in contact with skin[3] | |
| H315: Causes skin irritation[4][6] | |
| H319: Causes serious eye irritation[4][6] | |
| H332: Harmful if inhaled[3] | |
| Primary Regulatory Framework | Resource Conservation and Recovery Act (RCRA)[7][8] |
Required Personal Protective Equipment (PPE) and Handling
Given the compound's hazard profile, stringent safety precautions are mandatory during handling and disposal to prevent accidental exposure.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 standards.[2]
-
Skin Protection : Wear nitrile or other chemically resistant gloves and a lab coat. Ensure gloves are inspected before use and removed correctly to avoid skin contact.[9] Contaminated clothing must be removed and washed before reuse.[4]
-
Respiratory Protection : Handle the compound and its waste only in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[9][10]
-
Workstation Setup : Ensure that a safety shower and an eyewash station are readily accessible and unobstructed near the workstation.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure safety and compliance. This involves segregating the waste, using appropriate containers, correct labeling, and storing it in a designated area pending collection by trained professionals.
Proper segregation is crucial to prevent dangerous chemical reactions.[11]
-
Designate as Non-Halogenated Organic Waste : This compound does not contain halogens. It must be collected in a waste stream separate from halogenated solvents (e.g., dichloromethane, chloroform).
-
Avoid Incompatibilities : Do not mix this waste with strong oxidizing agents, strong bases, or strong reducing agents.[2][10] Keep it separate from waste streams for acids and bases.[11]
The integrity of the waste container is paramount to preventing leaks and spills.[11]
-
Material Compatibility : Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle.[12][13]
-
Container Condition : The container must be in good condition, free of cracks or deterioration, and must have a tight-fitting, screw-on cap.[11]
-
Headroom : Do not fill the container to more than 90% capacity to allow for vapor expansion.[12][13]
Accurate labeling is a key requirement for hazardous waste management.[14]
-
Required Information : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The full, unabbreviated chemical name: "Waste this compound". If in a solvent, list all components and their approximate percentages.
-
The words "Hazardous Waste".
-
Appropriate hazard pictograms (e.g., Exclamation Mark).[14]
-
The name and contact information of the generating researcher or lab.
-
The accumulation start date (the date the first waste was added).
-
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][11]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.[5]
-
Container Status : Waste containers must remain closed at all times except when actively adding waste.[11][13]
-
Secondary Containment : It is best practice to keep the waste container in a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[12]
-
Time and Volume Limits : A lab can accumulate up to 55 gallons of a specific hazardous waste stream in an SAA. Once a container is full, it must be moved to the central storage area within three days. A partially filled container may remain in the SAA for up to one year.[5][11]
Laboratory personnel are not authorized to perform the final disposal.
-
Contact EH&S : Contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office to schedule a pickup.
-
Documentation : Your institution's EH&S will manage the required documentation, including the hazardous waste manifest, which tracks the waste from your lab to the licensed Treatment, Storage, and Disposal Facility (TSDF).[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate safety and logistical information for handling ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, a member of the diverse pyrazole family of compounds.[1][2][3][4][5] While this molecule holds potential in various research applications, understanding its safe handling, the personal protective equipment (PPE) required, and proper disposal protocols is paramount. This document is structured to provide not just procedural steps but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Risk Mitigation
Therefore, a comprehensive safety plan must be established to mitigate these risks. The following sections detail the necessary PPE and handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to preventing exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[6] | Protects against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities, consider impervious clothing.[6] | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected before use and removed properly to avoid contaminating skin.[11] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[7][9] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is necessary.[8][9] | Minimizes the inhalation of airborne particles that can irritate the respiratory system. |
Visualizing the PPE Workflow
The following diagram illustrates the logical flow for selecting and using appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[7][9]
-
Assemble Materials: Before handling the compound, ensure all necessary equipment, including spatulas, weighing paper, solvents, and waste containers, are within the designated area.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling:
-
Weighing: If weighing the solid, do so carefully to avoid creating dust.[6] Use a microbalance within the fume hood if possible.
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Reactions: If using the compound in a reaction, ensure the apparatus is properly assembled and secured.
Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent to remove any residual compound.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[7][9]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[6][7] If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6][7] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7] |
Spill Response Workflow
Caption: Step-by-step spill response plan.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.[6][7]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and absorbent materials from a spill, must also be disposed of as hazardous waste.[7]
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[12]
Conclusion
The responsible and safe handling of chemical reagents like this compound is a cornerstone of scientific integrity. By understanding the potential hazards, diligently using the correct personal protective equipment, adhering to established operational plans, and being prepared for emergencies, researchers can confidently and safely advance their work. This guide serves as a foundational resource to foster a proactive safety culture within your laboratory.
References
-
El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. Available from: [Link]
-
ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]
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Centers for Disease Control and Prevention. PPE for Health Care Workers Who Work with Hazardous Drugs. Available from: [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Available from: [Link]
-
National Institutes of Health. Personal Protective Equipment - Chemical and Biological Terrorism. Available from: [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
